molecular formula C10H9NO2 B189100 4-Methoxy-1H-quinolin-2-one CAS No. 27667-34-1

4-Methoxy-1H-quinolin-2-one

Cat. No.: B189100
CAS No.: 27667-34-1
M. Wt: 175.18 g/mol
InChI Key: LJYFMHAOCYPGMX-UHFFFAOYSA-N
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Description

4-Methoxy-1H-quinolin-2-one is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile applications in the design and synthesis of novel multi-target therapeutic agents . The 4-hydroxy-2-quinolinone core structure is a key precursor for developing compounds with anti-inflammatory activity, including potent lipoxygenase (LOX) inhibitors that also exhibit significant antioxidant properties, making them promising candidates for treating conditions involving oxidative stress and chronic inflammation . This scaffold is fundamentally important in anticancer research, where its derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) . The mechanism of these anticancer activities often involves inhibition of key enzymatic targets such as the epidermal growth factor receptor (EGFR) tyrosine kinase and phosphatidylinositol 3-kinase (PI3Kα) . Furthermore, the quinolin-2-one structure serves as a critical building block for developing new antibacterial agents to overcome multidrug resistance, showing potent activity against pathogens like Staphylococcus aureus and Streptococcus pneumoniae . Its structural versatility also enables the creation of hybrid molecules and carboxamide derivatives, such as the clinical agent Tasquinimod, which exhibits potent antiangiogenic and antitumor properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-6-10(12)11-8-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYFMHAOCYPGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344887
Record name 4-Methoxy-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27667-34-1
Record name 4-Methoxy-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-Methoxy-1H-quinolin-2-one from Substituted Anilines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-methoxy-1H-quinolin-2-one and its derivatives starting from substituted anilines. This quinolinone scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. This document details two robust synthetic strategies, providing step-by-step experimental protocols, quantitative data, and mechanistic visualizations to aid researchers in their synthetic endeavors.

Introduction

The this compound core is a privileged scaffold in synthetic and medicinal chemistry. Its derivatives have shown a wide range of pharmacological activities. The synthesis of this key intermediate can be approached through several strategic pathways, primarily diverging on the method of constructing the core quinolinone ring system. This guide will focus on two effective and well-documented methodologies: an indirect route via a dichloroquinoline intermediate and a more direct route involving the formation and subsequent O-methylation of a 4-hydroxy-2-quinolone precursor.

Synthetic Strategies Overview

Two principal synthetic pathways are detailed herein:

  • Route A: Indirect Synthesis via Dichloroquinoline Intermediate. This multi-step process begins with the formation of a 2,4-dichloroquinoline derivative from a substituted aniline and malonic acid. This intermediate is then subjected to a double methoxylation, followed by a selective acidic hydrolysis to yield the target this compound.

  • Route B: Direct Synthesis via O-Methylation of 4-Hydroxy-1H-quinolin-2-one. This strategy involves the initial construction of the 4-hydroxy-1H-quinolin-2-one core, typically through a thermal cyclization reaction between an aniline and a malonic acid derivative (e.g., diethyl malonate), a variant of the Conrad-Limpach-Knorr synthesis. The resulting hydroxyl group is then specifically methylated to afford the final product.

The choice between these routes may depend on the availability of starting materials, desired substitution patterns, and scalability considerations.

Route A: Indirect Synthesis via Dichloroquinoline Intermediate

This pathway is a versatile method that proceeds through stable, isolable intermediates.

Logical Workflow for Route A

Route_A_Workflow sub_aniline Substituted Aniline + Malonic Acid dichloro_int Substituted 2,4-Dichloroquinoline sub_aniline->dichloro_int Cyclocondensation poc_reagent POCl₃ dimethoxy_int Substituted 2,4-Dimethoxyquinoline dichloro_int->dimethoxy_int Nucleophilic Substitution naome_reagent NaOMe / MeOH final_product Substituted This compound dimethoxy_int->final_product Selective Hydrolysis acid_reagent Glacial Acetic Acid + Conc. HCl Route_B_Workflow sub_aniline Substituted Aniline + Diethyl Malonate hydroxy_int Substituted 4-Hydroxy-1H-quinolin-2-one sub_aniline->hydroxy_int Thermal Cyclization cyclization_reagent High Temperature (e.g., PPA, Dowtherm A) final_product Substituted This compound hydroxy_int->final_product O-Methylation methylation_reagent Methylating Agent (e.g., (CH₃)₂SO₄, K₂CO₃)

An In-depth Technical Guide to 4-Methoxy-1H-quinolin-2-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-1H-quinolin-2-one is a heterocyclic organic compound belonging to the quinolinone class, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic drugs. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. Key quantitative data are presented in a structured format for easy reference. Detailed experimental protocols for its synthesis and characterization are also included. Furthermore, this guide visualizes a common synthetic pathway and a representative biological signaling pathway associated with quinolinone derivatives, offering a valuable resource for researchers in drug discovery and development.

Chemical Properties and Structure

This compound is a solid at room temperature, with its structure characterized by a fused benzene and a 2-pyridone ring, substituted with a methoxy group at the 4-position.

Quantitative Chemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.184 g/mol [1]
Exact Mass 175.063 g/mol [1]
Melting Point 249-252 °C[1]
Boiling Point 398 °C (Predicted)[2]
Solubility Recrystallized from hot ethanol-water[1]
pKa Data not available
CAS Number 27667-34-1[2][3][4]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of solid this compound shows characteristic absorption bands.[1] Key peaks include:

  • 3300-3000 cm⁻¹: N-H stretching vibrations.[5]

  • 2950-2853 cm⁻¹: C-H stretching.[1][5]

  • 1600 cm⁻¹: C=C stretching in the aromatic ring.[1][5]

  • 1250 cm⁻¹: -C-O-C- (ether) stretching.[1][5]

  • 880 cm⁻¹: -C-N- stretching.[1][5]

  • 800-700 cm⁻¹: C-H bending.[1][5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.[1]

  • δ 7.95 (s, 1H): C5-H proton.[1]

  • δ 7.41-6.98 (m, 2H): C7 & C8 aromatic protons.[1]

  • δ 7.20 (d, 1H): C6-H proton.[1]

  • δ 6.21 (s, 1H): C3-H proton.[1]

  • δ 3.99 (s, 3H): C4-OCH₃ protons.[1]

Mass Spectrometry: The exact mass of this compound has been determined to be 175.063 g/mol .[1]

Crystal Structure

Experimental Protocols

Synthesis of this compound

An efficient three-step synthesis method for this compound starting from aniline has been reported.[1]

Step 1: Synthesis of 2,4-dichloroquinoline

  • An equimolar mixture of aniline (0.1 mol) and phosphoryl chloride (60 mL) is taken in a round-bottom flask fitted with a reflux condenser.

  • Malonic acid (0.1 mol) is added carefully to the mixture.

  • The reaction mixture is heated at 150 °C for 5 hours.

  • After cooling, the mixture is poured into ice with vigorous stirring and neutralized with sodium carbonate.

  • The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield 2,4-dichloroquinoline.

Step 2: Synthesis of 2,4-dimethoxyquinoline

  • 2,4-dichloroquinoline (14 mmol) is heated with a freshly prepared methanolic sodium methoxide solution (from 2.0 g of Na in 50 mL of MeOH) in a water bath for 5 hours.

  • The reaction mixture is cooled and poured into ice, then neutralized with acetic acid.

  • The white precipitate of 2,4-dimethoxyquinoline is filtered, washed with water, and recrystallized from methanol.

Step 3: Synthesis of this compound

  • 2,4-dimethoxyquinoline (11 mmol) is refluxed with glacial acetic acid and concentrated HCl in a round-bottom flask for 4 hours.

  • The reaction mixture is concentrated, poured into crushed ice, and neutralized with sodium carbonate.

  • The resulting solid is filtered, dried, and purified by recrystallization from hot ethanol-water to yield pure this compound.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 Aniline Aniline Reaction1 Heat at 150°C, 5h Aniline->Reaction1 Malonic_Acid Malonic Acid Malonic_Acid->Reaction1 POCl3 POCl₃ POCl3->Reaction1 Product1 2,4-Dichloroquinoline Reaction1->Product1 Reaction2 Heat, 5h Product1->Reaction2 Reagent2 NaOCH₃ in MeOH Reagent2->Reaction2 Product2 2,4-Dimethoxyquinoline Reaction2->Product2 Reaction3 Reflux, 4h Product2->Reaction3 Reagent3 Glacial Acetic Acid, conc. HCl Reagent3->Reaction3 Final_Product This compound Reaction3->Final_Product

Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Quinolin-2-one derivatives are recognized for a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[4] While the specific molecular targets of this compound are not extensively detailed, the quinoline scaffold is known to interact with key signaling pathways implicated in cancer.

Quinoline-based molecules have been identified as inhibitors of receptor tyrosine kinases such as c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). Inhibition of these receptors can disrupt major downstream carcinogenic signaling cascades, including the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR VEGFR cMet c-Met cMet->Ras cMet->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinolinone Quinolin-2-one Derivatives Quinolinone->EGFR Quinolinone->VEGFR Quinolinone->cMet

References

Spectroscopic Profile of 4-Methoxy-1H-quinolin-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methoxy-1H-quinolin-2-one, a quinolinone derivative of interest in medicinal chemistry and drug development. The following sections detail its characteristic spectroscopic signature, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The structural integrity and purity of synthesized this compound can be confirmed through a combination of spectroscopic techniques. The key data points are summarized in the tables below for ease of reference and comparison.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule, revealing their chemical environment and proximity to other atoms.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.95s1HC5-H
7.41-6.98m3HC6-H, C7-H, C8-H
7.20d1HAromatic Proton
6.21s1HC3-H
3.99s3HC4-OCH₃

Solvent: Not specified in the available literature, but likely DMSO-d₆ or CDCl₃. The chemical shifts may vary slightly depending on the solvent used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

¹³C NMR spectroscopy identifies the carbon skeleton of the molecule. Based on data from closely related quinolinone derivatives and standard chemical shift tables, the predicted ¹³C NMR chemical shifts for this compound are as follows.

Chemical Shift (δ) ppm (Predicted)Assignment
~165C2 (C=O)
~150C4 (C-OCH₃)
~140C8a
~130C8
~125C6
~122C5
~116C4a
~115C7
~90C3
~56OCH₃
IR (Infrared) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
3300-3000BroadN-H stretching
2950-2853MediumC-H stretching (aliphatic)
1600StrongC=O stretching (amide)
1250StrongC-O-C stretching (ether)
880MediumC-N stretching
800-700MediumC-H bending (aromatic)
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

m/zAssignment
175.063[M]+ (Exact Mass)
175.184[M]+ (Molecular Weight)

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • ¹H NMR Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Typically 0-12 ppm.

    • Referencing: The chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or higher, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: Typically 0-220 ppm.

    • Referencing: The chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the dry this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of an empty sample holder or a blank KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

    • The sample may need to be filtered to remove any particulate matter.

  • Data Acquisition (Electron Ionization - EI):

    • Instrument: A mass spectrometer equipped with an electron ionization source.

    • Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).

    • The standard electron energy for EI is 70 eV.

    • The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a desired m/z range to detect the molecular ion and fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Sample_Prep Sample Preparation for Spectroscopic Analysis Purification->Sample_Prep H_NMR ¹H NMR Spectroscopy Sample_Prep->H_NMR C_NMR ¹³C NMR Spectroscopy Sample_Prep->C_NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Data Analysis and Structure Elucidation H_NMR->Data_Analysis C_NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Final Report and Characterization Data_Analysis->Final_Report

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

The Multifaceted Biological Activities of 4-Methoxy-1H-quinolin-2-one and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of pharmacological properties. Among these, 4-Methoxy-1H-quinolin-2-one and its derivatives have garnered significant attention for their diverse biological activities. This technical guide provides a comprehensive overview of the current state of research into these compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a valuable resource for ongoing and future drug discovery and development efforts.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR), Mitogen-Activated Protein Kinase (MAPK), and p53 pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
(E)-3-{4-{[4-(Benzyloxy)phenyl]amino} quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a)MDA-MB-2310.11Lapatinib12.80
(E)-3-{4-{[4-(Benzyloxy)-3-chlorophenyl]amino} quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4d)MDA-MB-2310.18Lapatinib12.80
6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e)2774 (Ovarian)Not specified, but showed dose-dependent inhibitionNot specifiedNot specified
6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e)SKOV3 (Ovarian)Not specified, but showed dose-dependent inhibitionNot specifiedNot specified
4-Anilinoquinoline Derivative (2i)HeLa7.15Gefitinib17.12
4-Anilinoquinoline Derivative (2i)BGC-8234.65Gefitinib19.27
Signaling Pathways in Anticancer Activity

The anticancer effects of quinolinone derivatives are often attributed to their interaction with critical signaling cascades that regulate cell fate.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[1] Quinolinone derivatives have been developed as EGFR inhibitors, competing with ATP for binding to the kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling.[1]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Quinolinone 4-Methoxy-1H- quinolin-2-one Derivative Quinolinone->EGFR Inhibits RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT Activates Survival Survival AKT->Survival Promotes

EGFR Signaling Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis.[2][3] Dysregulation of this pathway is a hallmark of many cancers.[3] Some quinolinone derivatives have been shown to inhibit components of the MAPK pathway, such as p38 MAP kinase, thereby impeding cancer progression.[4]

MAPK_Signaling_Pathway Extracellular_Stimuli Growth Factors, Stress Receptor Receptor Extracellular_Stimuli->Receptor MAPKKK MAPKKK (e.g., Raf, ASK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK, MKK3/6) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Quinolinone 4-Methoxy-1H- quinolin-2-one Derivative Quinolinone->MAPK Inhibits Cellular_Response Proliferation, Differentiation, Apoptosis Transcription_Factors->Cellular_Response

MAPK Signaling Pathway Inhibition

The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress, such as DNA damage.[5][6] Some anticancer agents exert their effects by activating the p53 pathway. Certain quinolinone derivatives have been observed to increase the protein levels of p53, leading to apoptosis in cancer cells.[7]

p53_Signaling_Pathway Cellular_Stress DNA Damage, Oncogene Activation p53_Activation p53 Activation Cellular_Stress->p53_Activation Cell_Cycle_Arrest Cell_Cycle_Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis DNA_Repair DNA_Repair p53_Activation->DNA_Repair Bax Bax p53_Activation->Bax Upregulates Bcl2 Bcl2 p53_Activation->Bcl2 Downregulates Quinolinone 4-Methoxy-1H- quinolin-2-one Derivative Quinolinone->p53_Activation Induces Bax->Apoptosis Bcl2->Apoptosis

p53 Signaling Pathway Activation

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Quinolinone derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory response.

Quantitative Anti-inflammatory Data

The following table presents the in vitro anti-inflammatory activity of 4-hydroxy-2-quinolinone derivatives, which share a core structure with 4-methoxy derivatives. The data is presented as IC50 values for the inhibition of soybean lipoxygenase (LOX), an enzyme involved in the inflammatory cascade.

Compound/DerivativeLOX Inhibition IC50 (µM)
Quinolinone–carboxamide (3h)10
Quinolinone–carboxamide (3s)10
Quinolinone–carboxamide (3g)27.5
Quinolinone hybrid with acetylated ferulic acid (11e)52
4-methoxy-cinnamic acid derivative (11f)70.0
Cinnamic acid derivative (11g)85.5

A study on a specific quinoline, 7-hydroxy-6-methoxyquinolin-2(1H)-one, showed it effectively suppressed the overproduction of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β in LPS-stimulated macrophages.[8]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol outlines a common method to assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

  • Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

2. Compound Treatment:

  • Cells are pre-treated with various concentrations of the test quinolinone derivatives for 1-2 hours.

  • Subsequently, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and co-incubated with the test compounds for 24 hours.

3. Nitrite Quantification (Griess Assay):

  • After incubation, the cell culture supernatant is collected.

  • The concentration of nitrite, a stable metabolite of NO, is determined using the Griess reagent.

  • The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a colored azo compound.

  • The absorbance is measured at approximately 540 nm using a microplate reader.

  • The percentage of NO inhibition is calculated by comparing the absorbance of treated cells to that of LPS-stimulated control cells.

4. Cell Viability Assay:

  • A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed reduction in NO production is not due to cytotoxicity of the compounds.

Anti_Inflammatory_Workflow Start Start Cell_Culture Seed Macrophages (e.g., RAW 264.7) in 96-well plates Start->Cell_Culture Pre_treatment Pre-treat with Quinolinone Derivatives Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Griess_Assay Griess Assay for Nitrite Measurement Supernatant_Collection->Griess_Assay Data_Analysis Calculate % Inhibition of NO Production Griess_Assay->Data_Analysis MTT_Assay->Data_Analysis End End Data_Analysis->End

Anti-inflammatory Assay Workflow

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Quinolin-2-one derivatives have demonstrated promising activity against a range of bacteria and fungi.[9]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a compound that inhibits visible growth of a microorganism, for various quinoline derivatives.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Quinoline-2-one derivative (6c)MRSA0.75DaptomycinNot specified
Quinoline-2-one derivative (6c)VRE0.75DaptomycinNot specified
Quinoline-2-one derivative (6c)MRSE2.50DaptomycinNot specified
7-Methoxyquinoline derivative (3l)E. coli7.812Not specifiedNot specified
7-Methoxyquinoline derivative (3l)C. albicans31.125Not specifiedNot specified
Quinoline-2-one derivative (6i)S. aureus0.018 - 0.061Ciprofloxacin0.018
Quinoline-2-one derivative (6l)S. aureus0.018 - 0.061Ciprofloxacin0.018
Quinoline-2-one derivative (6o)S. aureus0.018 - 0.061Ciprofloxacin0.018
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

1. Inoculum Preparation:

  • A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).[10]

2. Compound Dilution:

  • The test quinolinone derivative is serially diluted two-fold in the broth within a 96-well microtiter plate to create a range of concentrations.

3. Inoculation:

  • Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • A positive control well (inoculum without compound) and a negative control well (broth only) are included on each plate.

4. Incubation:

  • The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

5. MIC Determination:

  • After incubation, the wells are visually inspected for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[9]

Experimental Protocols: A Closer Look

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[11][12][13][14]

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to attach for 24 hours.[9]

2. Compound Treatment:

  • Cells are treated with serial dilutions of the quinolinone derivatives for a specified period (e.g., 24, 48, or 72 hours).[12]

3. MTT Addition:

  • After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.[14]

4. Formazan Solubilization:

  • The MTT-containing medium is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to dissolve the formazan crystals produced by viable cells.[9]

5. Absorbance Measurement:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[9]

6. Data Analysis:

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated from the dose-response curve.

Conclusion

The this compound scaffold and its derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with the ability to modulate key signaling pathways, make them attractive candidates for further development. The data and protocols presented in this guide offer a foundational resource for researchers to design and execute further studies, with the ultimate goal of translating these promising laboratory findings into novel therapeutic agents. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of the most potent derivatives.

References

The Core Mechanism of Action of 4-Methoxy-1H-quinolin-2-one in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The quinolin-2-one scaffold is a "privileged structure" in medicinal chemistry, forming the basis for a multitude of synthetic compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities.[1] While direct and extensive research on the specific mechanism of action for 4-Methoxy-1H-quinolin-2-one is limited in publicly available scientific literature, this technical guide consolidates the current understanding by examining the biological activities of its closest structural analogs. This document leverages data from related 4-alkoxy and other substituted quinolinone derivatives to elucidate the core mechanisms of action, providing a valuable comparative context for researchers. Key activities of the quinolinone scaffold involve the inhibition of critical cellular enzymes such as lipoxygenase (LOX), topoisomerase I (TOP1), and phosphatidylinositol 3-kinase (PI3Kα), as well as the modulation of key signaling pathways like PI3K/Akt/mTOR and MAPK. This guide presents a synthesis of quantitative data, detailed experimental protocols for relevant assays, and visualizations of the implicated signaling pathways and experimental workflows to support further research and drug development efforts in this promising area of medicinal chemistry.

Introduction

Quinolin-2-one derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in the field of drug discovery due to their diverse and potent biological activities.[1] The core quinolinone structure serves as a versatile scaffold for chemical modifications, leading to a wide range of pharmacological effects. This guide focuses on the potential mechanisms of action of this compound by drawing parallels with its well-studied analogs. The primary mechanisms discussed herein are enzyme inhibition and modulation of cellular signaling pathways, which are central to the observed anticancer, anti-inflammatory, and neuroprotective effects of this class of compounds.

Enzyme Inhibition

A predominant mechanism of action for many quinolinone derivatives is the inhibition of key enzymes involved in cellular proliferation, inflammation, and DNA replication.

Lipoxygenase (LOX) Inhibition

Several 4-hydroxy-2-quinolinone derivatives have been shown to be effective inhibitors of lipoxygenase (LOX), an enzyme implicated in inflammatory pathways. The inhibitory activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50).

Compound IDDerivative of 4-hydroxy-2-quinolinoneLOX Inhibitory Activity (IC50)Reference
11e Acetyloxy-ferulic acid derivative52.5 µM[2]
11f 4-methoxy-cinnamic acid derivative70.0 µM[2]
11g Cinnamic acid derivative85.5 µM[2]
3h Quinolinone-carboxamide10 µM[2]
3s Quinolinone-carboxamide10 µM[2]
3g Quinolinone-carboxamide27.5 µM[2]
Topoisomerase I (TOP1) Inhibition

Certain 4-alkoxy-2-arylquinolines have been identified as a new class of topoisomerase I inhibitors.[3] TOP1 is a crucial nuclear enzyme involved in DNA replication and transcription, making it a key target for anticancer therapies.[3]

Phosphatidylinositol 3-kinase (PI3Kα) Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Derivatives of the quinolinone scaffold have been investigated as inhibitors of PI3Kα, a key component of this pathway.[4]

Modulation of Cellular Signaling Pathways

The biological effects of quinolinone derivatives are also mediated through their influence on complex intracellular signaling networks.

PI3K/Akt/mTOR Signaling Pathway

As mentioned, quinolinone analogs can directly inhibit PI3Kα. This inhibition has downstream effects on the entire PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and survival. A notable example is 4-phenylquinolin-2(1H)-one, which has been identified as a specific allosteric inhibitor of Akt, preventing its phosphorylation and activation.[5][6] This compound was found to interact with the PH domain of Akt, inducing a conformational change that hinders its phosphorylation by upstream kinases like mTORC2 and PDK1.[5][6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinolinone This compound (analogs) Quinolinone->PI3K Inhibits Quinolinone->Akt Inhibits (Allosteric)

Figure 1: Potential inhibition of the PI3K/Akt/mTOR pathway by quinolinone analogs.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is another crucial regulator of cell fate, involved in processes such as proliferation, differentiation, and apoptosis. While direct evidence for this compound is pending, studies on related compounds like 4-methoxy-TEMPO have shown activation of the MAPK pathway, leading to increased reactive oxygen species (ROS), DNA damage, and autophagy in HepG2 cells.[3] This suggests that the 4-methoxy substitution could play a role in modulating this pathway.

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Stress, Growth Factors) Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., AP-1, Myc) ERK->Transcription Activates Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription->Response Quinolinone This compound (potential modulation) Quinolinone->MEK Modulates Quinolinone->ERK Modulates

Figure 2: Potential modulation of the MAPK signaling pathway by quinolinone derivatives.
Induction of Apoptosis

A significant anticancer mechanism of quinolinone derivatives is the induction of apoptosis, or programmed cell death. For instance, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one has been shown to induce apoptosis in human ovarian cancer cells.[2] This is achieved by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins p53 and Bax.[2] This shift in the balance of apoptotic regulators ultimately leads to cell cycle arrest at the G2/M phase and subsequent cell death.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of quinolinone derivatives.

Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the enzyme lipoxygenase.

  • Principle: The assay is based on the 15-lipoxygenase catalyzed reaction between oxygen and a polyunsaturated fatty acid, such as linoleic acid. The formation of a conjugated diene system results in an increase in absorbance at 234 nm, which is used to quantify the reaction product.

  • Reagents:

    • Borate buffer (0.2 M, pH 9.0)

    • Substrate solution: Linoleic acid (or arachidonic acid) in borate buffer.

    • Enzyme solution: 15-lipoxygenase from soybeans dissolved in borate buffer.

    • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • Prepare solutions of the test compound at various concentrations.

    • In a quartz cuvette, mix the enzyme solution with the test compound solution (or solvent for control).

    • Incubate the mixture for a short period (e.g., 5 minutes) at room temperature.

    • Initiate the reaction by adding the substrate solution to the cuvette.

    • Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer.

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

LOX_Inhibition_Workflow Start Start Prep_Solutions Prepare Reagents: - Enzyme (LOX) - Substrate (Linoleic Acid) - Test Compound Start->Prep_Solutions Incubate Incubate Enzyme with Test Compound or Vehicle Prep_Solutions->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure Measure Absorbance at 234 nm (Kinetic Read) Add_Substrate->Measure Calculate Calculate Reaction Rates and % Inhibition Measure->Calculate Plot Plot % Inhibition vs. [Compound] to Determine IC50 Calculate->Plot End End Plot->End

Figure 3: Experimental workflow for the Lipoxygenase (LOX) inhibition assay.
Topoisomerase I (TOP1) DNA Cleavage Assay

This assay is used to identify compounds that act as TOP1 inhibitors by stabilizing the TOP1-DNA cleavage complex.

  • Principle: The assay utilizes a 3'-radiolabeled DNA substrate. In the presence of a TOP1 inhibitor, the enzyme-mediated cleavage of the DNA is enhanced, leading to the accumulation of shorter DNA fragments that can be visualized by gel electrophoresis.

  • Reagents:

    • 3'-[32P]-labeled double-stranded DNA fragment

    • Recombinant human TOP1

    • Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA)

    • Test compound at various concentrations

    • SDS solution

    • Loading dye (containing formamide)

  • Procedure:

    • Incubate the radiolabeled DNA substrate with recombinant TOP1 in the reaction buffer in the presence of various concentrations of the test compound for 20 minutes at 25°C.[8]

    • Terminate the reaction by adding SDS (0.5% final concentration).[8]

    • Add loading dye to the reaction mixtures.[8]

    • Denature the DNA by heating.

    • Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.

    • Visualize the DNA fragments by autoradiography.

    • The intensity of the cleaved DNA bands relative to the control indicates the inhibitory activity of the compound.[8][9]

PI3Kα Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a luminescence-based assay to measure the kinase activity of PI3Kα and the inhibitory effect of test compounds.

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the PI3Kα reaction, a reagent is added to deplete the remaining ATP. Then, a second reagent is added to convert the ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial ADP concentration.

  • Reagents:

    • PI3Kα enzyme

    • PI3K lipid substrate (e.g., PIP2)

    • Test compound

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Procedure:

    • Set up the kinase reaction by adding the PI3Kα enzyme, lipid substrate, and test compound at various concentrations to a 96-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature to allow the kinase reaction to proceed.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • The inhibitory activity is determined by the reduction in the luminescent signal compared to the control.

Conclusion

While the specific molecular targets and mechanisms of action of this compound require further dedicated investigation, the extensive research on its structural analogs provides a strong foundation for understanding its potential biological activities. The quinolinone scaffold consistently demonstrates the ability to inhibit key enzymes such as lipoxygenase, topoisomerase I, and PI3Kα. Furthermore, these compounds can modulate critical cellular signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, and induce apoptosis in cancer cells. The data and protocols presented in this guide offer a comprehensive overview of the core mechanisms associated with the quinolin-2-one class of compounds and provide a roadmap for future research into the specific therapeutic potential of this compound. Further studies are warranted to elucidate the precise molecular interactions and to validate these potential mechanisms of action for this specific compound.

References

A Technical Guide to the Discovery and Isolation of Quinolinone Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone and its related scaffolds, such as quinazolinone, are a critical class of nitrogen-containing heterocyclic compounds. They form the foundational structure of numerous natural products and pharmacologically active molecules.[1] Found in a diverse range of organisms including plants, fungi, and bacteria, these compounds exhibit a remarkable breadth of biological activities.[1] Their therapeutic potential is underscored by the number of quinoline-based drugs approved by the FDA, such as the anticancer agents bosutinib and lenvatinib, and the antimalarial drug chloroquine.[1] The potent bioactivity of quinolinone derivatives has spurred significant research into the discovery of novel analogues from both natural and synthetic sources.[1] Natural product discovery campaigns continue to identify new quinolinone alkaloids from sources like endophytic fungi, which are microorganisms living within plant tissues.[1] This guide provides an in-depth overview of the core processes involved in the discovery and isolation of novel quinolinone compounds from natural sources and their subsequent characterization and synthesis.

Discovery and Bioactivity of Quinolinone Alkaloids

Quinolinone alkaloids have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery programs. Their potency is often evaluated using in vitro assays to determine their half-maximal inhibitory concentration (IC50) against cancer cell lines or their minimum inhibitory concentration (MIC) against microbial strains.

Anticancer Activity

Quinolinone alkaloids have shown significant promise as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines. The tables below summarize the reported IC50 values for a selection of quinolinone alkaloids.

AlkaloidCancer Cell LineIC50 (µM)Reference
1-methyl-2-[7-hydroxy-(E)-9-tridecenyl]-4(1H)-quinoloneGastric N-8716.25[1]
OligophylineStomach Cancer (SCL)17.9[2][3]
OligophylineStomach Cancer (SCL-6)16.56[2][3]
Seco-cytochalasin AA549 (Lung Carcinoma)7.8 - 70.2[4]
Seco-cytochalasin BA549 (Lung Carcinoma)7.8 - 70.2[4]
Seco-cytochalasin CA549 (Lung Carcinoma)7.8 - 70.2[4]
Seco-cytochalasin DA549 (Lung Carcinoma)7.8 - 70.2[4]
Seco-cytochalasin EA549 (Lung Carcinoma)7.8 - 70.2[4]
Seco-cytochalasin FA549 (Lung Carcinoma)7.8 - 70.2[4]
Cytochalasin Z17A549 (Lung Carcinoma)7.8 - 70.2[4]
Cytochalasin EA549 (Lung Carcinoma)7.8 - 70.2[4]
RosellichalasinA549 (Lung Carcinoma)7.8 - 70.2[4]
Antimicrobial Activity

The quinolinone scaffold is also a key feature in many antimicrobial agents. The following tables present the Minimum Inhibitory Concentration (MIC) values of various quinolinone alkaloids against different bacterial and fungal strains.

Antibacterial Activity

Alkaloid/DerivativeBacterial StrainMIC (µg/mL)Reference
QQ1Staphylococcus aureus1.22[5]
QQ5Staphylococcus aureus1.22[5]
QQ6Staphylococcus aureus1.22[5]
QQ1Staphylococcus epidermidis1.22[5]
QQ2Staphylococcus epidermidis1.22[5]
QQ3Staphylococcus epidermidis1.22[5]
QQ5Staphylococcus epidermidis1.22[5]
QQ6Staphylococcus epidermidis1.22[5]
QQ6Enterococcus faecalis4.88[5]
QQ3Enterococcus faecalis9.76[5]
Myoporumine AMRSA6.25[1]
Myoporumine BMRSA6.25[1]
EvocarpineMRSA8[6]
Mokluangin BBacillus subtilis16[1]
Mokluangin BEscherichia coli16[1]
Mokluangin CEscherichia coli16[1]
ChelerythrinePseudomonas aeruginosa1.9[1]
SanguinarineStaphylococcus aureus1.9[1]

Antifungal Activity

AlkaloidFungal StrainMIC (µg/mL)Reference
ChelerythrineCandida albicans62.5[7]
ChelidonineCandida albicans62.5[7]

Experimental Protocols: Isolation and Synthesis

The isolation of quinolinone alkaloids from natural sources and their chemical synthesis are fundamental processes for their study and development as therapeutic agents.

Isolation from Natural Sources: A General Protocol

The extraction and isolation of alkaloids from plant material generally follow a multi-step procedure aimed at separating the target compounds from the complex matrix of other plant metabolites.

1. Sample Preparation and Extraction:

  • Grinding: The dried plant material (e.g., leaves, stems, roots) is ground into a fine powder to increase the surface area for solvent extraction.

  • Maceration: The powdered material is soaked in an organic solvent, typically methanol or ethanol, for an extended period (e.g., 20 days) at room temperature.[1] This allows the secondary metabolites, including alkaloids, to dissolve into the solvent.

  • Filtration and Concentration: The mixture is filtered to separate the crude extract from the solid plant material. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield a concentrated crude extract.[1]

2. Fractionation (Initial Separation):

  • The crude extract is often subjected to liquid-liquid extraction to partition compounds based on their polarity. For example, the extract can be dissolved in a biphasic system of ethyl acetate and water, and the organic layer containing the alkaloids is collected.

  • Alternatively, a primary round of column chromatography on silica gel can be used to separate the crude extract into several fractions of decreasing polarity.

3. Chromatographic Purification:

  • Column Chromatography (CC): Fractions obtained from the initial separation are further purified using column chromatography over a stationary phase like silica gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate mixtures) is used to elute the compounds.

  • Preparative Thin-Layer Chromatography (pTLC): For smaller scale purifications or to separate closely related compounds, pTLC can be employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purification of alkaloids to achieve high purity. Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of acetonitrile and water or methanol and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

Detailed Protocol: Bioassay-Guided Isolation from Endophytic Fungi

This protocol outlines a typical workflow for the isolation of bioactive quinolinone alkaloids from endophytic fungi, using bioassays to guide the fractionation process.

1. Fungal Fermentation and Extraction:

  • The endophytic fungus is cultured in a suitable liquid or solid medium (e.g., potato dextrose broth or rice medium) for a specific period to allow for the production of secondary metabolites.[8]

  • The fungal biomass and the culture medium are then extracted with an organic solvent such as ethyl acetate. The organic extract is concentrated under reduced pressure.

2. Bioassay-Guided Fractionation:

  • The crude extract is tested for its biological activity (e.g., anticancer, antimicrobial).

  • If active, the extract is subjected to fractionation using column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate).

  • Each fraction is then tested in the bioassay. The most active fractions are selected for further purification.

3. Isolation and Purification of Active Compounds:

  • The active fractions are further purified using a combination of chromatographic techniques, such as Sephadex LH-20 column chromatography and preparative HPLC, until pure compounds are obtained.

  • The purity of the isolated compounds is assessed by analytical HPLC.

4. Structure Elucidation:

  • The chemical structures of the isolated pure compounds are determined using spectroscopic methods, including Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC).

Chemical Synthesis: Total Synthesis of (±)-Peniprequinolone

The following protocol details the total synthesis of (±)-Peniprequinolone, a fungal metabolite, as developed by Heretsch and Christmann. This synthesis features a key regioselective aryne insertion into an unsymmetric imide followed by a diastereoselective intramolecular aldol cyclization.[9]

Stage 1: Synthesis of Precursors

  • Prepare the necessary starting materials: the unsymmetric imide and the aryne precursor.

Stage 2: Aryne Insertion Reaction (Continuous Flow)

  • Prepare three stock solutions:

    • Unsymmetric imide in THF.

    • Aryne precursor in THF.

    • Tetrabutylammonium triphenyldifluorosilicate (TBAT) in THF.

  • Pump the three stock solutions at appropriate flow rates to achieve a 1:1.5:1.8 molar ratio of imide:aryne precursor:TBAT into a T-mixer.

  • The combined flow is passed through a heated reactor with a residence time of approximately 8 minutes.

  • The reaction mixture is collected, concentrated in vacuo, and the residue is purified by flash column chromatography on silica gel to isolate the N-acylated 2-aminobenzophenone intermediate.

Stage 3: Intramolecular Aldol Cyclization

  • To a solution of the N-acylated 2-aminobenzophenone intermediate in dry THF at 0 °C under an inert atmosphere, add potassium tert-butoxide (KOtBu).

  • Stir the reaction mixture at 0 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous NH₄Cl solution.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford (±)-Peniprequinolone.

Quantitative Data for Synthesis

Synthesis MethodStarting MaterialsProductTypical YieldPurityReference
Skraup SynthesisAniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or substituted quinolinesLow to moderateOften requires extensive purification[9]
Combes Quinoline SynthesisAniline, β-diketone2,4-disubstituted quinolinesGoodGood[9]
Camps Cyclizationo-acylaminoacetophenone, base2,4-dihydroxyquinolinesGoodGood[9]
Heretsch-Christmann SynthesisUnsymmetric imide, aryne precursor(±)-PeniprequinoloneNot specifiedHigh[9]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which quinolinone alkaloids exert their biological effects is crucial for their development as therapeutic agents. This often involves elucidating their impact on key cellular signaling pathways.

Experimental Workflow for Bioassay-Guided Isolation

The following diagram illustrates a typical workflow for the bioassay-guided isolation of bioactive compounds from a natural source.

Bioassay_Guided_Isolation Start Natural Source (e.g., Endophytic Fungus) Extraction Extraction (e.g., Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay1 Bioassay (e.g., Cytotoxicity) Crude_Extract->Bioassay1 Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Bioassay1->Fractionation Active Fractions Fractions Fractionation->Fractions Bioassay2 Bioassay on Fractions Fractions->Bioassay2 Active_Fractions Active Fractions Bioassay2->Active_Fractions Active Purification Purification (e.g., HPLC) Active_Fractions->Purification Pure_Compounds Pure Compounds Purification->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Final_Compound Identified Bioactive Compound Structure_Elucidation->Final_Compound

Caption: Workflow for Bioassay-Guided Isolation of Natural Products.

Signaling Pathways Modulated by Alkaloids

Alkaloids, including quinolinones, can exert their anticancer effects by modulating various signaling pathways that are often dysregulated in cancer cells.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its overactivation is common in many cancers. Some alkaloids have been shown to inhibit this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Alkaloids Quinolinone Alkaloids Alkaloids->PI3K Inhibition Alkaloids->Akt Inhibition Alkaloids->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Quinolinone Alkaloids.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of several cancers, particularly colorectal cancer.

Wnt_Catenin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Degrades TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Alkaloids Quinolinone Alkaloids Alkaloids->Beta_Catenin Promotes Degradation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

Caption: Modulation of the Wnt/β-catenin Pathway by Quinolinone Alkaloids.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Gene_Transcription Target Gene Transcription (e.g., c-Myc, Survivin) STAT3_dimer->Gene_Transcription Activates Alkaloids Quinolinone Alkaloids Alkaloids->JAK Alkaloids->STAT3 Inhibition of Phosphorylation

Caption: Inhibition of the STAT3 Signaling Pathway by Quinolinone Alkaloids.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its chronic activation is linked to the development and progression of cancer.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB Gene_Transcription Target Gene Transcription (Inflammation, Survival) NFkB->Gene_Transcription Activates IkB_NFkB->NFkB Releases Alkaloids Quinolinone Alkaloids Alkaloids->IKK Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway by Quinolinone Alkaloids.

Conclusion

The discovery and isolation of quinolinone alkaloids from natural sources, coupled with the development of efficient synthetic methodologies, continue to provide a rich pipeline of novel chemical entities for drug development.[1] Their diverse and potent biological activities, particularly in the areas of oncology and infectious diseases, highlight the therapeutic potential of this structural class. This guide has provided an overview of the key processes involved in the discovery, isolation, and characterization of quinolinone alkaloids, along with detailed experimental protocols and insights into their mechanisms of action. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this exciting and dynamic field.

References

An In-depth Technical Guide to the Solubility of 4-Methoxy-1H-quinolin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1H-quinolin-2-one is a heterocyclic organic compound with a quinolinone core structure that is of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules. A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides an overview of the available solubility information for this compound, a detailed experimental protocol for determining its solubility, and a workflow for its chemical synthesis.

Data Presentation: Solubility Profile

The following table summarizes the qualitative solubility of this compound in selected organic solvents based on information gathered from synthesis and purification procedures. It is important to note that this information is primarily derived from recrystallization experiments and indicates solubility at elevated temperatures.

Solvent SystemTemperatureSolubility IndicationSource
Ethanol-WaterHotSoluble for Recrystallization[1]
MethanolNot SpecifiedUsed for washing during synthesis[1]

Note: For precise quantitative solubility data, it is recommended to perform experimental determination using the protocol outlined below.

Experimental Protocols: Solubility Determination using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a particular solvent.[2][3][4] The following protocol provides a step-by-step guide for determining the solubility of this compound in an organic solvent of interest.

1. Materials and Equipment:

  • This compound (pure solid)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial or flask. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

    • Add a known volume of the selected organic solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours, but the optimal time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[5][6]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. The filter should be compatible with the organic solvent used.

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the diluted solution using a calibrated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Calculate the solubility of this compound in the chosen solvent at the specified temperature based on the measured concentration of the saturated solution and the dilution factor.

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates a common three-step synthesis route for this compound, starting from a substituted aniline.[1][7][8]

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Dichloro Quinoline cluster_step2 Step 2: Synthesis of Dimethoxy Quinoline cluster_step3 Step 3: Synthesis of this compound Aniline Aniline Reaction1 Heating at 150°C Aniline->Reaction1 MalonicAcid Malonic Acid MalonicAcid->Reaction1 POCl3 POCl3 POCl3->Reaction1 DichloroQuinoline 2,4-Dichloro Quinoline Reaction1->DichloroQuinoline SodiumMethoxide Sodium Methoxide in Methanol DichloroQuinoline->SodiumMethoxide Reaction2 Heating SodiumMethoxide->Reaction2 DimethoxyQuinoline 2,4-Dimethoxy Quinoline Reaction2->DimethoxyQuinoline AceticAcid Glacial Acetic Acid DimethoxyQuinoline->AceticAcid Reaction3 Reflux AceticAcid->Reaction3 HCl Conc. HCl HCl->Reaction3 FinalProduct 4-Methoxy-1H- quinolin-2-one Reaction3->FinalProduct

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide on the Physical and Chemical Stability of 4-Methoxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical stability of 4-Methoxy-1H-quinolin-2-one, a quinolinone derivative of interest in pharmaceutical research. The document outlines detailed experimental protocols for forced degradation studies under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, in accordance with ICH guidelines. While specific quantitative stability data for this compound is not extensively available in public literature, this guide presents a framework for generating such data through structured tables and proposes potential degradation pathways based on the known chemistry of the quinolinone scaffold. Furthermore, this guide includes mandatory visualizations using Graphviz to illustrate experimental workflows and potential degradation mechanisms, serving as a practical resource for researchers involved in the stability testing and formulation development of this and similar molecules.

Introduction

This compound belongs to the quinolinone class of heterocyclic compounds, a scaffold present in numerous biologically active molecules. Understanding the intrinsic stability of a drug candidate is a critical aspect of the drug development process, influencing formulation strategies, storage conditions, and shelf-life determination. Forced degradation studies, or stress testing, are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. This guide provides a detailed framework for assessing the physical and chemical stability of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₉NO₂[1][2]
Molecular Weight175.18 g/mol [1]
Melting Point251-253 °C[2]
AppearanceSolid[2]
pKaData not available
LogP1.95[1]
SolubilityData not available

Chemical Stability: Forced Degradation Studies

Forced degradation studies are performed to deliberately degrade the sample under conditions more severe than accelerated stability testing. This helps in understanding the degradation pathways and developing stability-indicating methods. The recommended degradation level is typically between 5-20%.[3]

General Experimental Workflow

The general workflow for conducting forced degradation studies is depicted in the following diagram.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare Stock Solution of this compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxid Oxidation prep->oxid photo Photolytic prep->photo thermal Thermal prep->thermal neutralize Neutralize/Quench Reaction acid->neutralize base->neutralize oxid->neutralize hplc HPLC-UV/DAD Analysis photo->hplc thermal->hplc neutralize->hplc lcms LC-MS/MS for Identification hplc->lcms pathway Elucidate Degradation Pathway lcms->pathway method Develop Stability- Indicating Method pathway->method

General workflow for forced degradation studies.
Hydrolytic Stability

Hydrolysis is a common degradation pathway for pharmaceuticals, involving the reaction with water, which can be catalyzed by acids or bases.[4]

3.2.1. Experimental Protocol for Hydrolytic Degradation

  • Sample Preparation: Prepare a stock solution of this compound in a suitable co-solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N to 1 N hydrochloric acid.

    • Incubate the solution at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of base (e.g., 0.1 N to 1 N NaOH) before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N to 1 N sodium hydroxide.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of acid (e.g., 0.1 N to 1 N HCl) before analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of purified water.

    • Incubate under the same conditions as acid and base hydrolysis and sample at the same time points.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

3.2.2. Data Presentation

The results of the hydrolytic stability studies should be summarized as shown in Table 2.

Table 2: Summary of Hydrolytic Degradation of this compound

Stress ConditionTime (hours)% DegradationNo. of DegradantsRRT of Major Degradant
0.1 N HCl, RT24
0.1 N HCl, 60°C8
0.1 N NaOH, RT24
0.1 N NaOH, 60°C8
Water, 60°C24
Oxidative Stability

Oxidative degradation can occur through exposure to oxygen or oxidizing agents. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.

3.3.1. Experimental Protocol for Oxidative Degradation

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidative Stress:

    • To an aliquot of the stock solution, add an equal volume of 3% to 30% hydrogen peroxide (H₂O₂).

    • Incubate the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples directly or after appropriate dilution using a stability-indicating HPLC method.

3.3.2. Data Presentation

The results of the oxidative stability studies should be summarized as shown in Table 3.

Table 3: Summary of Oxidative Degradation of this compound

Stress ConditionTime (hours)% DegradationNo. of DegradantsRRT of Major Degradant
3% H₂O₂, RT24
30% H₂O₂, RT8
Photostability

Photostability testing is crucial to determine if a drug substance or product is susceptible to degradation upon exposure to light.[5]

3.4.1. Experimental Protocol for Photolytic Degradation

  • Sample Preparation:

    • For solid-state studies, spread a thin layer of the solid drug substance in a shallow dish.

    • For solution-state studies, prepare a 1 mg/mL solution in a suitable solvent (e.g., water:acetonitrile 50:50 v/v).

  • Light Exposure:

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

    • A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

  • Analysis: Analyze the exposed and dark control samples using a stability-indicating HPLC method.

3.4.2. Data Presentation

The results of the photostability studies should be summarized as shown in Table 4.

Table 4: Summary of Photolytic Degradation of this compound

Sample StateCondition% DegradationNo. of DegradantsRRT of Major Degradant
SolidExposed
SolidDark Control
SolutionExposed
SolutionDark Control
Thermal Stability

Thermal degradation studies assess the stability of the drug substance at elevated temperatures.

3.5.1. Experimental Protocol for Thermal Degradation

  • Sample Preparation:

    • For solid-state studies, place the solid drug substance in a suitable container.

    • For solution-state studies, prepare a 1 mg/mL solution in a suitable solvent.

  • Thermal Stress:

    • Expose the samples to elevated temperatures (e.g., 60°C, 80°C) in a thermostatically controlled oven.

    • For solid-state studies, also consider the effect of humidity (e.g., 75% RH).

    • Withdraw samples at appropriate time intervals.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

3.5.2. Data Presentation

The results of the thermal stability studies should be summarized as shown in Table 5.

Table 5: Summary of Thermal Degradation of this compound

| Sample State | Condition | Time (days) | % Degradation | No. of Degradants | RRT of Major Degradant | | :--- | :--- | :--- | :--- | :--- | | Solid | 60°C | 7 | | | | | Solid | 80°C | 7 | | | | | Solution | 60°C | 7 | | | |

Analytical Methodologies

A stability-indicating analytical method is required to separate the drug substance from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the most common technique.[6] Mass Spectrometry (MS) coupled with LC is invaluable for the identification and structural elucidation of degradation products.

4.1. Proposed HPLC Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan of the parent compound).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Potential Degradation Pathway

Based on the known chemistry of the quinolinone ring system, a potential degradation pathway for this compound is proposed. The primary sites susceptible to degradation are the methoxy group and the heterocyclic ring.

Degradation Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound demethylation Demethylation to 4-Hydroxy-1H-quinolin-2-one parent->demethylation Acid/Base n_oxide N-Oxide Formation parent->n_oxide H₂O₂ ring_hydroxylation Ring Hydroxylation parent->ring_hydroxylation H₂O₂ ring_cleavage Ring Cleavage Products parent->ring_cleavage UV/Vis Light

References

The Therapeutic Promise of 4-Methoxy-1H-quinolin-2-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

The quinolin-2-one core is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with a wide array of pharmacological activities. Among these, 4-Methoxy-1H-quinolin-2-one emerges as a compound of significant interest for therapeutic applications, demonstrating potential in anticancer, anti-inflammatory, antimicrobial, and neuroprotective arenas. This technical guide provides a comprehensive overview of the current understanding of this compound and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. While specific quantitative data for the parent compound is emerging, this document leverages data from closely related analogs to build a strong case for its therapeutic potential and to provide a framework for future research and development.

Potential Therapeutic Applications

The therapeutic versatility of the 4-methoxy-quinolin-2-one scaffold is notable. Research into its derivatives has unveiled a spectrum of biological activities, suggesting its potential as a lead compound for a new generation of therapeutics.

Anticancer Activity

Quinolin-2-one derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The introduction of a methoxy group at the 4-position is a key structural feature in several potent compounds. While direct IC50 values for this compound are not extensively reported in publicly available literature, the data for structurally similar analogs underscore the promise of this chemical class. The anticancer activity is often attributed to the modulation of critical signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Activity

The anti-inflammatory properties of quinolin-2-one derivatives are another area of active investigation. These compounds have been shown to inhibit key inflammatory mediators. For instance, a study on 4-methoxy-5-hydroxycanthin-6-one, a natural alkaloid with a related core structure, demonstrated significant inhibition of nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) release in LPS-stimulated macrophages[1]. This suggests that this compound could exert its anti-inflammatory effects through the modulation of inflammatory pathways such as NF-κB and MAPK.

Antimicrobial Activity
Neuroprotective Effects

Emerging research points towards the neuroprotective potential of quinolinone derivatives. The mechanisms underlying these effects are thought to involve the modulation of signaling pathways that protect neurons from excitotoxicity and oxidative stress. The structural features of this compound make it a candidate for investigation in the context of neurodegenerative diseases.

Quantitative Data on Related Quinolin-2-one Derivatives

To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the biological activities of various structurally related quinolin-2-one derivatives.

Table 1: Comparative in vitro Anticancer Activity of Quinolin-2-one Analogs

Compound IDR Group (at various positions)Cancer Cell LineIC50 (µM)Reference
1 2-methoxy and 2,4-dimethoxy substitutions at the 2-arylpyrimido functionalityHT-1080, HT-29Not specified[2]
2 3,4,5-trimethoxy substitutions at the 2-arylpyrimido groupHT-1080, HT-29Not specified[2]
3 4-phenoxyquinoline derivative (1s)A549, H460, HT-29, MKN45, U87MG0.39, 0.18, 0.38, 0.81[3]
4 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivative (16)HT-29, MKN-45, A5490.08, 0.22, 0.07[4]

Table 2: Comparative in vitro Anti-inflammatory Activity of a Related Alkaloid

CompoundAssayCell LineActivityReference
4-methoxy-5-hydroxycanthin-6-oneNO Production InhibitionRAW 264.7Significant inhibition[1]
4-methoxy-5-hydroxycanthin-6-oneTNF-α Release InhibitionRAW 264.7Significant inhibition[1]

Key Signaling Pathways

The therapeutic effects of quinolin-2-one derivatives are often mediated through the modulation of key intracellular signaling pathways that regulate cell fate. The PI3K/Akt/mTOR and MAPK pathways are central to these mechanisms.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several quinolinone derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival inhibits apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinolinone This compound (and derivatives) Quinolinone->PI3K Quinolinone->Akt Quinolinone->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibitory points for this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses. It consists of several subfamilies, including ERK, JNK, and p38. Aberrant MAPK signaling is also implicated in various diseases, including cancer and inflammatory disorders. Quinolinone derivatives have been reported to modulate MAPK signaling, contributing to their therapeutic effects.

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Mitogens, Stress) Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Inflammation) ERK->Transcription Quinolinone This compound (and derivatives) Quinolinone->Raf Quinolinone->MEK Quinolinone->ERK

Caption: The MAPK/ERK signaling pathway with potential points of inhibition by this compound and its analogs.

Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, this section provides detailed methodologies for key experiments cited in the literature for related compounds.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from substituted anilines.

Protocol: Three-Step Synthesis

  • Synthesis of Substituted 2,4-dichloroquinoline:

    • An equimolar mixture of a substituted aniline (e.g., aniline) and malonic acid is carefully added to phosphoryl chloride in a round-bottom flask fitted with a reflux condenser.

    • The mixture is heated at 150°C for 5 hours.

    • After cooling, the reaction mixture is poured into ice water with vigorous stirring and neutralized with sodium carbonate.

    • The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the 2,4-dichloroquinoline derivative.

  • Synthesis of Substituted 2,4-dimethoxyquinoline:

    • The 2,4-dichloroquinoline derivative is heated with a freshly prepared solution of sodium methoxide in methanol.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is evaporated, and the residue is worked up to isolate the 2,4-dimethoxyquinoline product.

  • Synthesis of this compound:

    • The 2,4-dimethoxyquinoline is refluxed with glacial acetic acid and concentrated hydrochloric acid for 4 hours.

    • The reaction mixture is concentrated and poured into crushed ice, followed by neutralization with sodium carbonate.

    • The solid product is filtered, dried, and purified by recrystallization from hot ethanol-water to yield pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Griess Assay for Nitrite

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt and MAPK.

Protocol: Western Blot

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for evaluating the therapeutic potential of this compound.

Anticancer_Workflow Synthesis Synthesis of This compound Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism If Active Apoptosis Apoptosis Assays (e.g., Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle Signaling Signaling Pathway Analysis (Western Blot for PI3K/Akt, MAPK) Mechanism->Signaling InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo Promising Results Lead Lead Optimization InVivo->Lead

Caption: General experimental workflow for the evaluation of this compound as an anticancer agent.

Anti_Inflammatory_Workflow Synthesis Synthesis of This compound InVitroScreening In Vitro Anti-inflammatory Screening (e.g., NO, Cytokine Inhibition) Synthesis->InVitroScreening Mechanism Mechanism of Action Studies InVitroScreening->Mechanism If Active NFkB NF-κB Pathway Analysis (Western Blot, Reporter Assay) Mechanism->NFkB MAPK MAPK Pathway Analysis (Western Blot) Mechanism->MAPK InVivo In Vivo Efficacy Studies (e.g., Carrageenan-induced Paw Edema) Mechanism->InVivo Promising Results Lead Lead Optimization InVivo->Lead

Caption: Experimental workflow for investigating the anti-inflammatory properties of this compound.

Conclusion

This compound stands as a promising scaffold for the development of novel therapeutics. The collective evidence from studies on its derivatives strongly suggests its potential in oncology, inflammation, infectious diseases, and neuroprotection. The provided data, protocols, and pathway diagrams offer a solid foundation for researchers to embark on further investigation of this intriguing molecule. Future studies should focus on generating specific quantitative data for the parent compound and exploring its in vivo efficacy and safety profile to fully unlock its therapeutic potential.

References

The Therapeutic Potential of 4-Methoxy-1H-quinolin-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4-Methoxy-1H-quinolin-2-one derivatives and their structural analogues have garnered significant attention for their diverse pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of substituted 4-methoxy-1H-quinolin-2-ones involves a three-step process starting from substituted anilines.[1] This synthetic route offers versatility in introducing various substituents onto the quinolinone core, allowing for the exploration of structure-activity relationships.

A generalized workflow for this synthesis is depicted below:

G General Synthesis Workflow for this compound Derivatives cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Methoxylation cluster_step3 Step 3: Selective Demethylation Substituted Aniline Substituted Aniline Step1_Reaction Reaction at 150°C Substituted Aniline->Step1_Reaction Malonic Acid Malonic Acid Malonic Acid->Step1_Reaction POCl3 Phosphorous Oxychloride POCl3->Step1_Reaction Intermediate_A Substituted 2,4-dichloroquinoline Step1_Reaction->Intermediate_A Step2_Reaction Heating in Methanol Intermediate_A->Step2_Reaction Sodium Methoxide Sodium Methoxide Sodium Methoxide->Step2_Reaction Intermediate_B Substituted 2,4-dimethoxyquinoline Step2_Reaction->Intermediate_B Step3_Reaction Reflux Intermediate_B->Step3_Reaction Acids Glacial Acetic Acid & Hydrochloric Acid Acids->Step3_Reaction Final_Product This compound Derivative Step3_Reaction->Final_Product

Caption: A flowchart illustrating the three-step synthesis of this compound derivatives.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Substituted 2,4-dichloroquinoline

  • In a round-bottom flask fitted with a reflux condenser, an equimolar mixture of the appropriately substituted aniline and malonic acid is taken.

  • An excess of phosphorous oxychloride is carefully added to the mixture.

  • The reaction mixture is heated at 150°C for approximately 5 hours.

  • After cooling, the mixture is poured into ice-cold water with vigorous stirring.

  • The solution is neutralized with sodium carbonate.

  • The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the substituted 2,4-dichloroquinoline.

Step 2: Synthesis of Substituted 2,4-dimethoxyquinoline

  • The substituted 2,4-dichloroquinoline is heated in a freshly prepared methanolic sodium methoxide solution on a water bath for about 5 hours.

  • The reaction mixture is cooled and poured into ice-cold water.

  • The solution is neutralized with acetic acid.

  • The white precipitate of 2,4-dimethoxyquinoline is filtered, washed with water, and recrystallized from methanol.

Step 3: Synthesis of this compound

  • The substituted 2,4-dimethoxyquinoline is refluxed with a mixture of glacial acetic acid and concentrated hydrochloric acid for 4 hours.

  • The reaction mixture is concentrated and then poured into crushed ice.

  • The solution is neutralized with sodium carbonate.

  • The final product, the this compound derivative, is filtered, dried, and purified by recrystallization from hot ethanol-water.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a wide range of biological activities. The following tables summarize the quantitative data for their anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

The cytotoxic effects of various quinolin-2-one derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the table below.

Compound IDDerivative/AnalogueCancer Cell LineIC50 (µM)
1 (E)-3-{4-{[4-(Benzyloxy)phenyl]amino} quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-oneMDA-MB-231 (Breast)0.11
2 (E)-3-{4-{[4-(Benzyloxy)phenyl]amino} quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-oneHuh-7 (Liver)0.18
3 4a (a 4-anilinoquinolinylchalcone derivative)MDA-MB-231 (Breast)0.11
4 4d (a 4-anilinoquinolinylchalcone derivative)MDA-MB-231 (Breast)0.18
5 4e (a 4-anilinoquinolinylchalcone derivative)MDA-MB-231 (Breast)0.18
6 Lapatinib (Reference Drug)MDA-MB-231 (Breast)12.80
7 Lapatinib (Reference Drug)Huh-7 (Liver)12.46

Data synthesized from multiple sources for illustrative purposes.[2]

Anti-inflammatory Activity

The anti-inflammatory potential of quinolinone derivatives has been assessed through their ability to inhibit enzymes like soybean lipoxygenase (LOX), which is indicative of their potential to modulate inflammatory pathways.

Compound IDDerivative/AnalogueAssayIC50 (µM)
8 Quinolinone-carboxamide 3hSoybean LOX Inhibition10
9 Quinolinone-carboxamide 3sSoybean LOX Inhibition10
10 Quinolinone-carboxamide 3gSoybean LOX Inhibition27.5
11 Quinolinone hybrid 11eSoybean LOX Inhibition52

Data synthesized from multiple sources for illustrative purposes.[3][4]

Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is often determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Compound IDDerivative/AnalogueMicroorganismMIC (µg/mL)
12 7-methoxyquinoline-sulfonamide 3lE. coli7.812
13 7-methoxyquinoline-sulfonamide 3lC. albicans31.125
14 7-methoxyquinoline-sulfonamide 3dE. coli31.25
15 7-methoxyquinoline-sulfonamide 3cE. coli62.50
16 Quinoline-2-one derivative 6cMRSA0.75
17 Quinoline-2-one derivative 6cVRE0.75
18 Quinoline-2-one derivative 6cMRSE2.50

Data synthesized from multiple sources for illustrative purposes.[5][6]

Experimental Protocols for Biological Evaluation

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

G Cell_Seeding Seed cancer cells in 96-well plates Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with various concentrations of quinolinone derivatives Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48 hours Compound_Treatment->Incubation_48h MTT_Addition Add MTT solution to each well Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and determine IC50 values Absorbance_Measurement->Data_Analysis

Caption: A diagram illustrating the inhibition of the Hedgehog signaling pathway by quinolin-2-one derivatives.

In the absence of the Hedgehog ligand, the Patched-1 (PTCH1) receptor inhibits the activity of Smoothened (SMO). Upon ligand binding, this inhibition is released, leading to the activation of GLI transcription factors, which translocate to the nucleus and promote the expression of target genes involved in cell proliferation and survival. Certain quinolin-2-one derivatives have been shown to inhibit the Hedgehog pathway by targeting the GLI transcription factors, thereby downregulating the expression of target genes like Ptch1 and Gli2. [7]

EGFR/HER-2 Dual Inhibition

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key players in cell growth and proliferation, and their overactivity is a hallmark of many cancers. Quinoline-based derivatives have been developed as dual inhibitors of these receptors.

G EGFR/HER-2 Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR binds HER2 HER-2 EGFR->HER2 dimerizes with PI3K PI3K HER2->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoline_Derivative Quinoline-based Inhibitor Quinoline_Derivative->EGFR inhibits Quinoline_Derivative->HER2 inhibits

Caption: A simplified diagram of the EGFR/HER-2 signaling pathway and its inhibition by quinoline derivatives.

Binding of ligands like Epidermal Growth Factor (EGF) to EGFR leads to receptor dimerization (e.g., with HER-2) and autophosphorylation of the intracellular tyrosine kinase domain. This initiates a downstream signaling cascade, including the PI3K/Akt/mTOR pathway, which promotes cell proliferation, survival, and angiogenesis. Quinoline-based derivatives have been designed to act as dual-target inhibitors, blocking the kinase activity of both EGFR and HER-2, thereby disrupting these oncogenic signals. [2][8]

Conclusion

This compound derivatives and their structural analogues represent a versatile and promising class of compounds with significant therapeutic potential. Their straightforward synthesis allows for extensive structural modifications, enabling the fine-tuning of their biological activities. The compelling in vitro data against various cancer cell lines, inflammatory mediators, and microbial pathogens, coupled with an emerging understanding of their mechanisms of action, underscores the importance of continued research and development in this area. This technical guide provides a foundational resource for scientists and researchers dedicated to advancing these promising molecules towards clinical applications.

References

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 4-Methoxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxy-1H-quinolin-2-one is a key heterocyclic scaffold found in numerous biologically active compounds and serves as a versatile intermediate in medicinal chemistry. This document provides a detailed, step-by-step protocol for the synthesis of this compound, starting from readily available commercial reagents. The described method follows a three-step reaction sequence, offering a reliable route to the target compound.

Overall Reaction Scheme

The synthesis of this compound is achieved through a three-step process starting from aniline. The overall transformation is depicted below:

Step 1: Synthesis of 2,4-Dichloroquinoline (IIa) Aniline is condensed with malonic acid in the presence of phosphoryl chloride to yield 2,4-dichloroquinoline.

Step 2: Synthesis of 2,4-Dimethoxyquinoline (IIIa) The resulting 2,4-dichloroquinoline is then treated with sodium methoxide to afford 2,4-dimethoxyquinoline.

Step 3: Synthesis of this compound (IVa) Finally, selective hydrolysis and rearrangement of 2,4-dimethoxyquinoline using a mixture of glacial acetic acid and hydrochloric acid yields the desired product, this compound.

Experimental Protocols

Materials and Methods

  • Aniline (Ia)

  • Malonic acid

  • Phosphoryl chloride (POCl₃)

  • Sodium metal (Na)

  • Methanol (MeOH)

  • Glacial acetic acid

  • Concentrated Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Standard laboratory glassware

  • Heating mantles and reflux condensers

  • Magnetic stirrers

  • Rotary evaporator

Step 1: Synthesis of 2,4-Dichloroquinoline (IIa)

  • In a round-bottom flask fitted with a reflux condenser, take an equimolar mixture of aniline (9.31 g, 0.1 mol) and phosphoryl chloride (60 mL).

  • Carefully add malonic acid (10.42 g, 0.1 mol) to the mixture.

  • Heat the reaction mixture at 150°C for 5 hours.[1]

  • After cooling, pour the reaction mixture into crushed ice with vigorous stirring.

  • Neutralize the solution with sodium carbonate.

  • Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain 2,4-dichloroquinoline (IIa) as a yellow powder.

Step 2: Synthesis of 2,4-Dimethoxyquinoline (IIIa)

  • Prepare a fresh solution of sodium methoxide by dissolving sodium metal (2.0 g, 86 mmol) in methanol (50 mL) in a round-bottom flask.

  • Add 2,4-dichloroquinoline (IIa) (2.8 g, 14 mmol) to the sodium methoxide solution.[1]

  • Heat the mixture on a water bath for 5 hours.[1]

  • After cooling, pour the reaction mixture into ice and neutralize with acetic acid.

  • Filter the resulting white precipitate, wash with water, and recrystallize from methanol to yield 2,4-dimethoxyquinoline (IIIa).

Step 3: Synthesis of this compound (IVa)

  • In a round-bottom flask, reflux 2,4-dimethoxyquinoline (IIIa) (2.0 g, 11 mmol) with a mixture of glacial acetic acid and concentrated hydrochloric acid for 4 hours.[1]

  • Concentrate the reaction mixture and pour it into a beaker containing crushed ice.

  • Neutralize with sodium carbonate.

  • Filter the resulting solid, dry it, and purify by recrystallization from a hot ethanol-water mixture to obtain the pure this compound (IVa).

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepProduct NameStarting MaterialKey ReagentsReaction TimeYield (%)
12,4-Dichloroquinoline (IIa)AnilineMalonic acid, POCl₃6 h (reflux)62
22,4-Dimethoxyquinoline (IIIa)2,4-DichloroquinolineSodium methoxide5 h (reflux)72
3This compound (IVa)2,4-DimethoxyquinolineAcetic acid, HCl4 h (reflux)60

Table 2: Physicochemical and Spectroscopic Data of this compound (IVa)

PropertyValue
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.18 g/mol [1]
Melting Point249-252 °C[1] (Lit. 251 °C[1], 250-253 °C[1])
¹H NMR (DMSO-d₆, δ ppm)
C₃-H6.21 (s)[1]
C₅-H7.95 (s)[1]
C₆-H7.20 (d)[1]
C₇ & C₈-H6.98-7.41 (m)[1]
C₄-OCH₃3.99 (s)[1]
FT-IR (cm⁻¹)
N-H Stretch3000-3300[1]
C-H Stretch2853-2950[1]
C=O (quinolone)1600[1]
C-O-C Stretch1250[1]
C-N Stretch880[1]
C-H Bend700-800[1]
Mass Spectrometry
Exact Mass175.063[1]

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Dichloroquinoline Synthesis cluster_step2 Step 2: Dimethoxyquinoline Synthesis cluster_step3 Step 3: Final Product Synthesis Aniline Aniline (Ia) + Malonic Acid Step1_Reaction Heat at 150°C 5 hours Aniline->Step1_Reaction Add POCl3 POCl₃ POCl3->Step1_Reaction IIa 2,4-Dichloroquinoline (IIa) Step1_Reaction->IIa Step2_Reaction Heat on Water Bath 5 hours IIa->Step2_Reaction Add to NaOMe Sodium Methoxide in Methanol NaOMe->Step2_Reaction IIIa 2,4-Dimethoxyquinoline (IIIa) Step2_Reaction->IIIa Step3_Reaction Reflux 4 hours IIIa->Step3_Reaction Reflux with Acid Glacial Acetic Acid + Conc. HCl Acid->Step3_Reaction IVa This compound (IVa) Step3_Reaction->IVa

References

Application Notes and Protocols for the Analytical Characterization of 4-Methoxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals to provide a detailed guide for the analytical characterization of 4-Methoxy-1H-quinolin-2-one. This document outlines the key analytical techniques, their methodologies, and expected data for the confirmation of identity, purity, and structural elucidation of the target compound.

Overview of Analytical Techniques

The characterization of this compound, a quinolinone derivative, relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the compound. Spectroscopic methods, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, are essential for elucidating its molecular structure and confirming its identity.[1][2][3][4] Elemental analysis can further corroborate the empirical formula.[1][2][3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various sources.

ParameterValueReference
Molecular FormulaC₁₀H₉NO₂[3]
Molecular Weight175.18 g/mol [3]
Melting Point249-252 °C[3]
¹H NMR
δ 7.95 (s, 1H)C₅-H[3]
δ 6.98-7.41 (m)C₇-H & C₈-H[3]
δ 7.20 (d, 1H)C₆-H[3]
δ 6.21 (s, 1H)C₃-H[3]
δ 3.99 (s, 3H)C₄-OCH₃[3]
FT-IR (cm⁻¹)
3300-3000N-H stretching[3]
2950-2853C-H stretching[3]
1600C=O (Amide) stretching[3]
1250C-O-C stretching[3]
880C-N stretching[3]
800-700C-H bending[3]
Mass Spectrometry
Exact Mass175.063 m/z[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound by separating it from potential impurities.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (for MS compatibility) or Phosphoric acid[5]

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., Newcrom R1)[5]

Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid. A typical starting condition could be 10% acetonitrile, ramping up to 90% over a set time.

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase or a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.

  • Instrument Setup:

    • Install a reverse-phase C18 column and equilibrate the system with the initial mobile phase composition for at least 30 minutes.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy, if necessary).

    • Set the column oven temperature (e.g., 30 °C).

  • Injection and Data Acquisition: Inject a small volume of the prepared sample (e.g., 10 µL) onto the column and start the data acquisition.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of the sample is calculated as the percentage of the main peak area relative to the total peak area.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample (solid)

  • Potassium bromide (KBr), IR grade

  • FT-IR spectrometer

  • Agate mortar and pestle

  • Pellet press

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum.

  • Sample Spectrum: Place the KBr pellet containing the sample in the sample holder and record the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C=O, C-O, and aromatic C-H bonds.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL range) in a suitable volatile solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration compound.

    • Set the ionization source parameters (e.g., spray voltage, capillary temperature for ESI).

    • Select the desired mass range for scanning.

  • Sample Infusion/Injection: Introduce the sample solution into the mass spectrometer via direct infusion or through an HPLC system.

  • Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode.

  • Data Analysis: Determine the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR spectrometer

  • NMR tubes

Protocol:

  • Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.5-0.7 mL of a deuterated solvent in an NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay).

  • Data Acquisition: Acquire the ¹H NMR and ¹³C NMR spectra.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to assign the signals to the specific protons and carbons in the molecule.[3]

Visualizations

The following diagrams illustrate the logical workflow for the analytical characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_techniques Spectroscopic Techniques cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity Identity Identity Confirmation Purity->Identity Structure Structural Elucidation Identity->Structure FTIR FT-IR Spectroscopy Structure->FTIR MS Mass Spectrometry Structure->MS NMR NMR Spectroscopy ('H, 'C) Structure->NMR FinalReport Comprehensive Analytical Report FTIR->FinalReport MS->FinalReport NMR->FinalReport

Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.

This document provides a foundational guide for the analytical characterization of this compound. Researchers should adapt and optimize these protocols based on the specific instrumentation and sample characteristics available in their laboratories.

References

Application Notes and Protocols for Using 4-Methoxy-1H-quinolin-2-one in Antioxidant Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone scaffolds are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities. The incorporation of a methoxy substituent, as seen in 4-Methoxy-1H-quinolin-2-one, is of significant interest for its potential to modulate antioxidant activity. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, the evaluation of compounds like this compound for their antioxidant potential is a critical step in the drug discovery and development process.

These application notes provide detailed protocols for assessing the antioxidant activity of this compound using common in vitro chemical assays (DPPH, ABTS, and FRAP) and a cell-based assay. While specific experimental data for this compound is not extensively available in the public domain, this document includes illustrative quantitative data from structurally related quinolinone and quinazolinone derivatives to serve as a practical guide for researchers.

General Workflow for Antioxidant Activity Assessment

A systematic approach is recommended to comprehensively evaluate the antioxidant potential of a test compound. This typically involves an initial screening with chemical assays followed by more biologically relevant cell-based assays.

Antioxidant Assay Workflow cluster_0 In Vitro Chemical Assays cluster_1 Cell-Based Assay DPPH Assay DPPH Assay Data Analysis Data Analysis DPPH Assay->Data Analysis ABTS Assay ABTS Assay ABTS Assay->Data Analysis FRAP Assay FRAP Assay FRAP Assay->Data Analysis Cellular Antioxidant Assay (CAA) Cellular Antioxidant Assay (CAA) Conclusion Conclusion Cellular Antioxidant Assay (CAA)->Conclusion Test Compound Test Compound Test Compound->DPPH Assay Initial Screening Test Compound->ABTS Assay Initial Screening Test Compound->FRAP Assay Initial Screening Data Analysis->Cellular Antioxidant Assay (CAA) Proceed if active

Caption: General workflow for assessing antioxidant activity.

In Vitro Chemical Assays: Principles and Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically at approximately 517 nm.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.

    • Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

    • Standard: Prepare a stock solution of a standard antioxidant, such as Trolox or Ascorbic Acid, in methanol (1 mg/mL).

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and the standard in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Add 100 µL of each dilution to the wells of a 96-well plate.

    • Add 100 µL of methanol to a well to serve as a blank.

    • Add 100 µL of the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance at 734 nm.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the resulting solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Standard Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound or standard at various concentrations to the wells of a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.

    • The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox, and the antioxidant capacity of the test compound is expressed as µM of Trolox equivalents.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.

    • Test Compound and Standard Solutions: Prepare as described for the DPPH assay. Ferrous sulfate (FeSO₄) or Trolox can be used as a standard.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test sample, standard, or blank to the wells.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • A standard curve is prepared using known concentrations of FeSO₄ or Trolox. The FRAP value of the sample is then determined from the standard curve and expressed as µmol of Fe(II) equivalents or Trolox equivalents per gram of the compound.

Illustrative Quantitative Data for Structurally Related Compounds

Since specific antioxidant data for this compound is limited, the following table summarizes reported values for various substituted quinolinone and quinazolinone derivatives to provide a comparative context.

Compound/Derivative ClassDPPH IC50 (µM)ABTS TEACFRAP (µmol TE/g)Reference
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one7.53.46-[1]
2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one7.22.74-[1]
2-(2-hydroxy-5-methoxyphenyl)quinazolin-4(3H)-one>500.88-[1]
4-hydroxy-1-methyl-quinolin-2(1H)-one derivativesVaried72.4% inhibition-[2]
Polyphenolic derivatives of quinazolin-4(3H)-one5.8 - 15.2--[3]

Note: The antioxidant activity is highly dependent on the substitution pattern, particularly the presence and position of hydroxyl and methoxy groups.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to inhibit intracellular ROS generation induced by a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.

Experimental Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2, human liver cancer cells) in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Assay Procedure:

    • Wash the confluent cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of this compound and a standard antioxidant (e.g., Quercetin) for 1 hour.

    • Add DCFH-DA solution (final concentration 25 µM) to each well and incubate for 1 hour at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Add AAPH solution (final concentration 600 µM) to induce oxidative stress.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Calculate the percentage of inhibition of ROS production for each concentration of the test compound.

    • Determine the CAA value, which is often expressed as quercetin equivalents (QE).

Potential Mechanism of Action: Nrf2 Signaling Pathway Activation

Quinone and quinone-like structures have been reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.

Nrf2 Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces Quinolinone 4-Methoxy-1H- quinolin-2-one Quinolinone->Keap1_Nrf2 Potentially Modulates Nrf2_Ub Nrf2 Ubiquitination & Degradation Keap1_Nrf2->Nrf2_Ub Promotes Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Genes->Cellular_Protection Leads to

Caption: Proposed Nrf2 signaling pathway activation.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), upregulating their expression and enhancing the cell's capacity to combat oxidative damage. The methoxy group on the quinolinone ring may influence this process by modulating the electrophilic nature of the molecule.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the systematic evaluation of the antioxidant properties of this compound. By employing a combination of in vitro chemical assays and cell-based models, researchers can obtain valuable insights into its radical scavenging capabilities, reducing power, and its potential to mitigate intracellular oxidative stress. The illustrative data from related compounds serves as a useful benchmark for interpreting experimental results. Furthermore, investigating the modulation of key signaling pathways, such as the Nrf2 pathway, will provide a deeper understanding of the molecular mechanisms underlying its antioxidant effects, which is crucial for its potential development as a therapeutic agent.

References

Application Note & Protocol: Evaluation of the Antimicrobial Efficacy of 4-Methoxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolone compounds are a significant class of synthetic antimicrobial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][2][3][4][5][6] This interference with nucleic acid synthesis ultimately leads to bacterial cell death.[5][7] 4-Methoxy-1H-quinolin-2-one is a quinolinone derivative with potential antimicrobial properties. This document provides detailed protocols for the comprehensive in vitro evaluation of the antimicrobial effects of this compound, including determination of minimum inhibitory and bactericidal concentrations, time-kill kinetics, and anti-biofilm activity.

Data Presentation

The following tables summarize hypothetical quantitative data for the antimicrobial activity of this compound against common pathogenic bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive8
Enterococcus faecalis ATCC 29212Gram-positive16
Escherichia coli ATCC 25922Gram-negative32
Pseudomonas aeruginosa ATCC 27853Gram-negative64
Klebsiella pneumoniae ATCC 13883Gram-negative32

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainGram StainMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus ATCC 29213Gram-positive162
Enterococcus faecalis ATCC 29212Gram-positive644
Escherichia coli ATCC 25922Gram-negative642
Pseudomonas aeruginosa ATCC 27853Gram-negative>128>2
Klebsiella pneumoniae ATCC 13883Gram-negative642

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of bacteria.[8][9] The broth microdilution method is a widely used technique for this purpose.[10][11]

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO, ensuring the final solvent concentration does not inhibit bacterial growth)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures of test organisms (e.g., S. aureus, E. coli)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh overnight culture on an agar plate, select 3-5 isolated colonies.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[12]

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]

  • Serial Dilution:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[8]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14][15]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or PBS

  • Micropipettes and sterile tips

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and the more concentrated wells), take a 10 µL aliquot.

    • Spot-plate each aliquot onto a separate MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the MBC:

    • Count the number of colonies on each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15]

Time-Kill Kinetics Assay

This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[12][16]

Materials:

  • Bacterial culture adjusted to ~1-2 x 10^8 CFU/mL

  • CAMHB

  • This compound at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC

  • Growth control (no compound)

  • Sterile test tubes

  • MHA plates

  • Sterile saline or PBS for serial dilutions

Procedure:

  • Preparation:

    • Prepare test tubes with CAMHB containing the desired concentrations of this compound and a growth control tube.

    • Inoculate each tube with the bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[17]

    • Perform 10-fold serial dilutions in sterile saline or PBS.

    • Plate 100 µL of the appropriate dilutions onto MHA plates.

  • Incubation and Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) from the initial inoculum.[18]

Anti-Biofilm Assay (Crystal Violet Method)

This protocol quantifies the ability of this compound to inhibit biofilm formation.[19][20]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with glucose (or other suitable biofilm-promoting medium)

  • Bacterial culture

  • This compound at various concentrations

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • PBS (phosphate-buffered saline)

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Add 100 µL of bacterial suspension (adjusted to ~1 x 10^6 CFU/mL in TSB) to the wells of a 96-well plate.

    • Add 100 µL of this compound at 2x the desired final concentrations. Include a growth control (no compound) and a sterility control (medium only).

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing:

    • Gently aspirate the planktonic cells from the wells.

    • Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells. Be careful not to disturb the biofilm at the bottom of the wells.

  • Staining:

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[20]

  • Washing:

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Solubilization and Quantification:

    • Dry the plate (e.g., by inverting on a paper towel or in a 37°C incubator).

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 15-30 minutes at room temperature.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[20][21]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution mic_test MIC Assay (Broth Microdilution) prep_compound->mic_test time_kill Time-Kill Kinetics prep_compound->time_kill biofilm_test Anti-Biofilm Assay (Crystal Violet) prep_compound->biofilm_test prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->mic_test prep_inoculum->time_kill prep_inoculum->biofilm_test analyze_mic Determine MIC mic_test->analyze_mic mbc_test MBC Assay (Subculturing) analyze_mbc Determine MBC mbc_test->analyze_mbc analyze_tk Plot Time-Kill Curves time_kill->analyze_tk analyze_biofilm Quantify Biofilm Inhibition biofilm_test->analyze_biofilm analyze_mic->mbc_test

Caption: Experimental workflow for antimicrobial testing.

Quinolone_Mechanism compound This compound target DNA Gyrase / Topoisomerase IV compound->target dna_complex Stabilized Enzyme-DNA Cleavage Complex target->dna_complex binds to replication_block Inhibition of DNA Replication and Transcription dna_complex->replication_block dsb Double-Strand DNA Breaks replication_block->dsb sos SOS Response Activation dsb->sos death Bacterial Cell Death dsb->death leads to sos->death if overwhelmed

Caption: Proposed mechanism of action for quinolones.

References

Application Notes and Protocols: In Vitro Cytotoxicity of 4-Methoxy-1H-quinolin-2-one and its Analogs Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro cytotoxicity assays for 4-Methoxy-1H-quinolin-2-one and its structurally related analogs. The quinolin-2-one scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities.[1] Understanding the cytotoxic effects and the underlying mechanisms of action of these compounds is a critical step in the development of novel cancer therapeutics.

While specific experimental data for this compound is not extensively available in the public domain, this document leverages data from closely related 4-alkoxy-quinolin-2-one derivatives to provide a valuable comparative context for researchers.[2] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to aid in the research and development of novel quinolinone-based therapeutic agents.

Data Presentation: Comparative Cytotoxicity of 4-Alkoxy-1H-quinolin-2-one Analogs

The in vitro cytotoxic activity of this compound and its ethyl analog were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. This data highlights the impact of the alkoxy group at the 4-position on the cytotoxic potential of quinolinone derivatives.[2]

Compound IDR Group (at position 4)Cancer Cell LineIC50 (µM)
1-OCH3HCT-116 (Colon)5.52
2-OCH3A549 (Lung)2.14
3-OCH3PC-3 (Prostate)3.59
4-OCH3MCF-7 (Breast)3.69
5-OCH2CH3HCT-116 (Colon)9.32
6-OCH2CH3HepG-2 (Liver)7.40
7-OCH2CH3MCF-7 (Breast)10.41

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and comparison of in vitro studies. Below are protocols for key assays frequently employed in the evaluation of quinolinone analogs.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3] Viable cells with active metabolism convert MTT into a purple formazan product, and the amount of formazan is proportional to the number of living cells.[4][5]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 12 to 24 hours at 37°C in a 5% CO₂ incubator.[2][6]

  • Compound Treatment: Treat the cells with various concentrations of the test quinolinone compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[2][7]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours at 37°C, until a purple precipitate is visible.[3][6]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[3][5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[3][4]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[8][9] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[8] Propidium iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[10]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinolinone compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[10]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[10]

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway, such as the Bcl-2 family proteins and caspases.[11][12]

Protocol:

  • Cell Lysis: After treatment with the quinolinone compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.[13]

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.[11][13]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Visualize the protein bands using a chemiluminescence detection system.[14] The band intensities can be quantified using densitometry software.[11]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G General Experimental Workflow for Anticancer Evaluation cluster_0 In Vitro Assays cluster_1 Data Analysis A Cancer Cell Lines B Compound Treatment (this compound) A->B C MTT Assay (Cell Viability) B->C D Apoptosis Assay (Annexin V/PI) B->D E Western Blot (Protein Expression) B->E F IC50 Determination C->F G Apoptosis Quantification D->G H Mechanism of Action E->H G->H G Apoptosis Detection Workflow cluster_0 Cell Preparation & Staining cluster_1 Flow Cytometry Analysis cluster_2 Results A Treated Cancer Cells B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & PI C->D E Incubate in Dark D->E F Acquire Data on Flow Cytometer E->F G Gating & Quadrant Analysis F->G H Quantify Cell Populations G->H I Viable Cells (Annexin V- / PI-) H->I J Early Apoptotic Cells (Annexin V+ / PI-) H->J K Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) H->K G PI3K/Akt/mTOR Signaling Pathway Inhibition cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Quinolinone This compound Quinolinone->PI3K inhibits Quinolinone->Akt inhibits Quinolinone->mTORC1 inhibits

References

Application Notes and Protocols: Synthesis and Evaluation of 4-Methoxy-1H-quinolin-2-one Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, biological evaluation, and mechanistic understanding of 4-methoxy-1H-quinolin-2-one derivatives as potential therapeutic agents. The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. This document outlines a robust synthetic route to access these compounds and provides detailed protocols for assessing their anticancer potential through cytotoxicity screening and key kinase inhibition assays.

Data Presentation: Anticancer Activity of Quinolin-2-one Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values) of various this compound and related quinolinone derivatives against a panel of human cancer cell lines. This data highlights the structure-activity relationships (SAR) and the therapeutic potential of this chemical class.

Table 1: In Vitro Cytotoxicity of 4-Anilino-2-phenylquinoline Derivatives

Compound IDRCancer Cell LineGI50 (µM)
11 -COCH3NCI-H226 (Non-Small Cell Lung)0.94
MDA-MB-231 (Breast)0.04
SF-295 (CNS)<0.01
15a -C(=NOH)CH3Mean of 60 cell lines3.02
15b -C(=NOCH3)CH3Mean of 60 cell lines3.89

Data synthesized from a study on 4-anilino-2-phenylquinoline derivatives, which are structurally related to the core quinolin-2-one scaffold and provide valuable SAR insights.[1]

Table 2: In Vitro Cytotoxicity of 4-Anilinoquinolinylchalcone Derivatives

Compound IDR1R2Cancer Cell LineIC50 (µM)
4a OMeHHuh-7 (Hepatocellular Carcinoma)0.13
MDA-MB-231 (Breast)0.11
4d OMe4-FHuh-7 (Hepatocellular Carcinoma)0.21
MDA-MB-231 (Breast)0.18

This table showcases the potent cytotoxicity of quinolinone derivatives with more complex substitutions, indicating promising avenues for further drug development.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and comparison of in vitro and in vivo studies. Below are protocols for the synthesis of the target compounds and for key assays frequently employed in their evaluation.

Protocol 1: Synthesis of this compound Derivatives

This protocol outlines a three-step synthesis to obtain substituted this compound derivatives starting from substituted anilines.[2][3][4]

Step 1: Synthesis of Substituted 2,4-dichloroquinoline

  • In a round-bottom flask equipped with a reflux condenser, combine an equimolar mixture of the desired substituted aniline (0.1 mol) and malonic acid (0.1 mol).

  • Carefully add an excess of phosphorous oxychloride (POCl3) (e.g., 60 mL).

  • Heat the reaction mixture at 150°C for 5-6 hours.

  • After cooling to room temperature, pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium carbonate (Na2CO3).

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure substituted 2,4-dichloroquinoline. A 62% yield can be expected.[2][4]

Step 2: Synthesis of Substituted 2,4-dimethoxyquinoline

  • Prepare a fresh solution of sodium methoxide by dissolving sodium metal in anhydrous methanol.

  • Dissolve the substituted 2,4-dichloroquinoline (from Step 1) in anhydrous methanol.

  • Add the freshly prepared sodium methoxide solution to the quinoline solution and reflux the mixture for 5 hours.

  • After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the substituted 2,4-dimethoxyquinoline. A 72% yield is typical.[2][4]

Step 3: Synthesis of Substituted this compound

  • In a round-bottom flask, dissolve the substituted 2,4-dimethoxyquinoline (from Step 2) in glacial acetic acid.

  • Add concentrated hydrochloric acid (HCl) and reflux the mixture for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Pour the concentrated residue into a beaker containing crushed ice and neutralize with a saturated solution of sodium carbonate.

  • Filter the resulting solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a hot ethanol-water mixture to obtain the final substituted this compound. A yield of around 60% can be achieved.[2][4]

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 12 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Protocol 3: In Vitro PI3Kα Kinase Assay

This protocol is for determining the inhibitory activity of the synthesized compounds against the PI3Kα enzyme.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).

    • Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.

    • Dilute the recombinant PI3Kα enzyme and the lipid substrate (e.g., PIP2) in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 0.5 µL of the serially diluted inhibitor or vehicle control (DMSO).

    • Add 4 µL of the enzyme/lipid substrate mixture to each well.

    • Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 250 µM).

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (e.g., using ADP-Glo™ Kinase Assay):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 4: In Vitro EGFR Kinase Assay

This protocol is for determining the inhibitory activity of the synthesized compounds against the EGFR enzyme.[5][6][7]

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[5]

    • Prepare stock solutions of the test compounds in 100% DMSO and create serial dilutions.

    • Dilute the recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Y12-Sox) in the kinase reaction buffer.[5]

  • Kinase Reaction:

    • In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of the serially diluted compound or vehicle control for 30 minutes at 27°C.[5]

    • Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and the peptide substrate.[5]

  • Signal Detection (Continuous-Read Assay):

    • Monitor the reaction progress by measuring the fluorescence (e.g., λex 360 nm / λem 485 nm) every 71 seconds for 30-120 minutes in a plate reader.[5]

  • Data Acquisition and Analysis:

    • Determine the initial velocity of the reaction from the linear portion of the progress curves.

    • Plot the initial velocity against the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software.[5]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the anticancer activity of quinolin-2-one derivatives and a typical experimental workflow.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Quinolinone This compound Derivative Quinolinone->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

EGFR Signaling Pathway and Quinolinone Inhibition.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinolinone This compound Derivative Quinolinone->PI3K Inhibits Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Assay (MTT) Purification->Cytotoxicity KinaseAssay In Vitro Kinase Inhibition Assay (PI3K, EGFR) Cytotoxicity->KinaseAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

References

Application Notes and Protocols for Anti-inflammatory Studies of 4-Methoxy-1H-quinolin-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anti-inflammatory properties.[1][2][3] This document provides a detailed overview of the potential application of 4-Methoxy-1H-quinolin-2-one in anti-inflammatory research. Due to the limited direct experimental data on this specific compound, these notes and protocols are primarily based on studies of structurally related quinolin-2-one and 4-methoxy-quinoline derivatives. This information is intended to serve as a comprehensive guide for investigating the anti-inflammatory effects of this compound.

The anti-inflammatory potential of quinolinone derivatives is attributed to their ability to modulate key inflammatory pathways.[4][5] Research on related compounds suggests that potential mechanisms of action for this compound could involve the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling cascades.

Hypothesized Anti-inflammatory Mechanisms of this compound

Based on studies of analogous compounds, this compound may exert its anti-inflammatory effects through the following mechanisms:

  • Inhibition of Pro-inflammatory Enzymes: Like other quinolinone derivatives, it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the synthesis of prostaglandins and leukotrienes, key mediators of inflammation.[4]

  • Modulation of NF-κB Signaling Pathway: It could potentially inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[6]

  • MAPK Pathway Inhibition: The compound might interfere with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a significant role in the production of inflammatory mediators.[7]

Data Presentation: Anti-inflammatory Activity of Structurally Related Quinolinone Derivatives

The following tables summarize quantitative data from studies on quinolinone derivatives, providing a reference for potential efficacy ranges and experimental outcomes.

Table 1: In Vitro Anti-inflammatory Activity of Quinolinone Derivatives

Compound/DerivativeAssayCell LineStimulantIC50 (µM)Reference
2-(furan-2-yl)-4-phenoxyquinoline derivative 6 TNF-α formationNeutrophilsfMLP2.3[8]
4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde (8 )β-glucuronidase releaseNeutrophilsfMLP5.0[8]
4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one (10 )Lysozyme releaseNeutrophilsfMLP4.6[8]
(E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime (11a )Superoxide anion generationNeutrophilsfMLP2.7[8]
Quinolinedione derivative OQ1 iNOS inhibitionRAW 264.7LPS-[6]
Quinolinedione derivative OQ21 COX-2 inhibitionRAW 264.7LPS-[6]

Table 2: In Vivo Anti-inflammatory Activity of Quinolinone Derivatives

Compound/DerivativeAnimal ModelAssayDosing% InhibitionReference
2-methyl-3-(substituted-arylidene-amino)-substituted-3H-quinazolin-4-onesRatCarrageenan-induced paw edema50 mg/kg p.o.16.3 - 36.3[9]
3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one (6b )RatCarrageenan-induced paw edema-Significant[10]
3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6a )RatCarrageenan-induced paw edema-Significant[10]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-inflammatory potential of this compound.

In Vitro Assays

1. Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

This assay determines the effect of the compound on the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Seed cells in a 96-well plate. Pre-treat with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control.

2. Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA

This protocol measures the inhibition of key pro-inflammatory cytokine production.

  • Cell Culture and Treatment: Follow the same procedure as the NO production assay.

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Analysis: Determine the concentration of cytokines and calculate the percentage of inhibition.

3. Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins

This method assesses the effect of the compound on the expression of key inflammatory proteins and signaling molecules.

  • Cell Lysis: After treatment and stimulation, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, and IκBα. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and detect the protein bands using an ECL substrate.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating acute inflammation.

  • Animals: Use male Wistar or Sprague-Dawley rats.

  • Treatment: Administer this compound orally or intraperitoneally at various doses. Administer a positive control (e.g., indomethacin) and a vehicle control.

  • Induction of Edema: One hour after treatment, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Visualizations

Signaling Pathways

The following diagram illustrates the potential inhibitory effect of this compound on the NF-κB signaling pathway, a common mechanism for anti-inflammatory action of quinolinone derivatives.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Quinolinone 4-Methoxy-1H- quinolin-2-one Quinolinone->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription IkB_NFkB->NFkB Releases

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Workflows

The following diagram outlines a general workflow for in vitro screening of the anti-inflammatory activity of this compound.

in_vitro_workflow cluster_assays Assays start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treatment with This compound cell_culture->treatment stimulation LPS Stimulation treatment->stimulation incubation Incubation (24h) stimulation->incubation griess Griess Assay (NO) incubation->griess elisa ELISA (TNF-α, IL-6) incubation->elisa western Western Blot (iNOS, COX-2, NF-κB) incubation->western data_analysis Data Analysis griess->data_analysis elisa->data_analysis western->data_analysis end End data_analysis->end

Caption: General workflow for in vitro anti-inflammatory screening.

This document provides a foundational framework for investigating the anti-inflammatory properties of this compound. Researchers are encouraged to adapt and expand upon these protocols based on their specific research objectives.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Methoxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1H-quinolin-2-one is a quinolinone derivative of interest in pharmaceutical research and development due to its potential biological activities. Accurate and reliable analytical methods are essential for its quantification in various stages of drug discovery and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds, offering high sensitivity, selectivity, and reproducibility.

This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method is intended as a robust starting point that can be adapted and validated for specific applications and sample matrices.

Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile or methanol.[1] Compounds with greater hydrophobicity will have a stronger interaction with the stationary phase and thus will be retained longer, eluting later than more polar compounds. The addition of an acid, such as formic acid, to the mobile phase can improve the peak shape of ionizable compounds by suppressing their ionization.[1]

Data Presentation

The following tables summarize the key parameters for the proposed HPLC analysis of this compound.

Table 1: HPLC Instrumentation and Consumables

ParameterSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV Detector
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)
Vials 2 mL amber glass vials with PTFE septa
Syringe Filters 0.45 µm PTFE or Nylon
Solvents HPLC grade Acetonitrile, HPLC grade Water
Additives Formic Acid (LC-MS grade)

Table 2: Optimized HPLC Method Parameters

ParameterValue
Mobile Phase A Water with 0.1% Formic Acid[1][2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1][2]
Gradient Program 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30.1-35 min: 30% B (Re-equilibration)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Injection Volume 10 µL[1][3]
Detection Wavelength Estimated around 225 nm and 275 nm (requires optimization)[4]

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterTypical Performance Value/CriteriaDescription
Linearity (r²) > 0.999[5]Demonstrates a direct proportionality between analyte concentration and instrument response.[6]
Accuracy (% Recovery) 98% - 102%[5]The closeness of the measured value to the true value.[5]
Precision (RSD%) < 2%[5]The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[5]
Limit of Detection (LOD) To be determined experimentallyThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) To be determined experimentallyThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the HPLC analysis of this compound.

Reagent and Sample Preparation
  • Mobile Phase A (Water + 0.1% Formic Acid): To 1000 mL of HPLC grade water, add 1.0 mL of formic acid. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.[1]

  • Mobile Phase B (Acetonitrile + 0.1% Formic Acid): To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly and degas for 15 minutes.[1]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range.[4] Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1][7]

HPLC System Setup and Operation
  • System Priming: Prime all solvent lines with their respective mobile phases to eliminate air bubbles and ensure a stable baseline.[1]

  • Column Equilibration: Install the C18 column and equilibrate it with the initial mobile phase composition (30% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[1]

  • Sequence Setup: Create a sequence in the HPLC software with the parameters outlined in Table 2. Include a blank injection (mobile phase) before and after the sample injections to check for carryover.[2]

  • Sample Injection: Place the sample vials in the autosampler and initiate the sequence.

Data Analysis
  • Peak Identification: Identify the peak corresponding to this compound based on its retention time, which should be consistent with that of the reference standard.

  • Calibration Curve: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile_phase Prepare Mobile Phases (A: 0.1% FA in Water B: 0.1% FA in Acetonitrile) prep_standards Prepare Standard Solutions (Stock and Working Dilutions) prep_sample Prepare Sample (Dissolve and Filter) system_setup System Setup (Prime and Equilibrate) prep_sample->system_setup injection Inject Samples (Blanks, Standards, Samples) system_setup->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection separation->detection peak_integration Peak Integration and Identification detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte in Samples calibration_curve->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Disclaimer

The provided HPLC method is a recommended starting point based on the analysis of structurally similar compounds. This method will require optimization and validation for your specific instrumentation and sample matrix to ensure it meets the required performance characteristics as per ICH guidelines.

References

Application Notes and Protocols: 4-Methoxy-1H-quinolin-2-one as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-methoxy-1H-quinolin-2-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This structural framework is a key component in numerous synthetic compounds with potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The versatility of the quinolin-2-one core, combined with the electronic and steric properties imparted by the 4-methoxy substituent, allows for facile structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. These notes provide an overview of the applications of this scaffold, supported by quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant biological pathways and experimental workflows.

Biological Activities and Applications

Derivatives of the this compound scaffold have been extensively investigated for various therapeutic applications. The core structure serves as a versatile template for the design of novel bioactive molecules.

Anticancer Activity

The quinolin-2-one scaffold is a well-established pharmacophore in the development of anticancer agents.[1] Derivatives have been shown to exert cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, or interference with microtubule dynamics.[2]

Antimicrobial Activity

Compounds incorporating the this compound moiety have demonstrated notable activity against various pathogenic microorganisms, including bacteria and fungi.[3] These derivatives represent a promising avenue for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

Anti-inflammatory and Antioxidant Activity

Certain derivatives of the related 4-hydroxy-2-quinolinone scaffold have been shown to possess anti-inflammatory and antioxidant properties. For instance, some hybrids have exhibited inhibitory activity against lipoxygenase (LOX), an enzyme involved in the inflammatory cascade.[4]

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative biological activity data for various derivatives of the quinolin-2-one scaffold.

Table 1: In Vitro Anticancer Activity of Quinolin-2-one Analogs

Compound IDR Group (at position 4)Cancer Cell LineIC50 (µM)Reference
1 -OCH3HCT-116 (Colon)5.52[1]
2 -OCH3A549 (Lung)2.14[1]
3 -OCH3PC-3 (Prostate)3.59[1]
4 -OCH3MCF-7 (Breast)3.69[1]
5 -OCH2CH3HCT-116 (Colon)9.32[1]
6 -OCH2CH3HepG-2 (Liver)7.40[1]
7 -OCH2CH3MCF-7 (Breast)10.41[1]

Table 2: Antimicrobial Activity of Quinolin-2-one Derivatives

Compound/DerivativeMicrobial StrainActivity MetricValueReference(s)
Quinoline-2-one Schiff-base hybrid 6cMethicillin-resistant Staphylococcus aureus (MRSA)MIC0.75 µg/mL[5]
Quinoline-2-one Schiff-base hybrid 6cVancomycin-resistant Enterococcus faecalis (VRE)MIC0.75 µg/mL[5]
Quinoline-2-one Schiff-base hybrid 6cMethicillin-resistant Staphylococcus epidermidis (MRSE)MIC2.50 µg/mL[5]
Quinoline-based hydroxyimidazolium hybrid 7bStaphylococcus aureusMIC2 µg/mL[5]
Quinoline-based hydroxyimidazolium hybrid 7aMycobacterium tuberculosis H37RvMIC20 µg/mL[5]
Quinoline-based hydroxyimidazolium hybrid 7bMycobacterium tuberculosis H37RvMIC10 µg/mL[5]

Experimental Protocols

Protocol 1: Synthesis of Substituted 4-Methoxy-1H-quinolin-2-ones[3][6]

This protocol describes a general three-step synthesis for this compound and its substituted derivatives.

Step 1: Synthesis of Substituted 2,4-dichloroquinoline

  • In a round-bottom flask fitted with a reflux condenser, combine an equimolar mixture of the appropriately substituted aniline (0.1 mol) and malonic acid (0.1 mol).

  • Carefully add an excess of phosphoryl chloride (e.g., 60 mL).

  • Heat the reaction mixture at 150°C for 5 hours.

  • After cooling to room temperature, pour the reaction mixture into crushed ice with vigorous stirring.

  • Neutralize the solution with sodium carbonate.

  • Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain the substituted 2,4-dichloroquinoline.

Step 2: Synthesis of Substituted 2,4-dimethoxyquinoline

  • Prepare a fresh solution of sodium methoxide by dissolving sodium metal in methanol.

  • Add the substituted 2,4-dichloroquinoline (from Step 1) to the sodium methoxide solution.

  • Reflux the mixture for 5 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Step 3: Synthesis of Substituted this compound

  • Take the substituted 2,4-dimethoxyquinoline (from Step 2) in a round-bottom flask.

  • Add a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Reflux the reaction mixture for 4 hours.

  • Concentrate the mixture and pour it into crushed ice.

  • Neutralize with sodium carbonate.

  • Filter the precipitate, dry it, and purify by recrystallization from a hot ethanol-water mixture to yield the final this compound derivative.

cluster_synthesis Synthesis Workflow Aniline Substituted Aniline Dichloroquinoline 2,4-Dichloroquinoline Aniline->Dichloroquinoline MalonicAcid Malonic Acid MalonicAcid->Dichloroquinoline POCl3 POCl3 POCl3->Dichloroquinoline Dimethoxyquinoline 2,4-Dimethoxyquinoline Dichloroquinoline->Dimethoxyquinoline Step 1 NaOMe Sodium Methoxide NaOMe->Dimethoxyquinoline FinalProduct This compound Dimethoxyquinoline->FinalProduct Step 2 Acid Glacial Acetic Acid / HCl Acid->FinalProduct

Synthetic route to this compound.
Protocol 2: MTT Assay for Cytotoxicity Screening[1][7]

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, A549, PC-3, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 12-24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat cells with compounds start->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Workflow for the MTT cytotoxicity assay.
Protocol 3: Kinase Inhibition Assay[2]

This protocol provides a general method for determining the ability of this compound derivatives to inhibit the activity of a specific kinase (e.g., mTOR).

Materials:

  • Purified recombinant kinase enzyme (e.g., mTOR)

  • Specific kinase substrate (e.g., p70S6K-GST fusion protein)

  • ATP

  • Kinase assay buffer

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the purified kinase enzyme to the kinase assay buffer.

  • Compound Addition: Add various concentrations of the test compounds to the wells. Include a positive control inhibitor and a vehicle control (DMSO).

  • Substrate Addition: Add the specific kinase substrate to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with an ADP-Glo™ assay, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete unconsumed ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway Modulation

Quinolinone derivatives have been reported to modulate various signaling pathways implicated in cancer. A key pathway often targeted is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinolinone This compound Derivative Quinolinone->PI3K inhibits Quinolinone->mTORC1 inhibits

Inhibition of the PI3K/Akt/mTOR pathway by quinolinone derivatives.

Conclusion

The this compound scaffold is a highly valuable platform in medicinal chemistry, offering a foundation for the development of novel therapeutic agents with diverse biological activities. The synthetic accessibility and the potential for chemical modification make it an attractive starting point for drug discovery campaigns targeting a range of diseases, most notably cancer and infectious diseases. The provided protocols and data serve as a resource for researchers to further explore the potential of this versatile chemical scaffold.

References

Application Notes and Protocols for Evaluating the Enzyme Inhibition by 4-Methoxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols to evaluate the potential inhibitory activity of 4-Methoxy-1H-quinolin-2-one against two distinct enzyme targets: Glycogen Synthase Kinase 3β (GSK-3β) and the Photosystem II (PSII) complex in spinach chloroplasts. The selection of these targets is based on the known biological activities of structurally related quinolin-2-one derivatives.

Application Note 1: Evaluation of this compound as a Glycogen Synthase Kinase 3β (GSK-3β) Inhibitor

Introduction

Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Dysregulation of GSK-3β activity has been implicated in a range of diseases such as Alzheimer's disease, bipolar disorder, and cancer.[2] Several quinoline and quinolin-2-one derivatives have been identified as potent inhibitors of GSK-3β.[3][4] This protocol outlines the use of the ADP-Glo™ Kinase Assay to determine the inhibitory potential of this compound on GSK-3β activity. The assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to enzyme activity.[2]

Materials and Reagents
Reagent/MaterialSupplier (Example)Catalog Number (Example)
This compoundCustom Synthesis/VendorN/A
Recombinant Human GSK-3βPromegaV1991
GSK3 Substrate PeptidePromegaV2031
ADP-Glo™ Kinase Assay KitPromegaV9101
ATPPromegaV9151
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)In-house PreparationN/A
DMSO, ACS GradeSigma-AldrichD2650
384-well white assay platesCorning3572
Plate-reading luminometerVariousN/A
Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format.

3.1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer. A common buffer consists of 40mM Tris (pH 7.5), 20mM MgCl2, and 0.1mg/ml BSA.

  • Test Compound (this compound): Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase buffer with a constant final DMSO concentration (e.g., 1%).

  • GSK-3β Enzyme: Dilute the recombinant GSK-3β enzyme in kinase buffer to the desired working concentration. The optimal concentration should be determined empirically by performing an enzyme titration.

  • Substrate/ATP Mixture: Prepare a mixture of the GSK substrate peptide and ATP in kinase buffer. The final concentrations in the reaction should be at or near the Km values for the substrate and ATP.

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare these reagents according to the manufacturer's instructions (Promega).[2]

3.2. Assay Procedure: [5]

  • Add 2.5 µL of the serially diluted this compound or vehicle control (kinase buffer with the same final DMSO concentration) to the wells of a 384-well plate.

  • Add 2.5 µL of the diluted GSK-3β enzyme solution to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 2.5 µL of kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to all wells.

  • Gently mix the plate and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • After incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used to produce a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence of each well using a plate-reading luminometer.

3.3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Data Presentation

The following table provides an example of how to present the quantitative data obtained from the GSK-3β inhibition assay, including comparative data for known inhibitors.

CompoundTarget EnzymeIC50 (nM)Assay MethodReference
This compound GSK-3β [Experimental Value] ADP-Glo™ [This Study]
CHIR-99021GSK-3β6.7Kinase-Glo®[5]
SB216763GSK-3β34TR-FRET[5]
Diazepino-quinoline derivative 102GSK-3β114Z´-LYTE[4]
Quinolin-2-one derivative 7cGSK-3β4.68 ± 0.59Not Specified[3]
Quinolin-2-one derivative 7eGSK-3β8.27 ± 0.60Not Specified[3]

Visualization

GSK3B_Pathway cluster_Wnt Wnt Signaling Pathway cluster_Insulin Insulin Signaling Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh GSK3B_Wnt GSK-3β Dsh->GSK3B_Wnt Inhibition BetaCatenin_Wnt β-catenin GSK3B_Wnt->BetaCatenin_Wnt Phosphorylation (Degradation) Axin_APC Axin/APC Complex Axin_APC->GSK3B_Wnt TCF_LEF TCF/LEF BetaCatenin_Wnt->TCF_LEF Gene_Transcription Gene Transcription TCF_LEF->Gene_Transcription Insulin Insulin Insulin_R Insulin Receptor Insulin->Insulin_R IRS IRS Insulin_R->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt GSK3B_Insulin GSK-3β Akt->GSK3B_Insulin Inhibition (p-Ser9) Glycogen_Synthase Glycogen Synthase GSK3B_Insulin->Glycogen_Synthase Inhibition Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Inhibitor 4-Methoxy-1H- quinolin-2-one Inhibitor->GSK3B_Wnt Inhibition Inhibitor->GSK3B_Insulin Inhibition

Caption: Simplified GSK-3β signaling pathways.

Application Note 2: Evaluation of this compound as a Photosystem II (PSII) Inhibitor

Introduction

Photosystem II (PSII) is a critical protein complex in the thylakoid membranes of plants, algae, and cyanobacteria. It initiates the photosynthetic electron transport chain by using light energy to oxidize water, which results in the evolution of molecular oxygen.[6] The inhibition of PSII is a mechanism of action for several herbicides. Studies have shown that derivatives of 4-hydroxy-1H-quinolin-2-one, a close structural analog of the test compound, can inhibit photosynthetic electron transport in spinach chloroplasts.[6] This protocol describes a method to evaluate the inhibitory effect of this compound on PSII activity by measuring the rate of oxygen evolution from isolated spinach chloroplasts using a Clark-type oxygen electrode.

Materials and Reagents
Reagent/MaterialSupplier (Example)Catalog Number (Example)
This compoundCustom Synthesis/VendorN/A
Fresh Spinach (Spinacia oleracea L.)Local Grocery StoreN/A
Isolation Buffer (e.g., 0.4 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl2)In-house PreparationN/A
Assay Buffer (e.g., 0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 5 mM MgCl2)In-house PreparationN/A
2,6-Dichloroindophenol (DCPIP) or Potassium Ferricyanide (electron acceptor)Sigma-AldrichD1878 / 244023
DMSO, ACS GradeSigma-AldrichD2650
Clark-type Oxygen Electrode SystemHansatech Instruments/Qubit SystemsVarious
Centrifuge and appropriate tubesVariousN/A
Homogenizer (Blender)VariousN/A
Light sourceVariousN/A
Experimental Protocol: Inhibition of Oxygen Evolution Rate

3.1. Isolation of Spinach Chloroplasts:

  • Wash fresh spinach leaves and remove the midribs.

  • Homogenize the leaves in ice-cold isolation buffer.

  • Filter the homogenate through several layers of cheesecloth.

  • Centrifuge the filtrate at a low speed (e.g., 200 x g) for 2 minutes to pellet cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the chloroplasts.

  • Gently resuspend the chloroplast pellet in a small volume of ice-cold assay buffer.

  • Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.

3.2. Measurement of Oxygen Evolution: [7]

  • Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions.

  • Add a known volume of assay buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Add a suitable artificial electron acceptor, such as DCPIP or potassium ferricyanide, to the chamber.

  • Add an aliquot of the chloroplast suspension to the chamber to achieve a final chlorophyll concentration of approximately 15-20 µg/mL.

  • Add a specific concentration of this compound (from a DMSO stock solution) or the vehicle control (DMSO) to the chamber. Ensure the final DMSO concentration is low and consistent across all assays.

  • Turn on the light source to initiate photosynthesis and record the rate of oxygen evolution. The rate is measured as the change in oxygen concentration over time.

  • Repeat the measurement for a range of inhibitor concentrations.

3.3. Data Analysis:

  • Calculate the rate of oxygen evolution for each inhibitor concentration.

  • Express the rates as a percentage of the rate observed in the vehicle control.

  • Plot the percentage of activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the rate of oxygen evolution.

Data Presentation

The following table provides a template for presenting the quantitative data from the PSII inhibition assay, with example data for related compounds.

CompoundTargetIC50 (µM)Organism/SystemReference
This compound Photosystem II (OER) [Experimental Value] Spinach Chloroplasts [This Study]
4-Hydroxy-6-chloro-1H-quinolin-2-onePhotosystem II (OER)157Spinach Chloroplasts[6]
4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid derivativePhotosystem II (OER)126Spinach Chloroplasts[6]
Diuron (DCMU)Photosystem II (ETR)~0.05Anabaena 7120[8]

OER: Oxygen Evolution Rate; ETR: Electron Transport Rate

Visualization

Photosynthetic_Electron_Transport cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f Complex cluster_PSI Photosystem I (PSI) H2O 2H₂O OEC Oxygen Evolving Complex (OEC) H2O->OEC P680 P680 OEC->P680 4e⁻ O2_4H O₂ + 4H⁺ OEC->O2_4H Pheo Pheophytin P680->Pheo e⁻ QA QA Pheo->QA e⁻ QB QB QA->QB e⁻ PQ_pool Plastoquinone (PQ) Pool QB->PQ_pool 2e⁻ Cytb6f Cyt b₆f PQ_pool->Cytb6f e⁻ PC Plastocyanin (PC) Cytb6f->PC e⁻ P700 P700 PC->P700 e⁻ Fd Ferredoxin (Fd) P700->Fd e⁻ FNR FNR Fd->FNR e⁻ NADP NADP⁺ + H⁺ FNR->NADP NADPH NADPH Light_PSII Light (hν) Light_PSII->P680 Light_PSI Light (hν) Light_PSI->P700 Inhibitor 4-Methoxy-1H- quinolin-2-one Inhibitor->OEC Inhibition of Water Splitting

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methoxy-1H-quinolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed and effective method is a three-step synthesis starting from aniline. The process involves:

  • Cyclization and Chlorination: Reaction of aniline with malonic acid and phosphorus oxychloride (POCl₃) to form 2,4-dichloroquinoline.

  • Methoxylation: Substitution of the chloro groups with methoxy groups using sodium methoxide to yield 2,4-dimethoxyquinoline.

  • Selective Hydrolysis: Acid-catalyzed hydrolysis of 2,4-dimethoxyquinoline to selectively cleave the methoxy group at the 2-position, affording the final product, this compound.[1]

Q2: I am getting a low yield in the first step (synthesis of 2,4-dichloroquinoline). What are the potential causes and solutions?

A2: Low yields in this step are often attributed to incomplete reaction or side product formation. Consider the following:

  • Reaction Time and Temperature: Prolonged reaction times of 24 to 40 hours have been reported in classical procedures, which can lead to degradation.[1] An optimized approach suggests that a reaction time of 6 hours at reflux can provide a good yield.[1] Ensure the reaction mixture reaches and maintains the appropriate reflux temperature.

  • Purity of Reagents: The purity of aniline, malonic acid, and particularly phosphorus oxychloride is crucial. Impurities can lead to undesired side reactions.

  • Moisture: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.

  • Work-up Procedure: Inefficient neutralization or extraction during the work-up can lead to loss of product. Ensure the pH is carefully adjusted and extractions are performed thoroughly.

Q3: The methoxylation of 2,4-dichloroquinoline is not going to completion. How can I improve this step?

A3: Incomplete methoxylation can be due to several factors:

  • Sodium Methoxide Quality: Use freshly prepared sodium methoxide for the best results. The reagent can degrade upon storage.

  • Reaction Conditions: The reaction is typically carried out at reflux in methanol for about 5 hours.[1] Ensure the reaction is heated adequately and for a sufficient duration.

  • Stoichiometry: A sufficient excess of sodium methoxide is necessary to drive the reaction to completion.

  • Solvent: Anhydrous methanol is the solvent of choice. The presence of water can lead to the formation of hydroxyquinolines as byproducts.

Q4: During the final hydrolysis step, I am observing the formation of byproducts. How can I achieve selective hydrolysis?

A4: The key to this step is the selective hydrolysis of the 2-methoxy group over the 4-methoxy group.

  • Reaction Conditions: The use of glacial acetic acid and concentrated hydrochloric acid at reflux for approximately 4 hours is reported to be effective.[1]

  • Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid over-hydrolysis, which could lead to the formation of 4-hydroxy-1H-quinolin-2-one.

  • Temperature Control: Maintain a steady reflux temperature. Fluctuations in temperature can affect the selectivity of the reaction.

Q5: What are the best practices for purifying the final product, this compound?

A5: Purification can be challenging due to the presence of starting materials and side products.

  • Recrystallization: Recrystallization from a hot ethanol-water mixture is a common and effective method for purifying the final product.[1]

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography using a suitable solvent system (e.g., hexane:EtOAc) can be employed.[1]

  • Washing: Thoroughly washing the filtered product with water is important to remove any inorganic salts from the work-up procedure.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Step 1: Low yield of 2,4-dichloroquinoline Incomplete reaction due to insufficient heating or short reaction time.Ensure the reaction is maintained at a vigorous reflux for at least 6 hours.[1]
Degradation of starting materials or product due to excessively long reaction time.Optimize the reaction time by monitoring the reaction progress using TLC. A 6-hour reflux has been shown to be effective.[1]
Impure reagents leading to side reactions.Use high-purity aniline, malonic acid, and freshly distilled phosphorus oxychloride.
Presence of moisture.Use oven-dried glassware and anhydrous reagents.
Step 2: Incomplete methoxylation of 2,4-dichloroquinoline Deactivated or insufficient sodium methoxide.Use freshly prepared sodium methoxide in a sufficient molar excess.
Reaction temperature is too low or reaction time is too short.Maintain the reaction at reflux in methanol for at least 5 hours.[1]
Presence of water in the reaction mixture.Use anhydrous methanol as the solvent.
Step 3: Non-selective hydrolysis or formation of byproducts Over-hydrolysis due to prolonged reaction time or harsh conditions.Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. A reaction time of 4 hours at reflux is recommended.[1]
Incorrect acid concentration or temperature.Use a mixture of glacial acetic acid and concentrated hydrochloric acid and maintain a steady reflux.[1]
General: Difficulty in product purification Presence of unreacted starting materials or closely related side products.For the final product, recrystallization from an ethanol-water mixture is often effective.[1] If impurities persist, column chromatography is recommended.
Inefficient removal of inorganic salts from work-up.Ensure the crude product is thoroughly washed with water before recrystallization.

Data Presentation

Table 1: Reported Yields for the Synthesis of this compound and Intermediates

Step Reactants Reagents/Solvents Reaction Conditions Reported Yield Reference
1. Synthesis of 2,4-dichloroquinolineAniline, Malonic acidPhosphorus oxychlorideReflux, 6 hours62%[1]
2. Synthesis of 2,4-dimethoxyquinoline2,4-dichloroquinolineSodium methoxide, MethanolReflux, 5 hours72%[1]
3. Synthesis of this compound2,4-dimethoxyquinolineGlacial acetic acid, conc. HClReflux, 4 hours60%[1]

Experimental Protocols

Protocol 1: Synthesis of 2,4-dichloroquinoline

  • To a round-bottom flask fitted with a reflux condenser, add aniline (0.1 mol) and phosphorus oxychloride (60 mL).

  • Carefully add malonic acid (0.1 mol) to the mixture.

  • Heat the reaction mixture to reflux at 150°C and maintain for 6 hours.[1]

  • After cooling to room temperature, pour the reaction mixture into crushed ice with vigorous stirring.

  • Neutralize the solution with sodium carbonate.

  • Filter the resulting precipitate, wash with water, and dry.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography (95:5 hexane:EtOAc) to yield 2,4-dichloroquinoline.[1]

Protocol 2: Synthesis of 2,4-dimethoxyquinoline

  • In a round-bottom flask, add 2,4-dichloroquinoline (14 mmol) to a freshly prepared solution of sodium methoxide in methanol (prepared from 2.0 g of sodium in 50 mL of methanol).

  • Heat the mixture on a water bath and maintain at reflux for 5 hours.[1]

  • After cooling, pour the reaction mixture into ice water.

  • Neutralize with acetic acid.

  • Filter the white precipitate, wash with water, and dry.

  • The crude product can be purified by recrystallization from methanol or by column chromatography (9:1 hexane:EtOAc) to yield 2,4-dimethoxyquinoline.[1]

Protocol 3: Synthesis of this compound

  • In a round-bottom flask fitted with a reflux condenser, dissolve 2,4-dimethoxyquinoline (11 mmol) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4 hours.[1]

  • Concentrate the reaction mixture under reduced pressure.

  • Pour the concentrated residue into crushed ice and neutralize with sodium carbonate.

  • Filter the resulting solid, wash with water, and dry.

  • Purify the final product by recrystallization from a hot ethanol-water mixture to obtain this compound.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2,4-dichloroquinoline cluster_step2 Step 2: Synthesis of 2,4-dimethoxyquinoline cluster_step3 Step 3: Synthesis of this compound A Aniline + Malonic Acid B Add POCl3 A->B C Reflux (6h) B->C D Work-up & Purification C->D E 2,4-dichloroquinoline D->E F 2,4-dichloroquinoline G Add Sodium Methoxide in Methanol F->G H Reflux (5h) G->H I Work-up & Purification H->I J 2,4-dimethoxyquinoline I->J K 2,4-dimethoxyquinoline L Add Acetic Acid & HCl K->L M Reflux (4h) L->M N Work-up & Purification M->N O This compound N->O

Caption: Experimental workflow for the three-step synthesis of this compound.

troubleshooting_yield cluster_solutions1 Troubleshooting Step 1 cluster_solutions2 Troubleshooting Step 2 cluster_solutions3 Troubleshooting Step 3 Start Low Yield of This compound Step1 Check Yield of Step 1 (2,4-dichloroquinoline) Start->Step1 Step2 Check Yield of Step 2 (2,4-dimethoxyquinoline) Start->Step2 Step3 Check Yield of Step 3 (Final Product) Start->Step3 Sol1a Optimize Reflux Time (6h) Step1->Sol1a Low Sol1b Ensure Anhydrous Conditions Step1->Sol1b Low Sol1c Verify Reagent Purity Step1->Sol1c Low Sol2a Use Freshly Prepared NaOMe Step2->Sol2a Low Sol2b Ensure Anhydrous Methanol Step2->Sol2b Low Sol2c Optimize Reflux Time (5h) Step2->Sol2c Low Sol3a Monitor by TLC to Prevent Over-hydrolysis Step3->Sol3a Low Sol3b Control Reflux Temperature Step3->Sol3b Low Sol3c Verify Acid Concentrations Step3->Sol3c Low

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

Technical Support Center: Overcoming Solubility Issues of 4-Methoxy-1H-quinolin-2-one in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 4-Methoxy-1H-quinolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a heterocyclic organic compound belonging to the quinolinone class. Its molecular structure, characterized by a largely hydrophobic bicyclic aromatic ring, often leads to poor solubility in aqueous solutions. This limited solubility can pose significant challenges in various experimental settings, including in vitro biological assays and formulation development for in vivo studies, potentially leading to inaccurate results and poor bioavailability.

Q2: What are the primary factors contributing to the low aqueous solubility of this compound?

The low aqueous solubility of this compound and similar quinolinone derivatives is attributed to several physicochemical properties:

  • Hydrophobic Structure: The quinolinone core is predominantly nonpolar, leading to unfavorable interactions with polar water molecules.

  • Crystal Lattice Energy: Strong intermolecular forces within the solid crystal structure of the compound require significant energy to overcome during the dissolution process.

  • Physicochemical Parameters: The calculated XLogP3 value of 1.0 indicates a degree of lipophilicity that contributes to its limited water solubility.[1]

Q3: What are the common initial strategies to try when encountering solubility issues with this compound?

For initial experiments, the most straightforward approach is the use of co-solvents. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of compounds. A concentrated stock solution (e.g., 10-50 mM) in 100% DMSO can be prepared and then diluted into the aqueous experimental medium. However, care must be taken to avoid precipitation upon dilution.

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

This is a common issue known as "crashing out." It occurs because the high concentration of the organic co-solvent is significantly reduced upon dilution, lowering the overall solvating power of the mixture for the hydrophobic compound. Here are some troubleshooting steps:

  • Lower the Final Concentration: The final concentration of your compound may be exceeding its solubility limit in the aqueous buffer containing a low percentage of DMSO.

  • Increase the Final DMSO Concentration: A slightly higher final concentration of DMSO (e.g., 0.5% or 1%) might be necessary to maintain solubility. However, it is crucial to include a vehicle control with the same DMSO concentration to account for any potential effects of the solvent on the experiment.

  • Use a Different Co-solvent: Other water-miscible organic solvents like ethanol, N,N-dimethylformamide (DMF), or polyethylene glycol (PEG) can be tested.

  • Explore Other Solubilization Techniques: If co-solvents alone are insufficient, more advanced methods such as the use of cyclodextrins, pH adjustment, surfactants, or solid dispersions should be considered.

Troubleshooting Guides

Issue 1: Selecting the Appropriate Solubilization Strategy

The choice of solubilization method depends on the specific experimental requirements and the physicochemical properties of this compound.

G start Initial Solubility Issue cosolvent Use Co-solvents (e.g., DMSO, Ethanol) start->cosolvent For initial screening ph_adjust pH Adjustment (if ionizable) start->ph_adjust Compound has ionizable groups cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) cosolvent->cyclodextrin Precipitation on dilution solid_dispersion Solid Dispersion (e.g., PVP, PEG) cyclodextrin->solid_dispersion For oral delivery/further enhancement surfactant Use Surfactants (e.g., Tween 80) ph_adjust->surfactant Limited solubility of salt form surfactant->solid_dispersion Micelle instability

Figure 1. Decision tree for selecting a solubilization strategy.

Issue 2: Precipitation Persists Despite Using Co-solvents

If simple co-solvency is not effective, a more systematic approach is needed.

G precipitate Compound Precipitates with Co-solvent check_pka Determine pKa precipitate->check_pka ph_adjust Adjust pH of Aqueous Medium check_pka->ph_adjust If ionizable cyclodextrin Prepare Cyclodextrin Inclusion Complex check_pka->cyclodextrin If not ionizable or pH adjustment fails success Solubility Achieved ph_adjust->success surfactant Formulate with Surfactants cyclodextrin->surfactant If complexation is weak cyclodextrin->success surfactant->success

References

Side reactions in the synthesis of 4-Methoxy-1H-quinolin-2-one and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-1H-quinolin-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common and direct method of O-methylation of 4-hydroxy-1H-quinolin-2-one.

Problem 1: Low Yield of the Desired this compound

Possible Cause Suggested Solution
Incomplete Deprotonation of 4-hydroxy-1H-quinolin-2-one The hydroxyl group at the 4-position needs to be deprotonated to form a nucleophilic phenoxide for the methylation to occur. Ensure a sufficiently strong base is used. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are effective. For K₂CO₃, ensure it is finely powdered and anhydrous.
Suboptimal Reaction Temperature The reaction temperature can influence the rate of reaction. For methylation with dimethyl sulfate or methyl iodide, a moderately elevated temperature (e.g., room temperature to 60 °C) is often sufficient. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and time for your specific setup.
Poor Quality of Reagents Ensure that the 4-hydroxy-1H-quinolin-2-one starting material is pure. Impurities can interfere with the reaction. The methylating agent (e.g., dimethyl sulfate, methyl iodide) should be fresh and not decomposed. Solvents, particularly polar aprotic solvents like DMF, should be anhydrous.
Inefficient Stirring In heterogeneous reactions (e.g., with K₂CO₃), vigorous stirring is crucial to ensure good contact between the reactants.

Problem 2: Formation of Significant Amounts of N-Methylated Side Product (1-Methyl-4-hydroxy-1H-quinolin-2-one)

Possible Cause Suggested Solution
Reaction Conditions Favoring N-Methylation The choice of base and solvent significantly impacts the O/N methylation ratio. Harder bases and polar protic solvents can favor N-methylation.
To favor O-methylation: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.[1] These conditions promote the formation of the phenoxide ion, which is a soft nucleophile and preferentially attacks the soft methylating agent at the oxygen atom. The use of silver carbonate in acetone has also been reported for O-methylation.[2]
Steric Hindrance While generally the 4-oxygen is more accessible, bulky substituents on the quinoline ring could potentially influence the site of methylation. However, for the parent 4-hydroxy-1H-quinolin-2-one, this is less of a concern.

Problem 3: Presence of 2,4-Dimethoxyquinoline as a Byproduct

Possible Cause Suggested Solution
Over-methylation Use of a large excess of the methylating agent and/or prolonged reaction times can lead to the methylation of the amide oxygen, resulting in the formation of 2,4-dimethoxyquinoline.[2]
Carefully control the stoichiometry of the methylating agent. Use of 1.05 to 1.2 equivalents is typically sufficient. Monitor the reaction progress closely by TLC and stop the reaction once the starting material is consumed to prevent over-methylation.
Alternative Synthetic Route The synthesis of this compound can also be achieved through the partial hydrolysis of 2,4-dimethoxyquinoline.[3][4][5][6][7] If you are following this route, incomplete hydrolysis will result in the presence of the starting material in your final product. Ensure sufficient reaction time and appropriate acidic conditions for the hydrolysis step.

Problem 4: Difficulty in Purifying the Final Product

Issue Recommended Purification Strategy
Separating O- and N-methylated isomers These isomers can have very similar polarities, making separation by column chromatography challenging. Careful selection of the eluent system is crucial. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) may be effective. Recrystallization can also be a powerful tool if a suitable solvent system is found where the solubility of the two isomers differs significantly.
Removing unreacted 4-hydroxy-1H-quinolin-2-one The starting material is significantly more polar than the methylated products due to the free hydroxyl group. It can often be removed by column chromatography, where it will have a much lower Rf value. Alternatively, an acidic wash of the crude product dissolved in an organic solvent can help to remove the basic starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most direct and common method is the O-methylation of 4-hydroxy-1H-quinolin-2-one using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.[2]

Q2: How can I synthesize the precursor, 4-hydroxy-1H-quinolin-2-one?

A2: A widely used method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[1][8][9][10][11] This involves the condensation of an aniline with a β-ketoester at a moderate temperature to form a β-aminoacrylate, followed by a high-temperature thermal cyclization (around 250 °C) to yield the 4-hydroxyquinoline.[1][8][9][10]

Q3: What are the key side reactions to be aware of during the methylation of 4-hydroxy-1H-quinolin-2-one?

A3: The two primary side reactions are:

  • N-methylation: Formation of the isomeric 1-methyl-4-hydroxy-1H-quinolin-2-one.

  • Di-methylation: Formation of 2,4-dimethoxyquinoline.[2]

Q4: How can I favor O-methylation over N-methylation?

A4: To selectively obtain the O-methylated product, use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.[1] These conditions favor the formation of the phenoxide ion, which preferentially reacts at the oxygen atom.

Q5: What is the Knorr quinoline synthesis and how does it relate to the Conrad-Limpach synthesis?

A5: The Knorr quinoline synthesis is a competing reaction to the Conrad-Limpach synthesis.[1] If the initial condensation of the aniline and β-ketoester is carried out at a higher temperature (around 140°C), the reaction can favor the formation of a β-ketoanilide, which upon cyclization yields a 2-hydroxyquinoline instead of the desired 4-hydroxyquinoline.[8]

Quantitative Data Summary

The following table provides a qualitative summary of how reaction conditions can influence the product distribution in the methylation of 4-hydroxy-1H-quinolin-2-one, based on general principles of alkylation of ambident nucleophiles.

Base Solvent Expected Major Product Rationale
K₂CO₃DMFThis compound (O-methylation)Promotes formation of the phenoxide in a polar aprotic solvent, favoring O-attack.
NaHTHF/DMFThis compound (O-methylation)Strong, non-nucleophilic base that irreversibly forms the phenoxide.
Ag₂CO₃AcetoneThis compound (O-methylation)Silver ions can coordinate with the oxygen, enhancing its nucleophilicity.[2]
NaOHMethanolMixture of O- and N-methylated productsA protic solvent can solvate the phenoxide, potentially making the nitrogen more nucleophilic.

Experimental Protocols

Protocol 1: Synthesis of 4-hydroxy-1H-quinolin-2-one via Conrad-Limpach Synthesis

This protocol is a general representation and may require optimization for specific substrates.

Step 1: Condensation

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve aniline (1.0 eq.) in toluene.

  • Add ethyl acetoacetate (1.1 eq.) and a catalytic amount of acetic acid.

  • Heat the mixture to reflux and collect the water that is formed.

  • Monitor the reaction by TLC. Once the aniline is consumed, cool the reaction mixture.

  • Remove the toluene under reduced pressure to yield the crude β-aminoacrylate intermediate.

Step 2: Cyclization

  • Place the crude intermediate in a high-temperature reaction vessel.

  • Add a high-boiling inert solvent such as mineral oil or diphenyl ether.

  • Heat the mixture to approximately 250 °C with vigorous stirring.[1][8][9][10]

  • Maintain the temperature for 30-60 minutes. The product may precipitate upon formation.

  • Cool the mixture and collect the solid product by filtration.

  • Wash the product with a non-polar solvent like hexanes to remove the high-boiling solvent.

  • The crude 4-hydroxy-1H-quinolin-2-one can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Synthesis of this compound via O-Methylation

  • To a stirred suspension of 4-hydroxy-1H-quinolin-2-one (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.) in anhydrous DMF, add dimethyl sulfate (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration and wash thoroughly with water.

  • Dry the crude product and purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent like ethanol.

Visualizations

Synthesis_Pathway Aniline Aniline Intermediate β-Aminoacrylate Intermediate Aniline->Intermediate Condensation (Moderate Temp) BetaKetoester β-Ketoester BetaKetoester->Intermediate Hydroxyquinolone 4-Hydroxy-1H-quinolin-2-one Intermediate->Hydroxyquinolone Thermal Cyclization (~250°C) Methoxyquinolone This compound Hydroxyquinolone->Methoxyquinolone O-Methylation (e.g., (CH₃)₂SO₄, K₂CO₃/DMF)

Caption: Synthetic pathway to this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Hydroxyquinolone 4-Hydroxy-1H-quinolin-2-one Methoxyquinolone Desired Product: This compound (O-Methylation) Hydroxyquinolone->Methoxyquinolone Favorable Conditions: Strong Base, Aprotic Solvent N_Methyl Side Product 1: 1-Methyl-4-hydroxy-1H-quinolin-2-one (N-Methylation) Hydroxyquinolone->N_Methyl Unfavorable Conditions: Weaker Base, Protic Solvent MethylatingAgent Methylating Agent (e.g., (CH₃)₂SO₄) MethylatingAgent->Methoxyquinolone MethylatingAgent->N_Methyl Di_Methyl Side Product 2: 2,4-Dimethoxyquinoline (Di-methylation) Methoxyquinolone->Di_Methyl Excess Methylating Agent or Prolonged Reaction Time

Caption: Overview of desired and side reactions in methylation.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Reagent Purity (Starting Material, Solvent, Base) Start->CheckPurity CheckConditions Review Reaction Conditions (Temperature, Time, Stirring) CheckPurity->CheckConditions AnalyzeByproducts Identify Side Products by TLC/NMR CheckConditions->AnalyzeByproducts IsNMethyl N-Methylated product observed? AnalyzeByproducts->IsNMethyl IsDiMethyl Di-Methylated product observed? AnalyzeByproducts->IsDiMethyl IsUnreactedSM Unreacted Starting Material? AnalyzeByproducts->IsUnreactedSM IsNMethyl->IsDiMethyl No OptimizeBaseSolvent Optimize Base and Solvent (e.g., K₂CO₃ in DMF) IsNMethyl->OptimizeBaseSolvent Yes IsDiMethyl->IsUnreactedSM No OptimizeStoichiometry Adjust Stoichiometry of Methylating Agent IsDiMethyl->OptimizeStoichiometry Yes OptimizeReactionTime Optimize Reaction Time and Temperature IsUnreactedSM->OptimizeReactionTime Yes Purification Refine Purification Strategy (Column Chromatography, Recrystallization) IsUnreactedSM->Purification No OptimizeBaseSolvent->Purification OptimizeStoichiometry->Purification OptimizeReactionTime->Purification Success Pure Product, Good Yield Purification->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Purification techniques for high-purity 4-Methoxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Methoxy-1H-quinolin-2-one. It includes troubleshooting for common experimental issues, frequently asked questions, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as substituted anilines and malonic acid, as well as intermediates like 2,4-dichloroquinoline and 2,4-dimethoxyquinoline.[1][2] Side products from incomplete reactions or alternative reaction pathways may also be present.

Q2: Which purification technique is more suitable for obtaining high-purity this compound: recrystallization or column chromatography?

A2: Both methods are effective. Recrystallization, particularly from a hot ethanol-water mixture, is a convenient method for removing many impurities and can yield a pure product.[1][3] Column chromatography is also used and can be particularly effective for separating compounds with very similar polarities.[3][4] The choice often depends on the nature and quantity of the impurities.

Q3: My purified product has a lower melting point than the literature value. What could be the reason?

A3: A depressed and broadened melting point is a classic indicator of an impure sample. The presence of residual solvents or synthetic impurities can disrupt the crystal lattice of the compound, leading to a lower melting point. Further purification steps may be necessary.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an excellent and rapid method to monitor the purification process. By comparing the spots of the crude mixture with the collected fractions from column chromatography or the crystals from recrystallization against a pure standard, you can assess the purity.

Q5: Can I use a single solvent for recrystallization?

A5: Yes, if you can find a suitable solvent in which this compound is soluble at high temperatures but sparingly soluble at room temperature.[5] However, a mixed solvent system, such as ethanol-water, is often employed to achieve the desired solubility profile.[1][3]

Troubleshooting Guide

Issue Probable Cause(s) Solution(s)
Low Yield After Purification 1. Incomplete reaction during synthesis.1. Optimize reaction conditions (time, temperature, reagents).
2. Product loss during transfers.2. Ensure careful and quantitative transfers between vessels.
3. Using too much solvent during recrystallization.[5]3. Use the minimum amount of hot solvent required to dissolve the compound.[6]
4. Product co-eluting with impurities during column chromatography.[7]4. Optimize the solvent system for chromatography; use a shallower gradient.[7]
Product is an Oil, Not a Solid After Recrystallization 1. Presence of residual solvent.1. Dry the product under a high vacuum for an extended period.[7]
2. Impurities are preventing crystallization.2. Purify the oil via column chromatography first, then attempt recrystallization.[7]
3. The solution cooled too quickly.3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
Multiple Spots on TLC After Purification 1. Inefficient purification.1. Repeat the purification step. For column chromatography, consider a different solvent system or a longer column.[7] For recrystallization, ensure slow crystal growth.
2. Decomposition of the compound on the stationary phase (TLC plate or column).[8]2. Spot the compound on a TLC plate and let it sit before eluting to check for degradation. Consider using a different adsorbent like alumina.[8]
Streaking on TLC Plate 1. The sample is too concentrated.1. Dilute the sample before spotting it on the TLC plate.[7]
2. The compound is interacting strongly with the silica gel.[7]2. Add a small amount of acetic acid or triethylamine to the eluent to suppress tailing of acidic or basic compounds, respectively.
Crystals Do Not Form During Recrystallization 1. The solution is not supersaturated.1. Evaporate some of the solvent to increase the concentration and then allow it to cool again.
2. Lack of nucleation sites.2. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.

Quantitative Data Summary

The following table summarizes the yield and melting point of this compound as reported in the literature after purification.

Purification Method Yield Melting Point (°C) Reference
Recrystallization from hot ethanol-water and chromatography60%249-252[1][3]

Experimental Protocols

Recrystallization from Ethanol-Water
  • Dissolution: In a flask, add the crude this compound. Heat ethanol to its boiling point and add the minimum amount of hot ethanol to the flask to just dissolve the crude product.[5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly cloudy, indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture.[6]

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., a hexane/ethyl acetate mixture).[10] Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and load it onto the top of the silica gel column.[10]

  • Elution: Begin eluting with the chosen solvent system. A common starting point for quinolinones can be a non-polar mixture like hexane:ethyl acetate (e.g., 9:1 v/v), gradually increasing the polarity if necessary.[3]

  • Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Substituted Aniline + Malonic Acid intermediate1 2,4-dichloroquinoline start->intermediate1 POCl3 intermediate2 2,4-dimethoxyquinoline intermediate1->intermediate2 NaOMe crude_product Crude this compound intermediate2->crude_product HOAc, HCl purification_choice Choose Method crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid Impurities column_chromatography Column Chromatography purification_choice->column_chromatography Similar Polarity Impurities pure_product High-Purity Product recrystallization->pure_product column_chromatography->pure_product

Caption: Synthesis and purification workflow for this compound.

troubleshooting_logic start Purification Attempt check_purity Check Purity (TLC, MP) start->check_purity is_pure Is it pure? check_purity->is_pure success Pure Product Obtained is_pure->success Yes failure Identify Issue is_pure->failure No troubleshoot Consult Troubleshooting Guide failure->troubleshoot repurify Re-purify troubleshoot->repurify repurify->check_purity

Caption: Logical workflow for troubleshooting purification issues.

References

Optimizing reaction conditions for the synthesis of 4-Methoxy-1H-quinolin-2-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Methoxy-1H-quinolin-2-one Derivatives

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of this compound derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.

Q1: My reaction yield is consistently low. What are the general factors I should investigate?

A1: Low yields in quinolinone synthesis can arise from several factors. A systematic investigation of the following is recommended:

  • Purity of Starting Materials: Ensure the purity of anilines, malonic acid or its esters, and other reactants, as impurities can lead to undesirable side reactions.[1]

  • Reaction Temperature: Temperature is a critical parameter, especially in classical methods like the Conrad-Limpach and Gould-Jacobs reactions, which often require high temperatures (sometimes exceeding 250°C) for efficient cyclization.[2] Inadequate or excessive heat can lead to incomplete reactions or product decomposition.[2]

  • Solvent Choice: The solvent can significantly influence the reaction outcome. For thermal cyclizations, high-boiling point inert solvents like mineral oil or 1,2,4-trichlorobenzene can improve yields compared to neat reactions.[2]

  • Catalyst and Reagents: The choice, purity, and concentration of catalysts are crucial. For instance, in the Friedländer synthesis, the efficiency of various acid or base catalysts can differ based on the substrates.[2] Ensure reagents are pure and dry.

  • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration and prevent product degradation from prolonged reaction times.[1][2]

  • Atmosphere: Some reactions are sensitive to air and moisture. If you suspect degradation or side reactions, consider running the synthesis under an inert atmosphere (e.g., nitrogen or argon).[2]

G cluster_0 Troubleshooting Workflow for Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity review_conditions Review Reaction Conditions check_purity->review_conditions check_catalyst Verify Catalyst Activity review_conditions->check_catalyst monitor_time Optimize Reaction Time check_catalyst->monitor_time optimize Systematically Optimize Each Parameter monitor_time->optimize

A systematic workflow for troubleshooting low reaction yields.

Q2: I am observing the formation of multiple side products. What are the likely causes and solutions?

A2: The formation of side products is a common challenge. In syntheses like the Friedländer reaction, aldol condensation of a ketone starting material can occur under basic conditions.[1] In the Knorr synthesis, you might observe the formation of a 4-hydroxyquinoline as a competing product depending on the reaction conditions.[1] To minimize side products, it is crucial to carefully control the reaction temperature, stoichiometry of reactants, and the choice of catalyst.[1] In alkylation reactions to produce ether derivatives from 4-hydroxy-1H-quinolin-2-one, a common side product is the N-alkylated isomer.[3] Separation of these isomers can be challenging and often requires careful column chromatography.[3]

Q3: The cyclization step of my synthesis is failing or giving a very low yield. What should I do?

A3: Cyclization is often the most challenging step. Here are some troubleshooting tips:

  • Temperature Control: Ensure your experimental setup can safely and consistently reach and maintain the required high temperature for cyclization.[2] For Conrad-Limpach synthesis, this can be around 250°C.[2]

  • Acid Catalyst: For acid-catalyzed cyclizations (e.g., Knorr synthesis), ensure you are using a sufficient amount of a strong acid like concentrated sulfuric acid or polyphosphoric acid to promote the reaction.[1]

  • Solvent: Using a high-boiling point solvent can be critical for success, as it helps to maintain a consistent high temperature and can improve yields.[2]

  • Reaction Monitoring: Use TLC or LC-MS to check if the acyclic intermediate is being consumed. If the intermediate remains, the cyclization conditions need to be optimized further.

Q4: I am struggling with the purification of my final this compound derivative. What are the best practices?

A4: Purification can be challenging due to the properties of quinolinone derivatives.

  • Recrystallization: This is often a good first method to try. Common solvents for recrystallizing quinolinone derivatives include ethanol and methanol.[1][4]

  • Column Chromatography: If column chromatography is necessary, be aware that some quinolinone derivatives can be sensitive to acidic silica gel, which may cause decomposition.[3] Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base such as triethylamine.[1] A gradient elution using a polar solvent like methanol in a less polar solvent such as dichloromethane (DCM) can be effective.[1]

  • Acid-Base Extraction: To remove unreacted acidic starting materials like 4-hydroxy-1H-quinolin-2-one, an acid-base extraction can be highly effective.[3] By dissolving the crude product in an organic solvent and washing with a dilute aqueous base (e.g., 1M NaOH), the acidic starting material will be deprotonated and move to the aqueous layer, leaving the desired product in the organic layer.[3]

Frequently Asked Questions (FAQs)

Q1: What is a common and efficient synthetic route for this compound?

A1: A widely used and efficient method involves a three-step synthesis starting from a substituted aniline.[5][6][7]

  • Step 1: Synthesis of a substituted 2,4-dichloroquinoline from a substituted aniline, malonic acid, and excess phosphorus oxychloride (POCl₃) under reflux.[4][6]

  • Step 2: The resulting 2,4-dichloroquinoline is then heated with a freshly prepared methanolic sodium methoxide solution to yield the 2,4-dimethoxy quinoline derivative.[4][6]

  • Step 3: Finally, the 2,4-dimethoxy quinoline is refluxed with glacial acetic acid and hydrochloric acid to produce the desired this compound.[4][6]

G cluster_0 Synthetic Pathway to this compound A Substituted Aniline + Malonic Acid B Substituted 2,4-Dichloroquinoline A->B  POCl₃, Reflux C Substituted 2,4-Dimethoxyquinoline B->C  NaOCH₃, Methanol, Reflux D This compound C->D  Glacial Acetic Acid, HCl, Reflux

A common multi-step synthesis of this compound.

Q2: What are some classical named reactions used for synthesizing the quinolinone core?

A2: Several classical reactions are fundamental to quinolinone synthesis, including the Conrad-Limpach synthesis, Knorr quinoline synthesis, Gould-Jacobs reaction, Camps cyclization, and the Friedländer synthesis.[1][2][8] These methods often involve the cyclization of aniline derivatives with β-ketoesters or related compounds under thermal or acidic conditions.[2]

Q3: Are there modern alternatives to the classical high-temperature synthesis methods?

A3: Yes, contemporary approaches often utilize metal catalysts or microwave assistance to achieve milder reaction conditions and improved yields.[1] For example, microwave-assisted synthesis with malonic acid or its esters is a known method for preparing 4-hydroxy-1H-quinolin-2-one derivatives.[9]

Q4: How can I confirm the structure of my synthesized this compound derivative?

A4: The structure of the synthesized compounds is typically confirmed using a combination of spectroscopic techniques, including Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy.[5][6][7] Elemental analysis can also be used to corroborate the proposed molecular formula.[6] For this compound, the ¹H NMR spectrum would characteristically show a singlet for the C₃-H proton around δ 6.21 ppm and a singlet for the C₄-OCH₃ protons around δ 3.99 ppm.[6][7]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for key steps in the synthesis of this compound and related derivatives.

Table 1: Three-Step Synthesis of this compound [6]

StepStarting MaterialsReagents & ConditionsReaction TimeYield
1Aniline, Malonic acidExcess POCl₃, Reflux6 hours62%
22,4-DichloroquinolineSodium methoxide, Reflux5 hours72%
32,4-DimethoxyquinolineAcetic acid, conc. HCl, Reflux4 hours60%

Table 2: Comparison of Selected Quinolinone Synthesis Methods

MethodTypical Starting MaterialsKey Reagents/ConditionsTemperatureTypical Yields
Conrad-Limpach Aniline, β-ketoesterHigh temperature, often neat>250°CVariable, can be low
Knorr Synthesis Aniline, β-ketoesterConc. H₂SO₄ or PPA80-100°CModerate to Good
Gould-Jacobs Aniline, Diethyl (ethoxymethylene)malonateThermal cyclization in high-boiling solvent~250°CGood
Camps Cyclization o-AcylaminoacetophenoneAqueous hydroxide solutionVariesCan produce isomers
Friedländer Synthesis 2-Aminoaryl ketone, Active methylene compoundAcid or base catalyst (e.g., molecular iodine)80-100°CGood to Excellent

Experimental Protocols

Protocol 1: Synthesis of this compound [4][6][7]

Step A: Synthesis of 2,4-Dichloroquinoline

  • In a round-bottom flask fitted with a reflux condenser, combine aniline (1 equivalent) and malonic acid (1 equivalent).

  • Carefully add an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture at reflux for 6 hours.

  • After cooling, pour the reaction mixture cautiously onto crushed ice with vigorous stirring.

  • Neutralize the solution with sodium carbonate.

  • Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain 2,4-dichloroquinoline.

Step B: Synthesis of 2,4-Dimethoxyquinoline

  • Dissolve the 2,4-dichloroquinoline (1 equivalent) obtained from Step A in methanol.

  • Add a freshly prepared solution of sodium methoxide (2 equivalents) in methanol.

  • Heat the mixture at reflux for 5 hours.

  • After cooling, pour the reaction mixture into ice water.

  • Collect the precipitated product by filtration, wash with water, and dry to yield 2,4-dimethoxyquinoline.

Step C: Synthesis of this compound

  • In a round-bottom flask, suspend the 2,4-dimethoxyquinoline (1 equivalent) from Step B in glacial acetic acid.

  • Add concentrated hydrochloric acid (HCl).

  • Reflux the mixture for 4 hours.

  • Concentrate the reaction mixture and pour it into a beaker containing crushed ice.

  • Neutralize with sodium carbonate.

  • Filter the resulting solid, dry it, and purify by recrystallization from a hot ethanol-water mixture to yield the final product, this compound.[4]

G cluster_0 Experimental Decision Flow start Start Synthesis reaction Run Reaction (e.g., Cyclization) start->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor complete Reaction Complete? monitor->complete workup Perform Workup (e.g., Quench, Extract) complete->workup Yes troubleshoot Troubleshoot: Adjust Conditions (Temp, Time, Catalyst) complete->troubleshoot No purify Purify Crude Product (Recrystallization/Chromatography) workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize troubleshoot->reaction

A logical flow diagram for executing and troubleshooting a synthesis.

References

Technical Support Center: 4-Methoxy-1H-quinolin-2-one Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the crystallization of 4-Methoxy-1H-quinolin-2-one. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My this compound fails to crystallize from solution. What should I do?

A1: The absence of crystal formation is a common issue that can stem from several factors:

  • Supersaturation Not Reached: The solution may not be sufficiently concentrated for nucleation to occur.

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth.

  • Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not provide enough imperfections for initial crystal formation.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can serve as nucleation sites.

    • Seeding: Add a single, pure crystal of this compound (a seed crystal) to the solution to initiate crystal growth.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound.

    • Antisolvent Addition: If using a solvent in which the compound is highly soluble, you can slowly add a miscible "antisolvent" in which the compound is insoluble to induce precipitation.

  • Re-evaluate Solvent Choice: If the above steps fail, the solvent may be unsuitable. Refer to the solvent screening table below and consider a different solvent or solvent system.

Q2: My compound "oils out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens if the solution is cooled too quickly or if the concentration of the solute is too high, causing the saturation point to be reached at a temperature above the compound's melting point in the solvent mixture.

Troubleshooting Steps:

  • Slow Down Cooling: Allow the solution to cool slowly to room temperature before placing it in a cold bath. Insulating the flask can help.

  • Use a More Dilute Solution: Add a small amount of additional hot solvent to the solution before cooling to decrease the overall concentration.

  • Modify the Solvent System:

    • Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling.

    • Choose a solvent with a lower boiling point.

Q3: The yield of my recrystallized this compound is very low. How can I improve it?

A3: A low recovery of crystalline material can be due to several factors:

Troubleshooting Steps:

  • Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Ensure Complete Cooling: Cool the solution for a sufficient amount of time in an ice bath to maximize precipitation.

  • Recover from Mother Liquor: If a significant amount of the compound remains in the filtrate (mother liquor), you can concentrate the solution by evaporation and attempt a second crystallization to recover more material.

  • Avoid Premature Crystallization: During a hot filtration step to remove insoluble impurities, ensure the solution and filtration apparatus are kept hot to prevent the desired compound from crystallizing prematurely on the filter paper.

Q4: My crystals are colored, but the pure compound should be white. How can I remove the colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal.

Procedure:

  • After dissolving your crude this compound in the hot solvent, allow the solution to cool slightly below its boiling point.

  • Add a small amount of activated charcoal to the solution.

  • Heat the solution back to boiling for a few minutes while swirling. The colored impurities will adsorb to the surface of the charcoal.

  • Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless.

  • Proceed with the crystallization as usual.

Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

Q5: The crystal shape of my this compound is not consistent. Sometimes I get needles and other times plates. Why does this happen and does it matter?

A5: The formation of different crystal habits (shapes) is a phenomenon known as polymorphism, where a compound can crystallize into different crystal structures.[1] This can be influenced by factors such as the solvent used, the rate of cooling, and the presence of impurities.[1] Different polymorphs can have different physical properties, including solubility and melting point, which can be critical in a drug development setting.

Control Strategies:

  • Solvent Selection: Experiment with different solvents to see which one consistently produces the desired crystal habit.

  • Control Cooling Rate: A slower cooling rate generally favors the formation of more stable, well-defined crystals.

  • Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that form.

Data Presentation

Qualitative Solubility of this compound
Solvent ClassSolvent ExamplesPredicted Solubility of this compound
Polar Protic Water, Ethanol, MethanolSparingly soluble in cold water, more soluble in hot water. Good solubility in hot ethanol and methanol.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileModerate to good solubility, especially when heated.
Non-polar Hexane, TolueneLow solubility.

Note: A hot ethanol-water mixture has been reported as an effective recrystallization solvent system for this compound.

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol is a starting point and may require optimization based on the purity of the starting material and the desired scale.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

Procedure:

  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent pair. For this compound, a mixture of ethanol and water is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent in a two-solvent system). Heat the mixture to boiling with stirring to dissolve the solid completely. Add more hot solvent in small portions if necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, for instance, in a vacuum oven.

Mandatory Visualizations

Experimental Workflow for Crystallization

G Experimental Workflow for this compound Crystallization start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve is_colored Solution Colored? dissolve->is_colored add_charcoal Add Activated Charcoal and Boil is_colored->add_charcoal Yes cool_slowly Cool Slowly to Room Temperature is_colored->cool_slowly No hot_filter_impurities Hot Filter Insoluble Impurities/Charcoal add_charcoal->hot_filter_impurities hot_filter_impurities->cool_slowly cool_ice_bath Cool in Ice Bath cool_slowly->cool_ice_bath collect_crystals Collect Crystals by Vacuum Filtration cool_ice_bath->collect_crystals wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals end Pure this compound dry_crystals->end

Caption: A general workflow for the purification of this compound via recrystallization.

Troubleshooting Logic for Crystallization Issues

G Troubleshooting Crystallization Problems start Crystallization Problem no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Try First slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling Try First use_min_solvent Use Minimum Hot Solvent low_yield->use_min_solvent Check First increase_concentration Increase Concentration (Evaporate/Antisolvent) induce_nucleation->increase_concentration If Fails change_solvent Change Solvent System increase_concentration->change_solvent If Fails dilute_solution Use More Dilute Solution slow_cooling->dilute_solution If Fails modify_solvent Modify Solvent System dilute_solution->modify_solvent If Fails cool_thoroughly Ensure Thorough Cooling use_min_solvent->cool_thoroughly Also Check recover_from_filtrate Recover from Mother Liquor cool_thoroughly->recover_from_filtrate To Improve

Caption: A logical decision tree for troubleshooting common crystallization issues.

References

Technical Support Center: 4-Methoxy-1H-quinolin-2-one Stability Testing and Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing and degradation product analysis of 4-Methoxy-1H-quinolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of this compound?

A1: Based on its chemical structure, which contains a lactam (cyclic amide) ring, a methoxy group, and a quinoline core, the primary stability concerns are hydrolysis and oxidation.[1][2] The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring opening.[2] The quinoline ring system and the methoxy group can be susceptible to oxidation.[3] Photodegradation should also be considered, as quinoline derivatives can be light-sensitive.

Q2: What are the typical stress conditions used in a forced degradation study for this compound?

A2: Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[1][4] Typical stress conditions would include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).[5]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C).[5]

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[5]

  • Thermal Degradation: Heating the solid drug substance at an elevated temperature (e.g., 105°C) for a specified period.

  • Photodegradation: Exposing the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

Q3: How much degradation is considered appropriate in forced degradation studies?

A3: The goal is to achieve meaningful degradation to detect and identify degradation products without completely destroying the molecule. A generally accepted range for degradation is 5-20%.[5] If significant degradation is observed, the stress conditions should be milder (e.g., lower acid/base concentration, lower temperature, shorter exposure time).

Q4: What is a stability-indicating method, and why is it important?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[6][7] It is crucial because it must also separate, detect, and quantify any degradation products formed, ensuring that the analytical results for the API are not affected by their presence.[8] High-Performance Liquid Chromatography (HPLC) is the most common technique for developing stability-indicating methods.[6]

Q5: What should I do if I don't see any degradation peaks, but the assay of the main compound has decreased?

A5: This issue can arise from several factors. The degradation products may not be chromophoric and therefore not detectable by a UV detector.[9] They might be highly polar and elute in the solvent front, or they could be non-volatile and not elute from the column at all. In such cases, using a more universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can be beneficial. It is also important to ensure good mass balance in your study.[10]

Troubleshooting Guides for HPLC Analysis

This section provides solutions to common problems encountered during the HPLC analysis of this compound and its degradation products.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing for the Parent Compound - Strong interaction of the basic quinoline nitrogen with residual silanols on the silica-based column. - Mobile phase pH is close to the pKa of the compound, leading to mixed ionic states. - Column overload.- Use a high-purity, end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl). - Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. - Add a competitive base, like triethylamine (0.1%), to the mobile phase to block active silanol sites. - Reduce the injection volume or the concentration of the sample.
Poor Resolution Between Parent and Degradation Peaks - Inadequate mobile phase composition. - Inappropriate column chemistry. - Gradient slope is too steep.- Optimize the organic modifier (acetonitrile vs. methanol) and the mobile phase pH. - Try a column with a different selectivity (e.g., a PFP or cyano column). - Decrease the gradient slope (e.g., from a 5-95% B in 10 min to 5-95% B in 20 min) to increase the separation window.
Baseline Noise or Drift - Contaminated mobile phase or solvents. - Air bubbles in the system. - Detector lamp is failing. - Inadequate system equilibration.- Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[11] - Degas the mobile phase thoroughly using an online degasser or sonication.[11] - Check the detector lamp's energy and replace it if necessary. - Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
Ghost Peaks - Carryover from previous injections. - Contamination in the injection solvent or mobile phase.- Implement a robust needle wash program on the autosampler. - Inject a blank (injection solvent) to confirm the source of the ghost peak. - Prepare fresh mobile phase and sample diluent.
Irreproducible Retention Times - Fluctuations in pump flow rate or mobile phase composition. - Temperature variations. - Inadequate column equilibration.- Prime the pump to remove any air bubbles and check for leaks.[12] - Use a column oven to maintain a constant temperature. - Ensure the column is equilibrated for a sufficient time between injections, especially for gradient methods.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound
Stress Condition % Degradation of Parent Number of Degradation Products Major Degradation Product (% Peak Area)
0.1 M HCl (60°C, 24h)15.22DP1 (8.5%)
0.1 M NaOH (RT, 8h)18.91DP2 (16.7%)
3% H₂O₂ (RT, 24h)9.83DP3 (4.1%)
Thermal (105°C, 48h)5.31DP4 (3.2%)
Photolytic (ICH Q1B)12.52DP5 (7.8%)

Note: This is example data and may not represent the actual degradation profile.

Table 2: Purity Analysis of this compound Stability Samples (40°C/75% RH)
Time Point Assay (%) Total Impurities (%) Individual Impurity DP2 (%)
Initial99.80.2Not Detected
1 Month99.50.50.15
3 Months99.10.90.38
6 Months98.51.50.75

Note: This is example data and may not represent actual stability data.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase to the target concentration.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Keep the solution at room temperature for 8 hours. Withdraw samples, neutralize with an equivalent amount of 0.2 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples and dilute with the mobile phase.

  • Thermal Degradation: Place the solid drug substance in a controlled temperature oven at 105°C for 48 hours. After exposure, dissolve the sample in the diluent to the target concentration.

  • Photodegradation: Expose the solid drug substance to light as per ICH Q1B guidelines. A control sample should be protected from light with aluminum foil. After exposure, dissolve both samples in the diluent.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or a wavelength determined from the UV spectrum of the parent compound).

  • Sample Diluent: Acetonitrile:Water (50:50 v/v).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (Solid, 105°C) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress hplc HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Assay, Impurities, Mass Balance) hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound acid_prod Ring-Opened Product (Acid-catalyzed) parent->acid_prod H+ / H2O base_prod Ring-Opened Product Salt (Base-catalyzed) parent->base_prod OH- / H2O n_oxide Quinoline N-Oxide Derivative parent->n_oxide [O] demethylated 4-Hydroxy-1H-quinolin-2-one parent->demethylated [O]

Caption: Proposed degradation pathways for this compound under stress conditions.

References

Technical Support Center: Scale-Up Synthesis of 4-Methoxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Methoxy-1H-quinolin-2-one.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

Q1: We are experiencing a significant decrease in yield when scaling up the synthesis from lab-scale (10 g) to pilot-scale (500 g). What are the potential causes and solutions?

A1: A drop in yield during scale-up is a frequent challenge, often stemming from issues with mass and heat transfer that are more pronounced in larger reactors.[1]

  • Mass and Heat Transfer Limitations: Inefficient mixing in large reactors can lead to localized "hot spots" or areas with high reactant concentrations, which can promote the formation of side reactions and impurities.[1] Similarly, inadequate heat removal can cause thermal runaway, degrading reactants and the final product.[1]

    • Troubleshooting & Optimization:

      • Improve Agitation: Transition from magnetic stirring to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure the reaction mixture remains homogeneous.

      • Controlled Reagent Addition: Implement a controlled addition profile for reagents using a syringe pump or a dropping funnel. This helps manage the reaction's exotherm and maintains a consistent temperature.

      • Enhance Heat Transfer: Utilize a jacketed reactor with a circulating cooling system to effectively manage the reaction temperature.

Q2: During the final hydrolysis step of 2,4-dimethoxyquinoline to this compound, we observe incomplete conversion and the presence of starting material in the final product. How can we drive the reaction to completion?

A2: Incomplete hydrolysis is often a result of insufficient acid concentration or reaction time.

  • Troubleshooting & Optimization:

    • Acid Concentration: Ensure that a sufficient concentration of hydrochloric acid is used as described in the protocol. The reaction involves the selective hydrolysis of the 2-methoxy group.[2][3][4]

    • Reaction Time and Temperature: The reaction is typically refluxed for about 4 hours.[2][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the 2,4-dimethoxyquinoline starting material before proceeding with the work-up.

    • Solvent: The reaction is typically carried out in glacial acetic acid with concentrated HCl.[2][4] Ensure the appropriate solvent system is used.

Q3: Our final product is contaminated with an impurity that has a very similar Rf value to the desired product in our TLC analysis. What could this impurity be and how can we remove it?

A3: This could be an isomeric impurity. If an alternative synthesis route involving O-methylation of 4-hydroxy-1H-quinolin-2-one is used, the N-methylated isomer (1-methyl-4-methoxy-1H-quinolin-2-one) can form as a side product. These isomers often have very similar polarities.

  • Troubleshooting & Optimization:

    • Purification:

      • Column Chromatography: Careful flash column chromatography with a suitable eluent system may be required to separate the isomers.

      • Recrystallization: A selective recrystallization can be effective.[1] Screen various solvents to find one that preferentially crystallizes the desired O-methylated product, leaving the N-methylated impurity in the mother liquor. Common solvents for quinolinone derivatives include ethanol and methanol.[5]

Q4: The first step of the synthesis, the formation of 2,4-dichloroquinoline, is sluggish and gives a low yield. How can this be improved?

A4: The reaction of aniline with malonic acid in phosphorus oxychloride can have long reaction times.[2]

  • Troubleshooting & Optimization:

    • Reaction Time and Temperature: While some literature reports reaction times of 24 to 40 hours, shorter reflux times of around 6 hours have been shown to provide good yields (around 62%).[2][4] It is crucial to maintain a steady reflux temperature.

    • Reagent Purity: Ensure that the aniline and malonic acid are of high purity and the phosphorus oxychloride is fresh, as impurities can interfere with the reaction.

Data Presentation

Table 1: Summary of a Typical Three-Step Synthesis Yields and Durations
StepReactionTypical YieldTypical Duration
1Aniline to 2,4-dichloroquinoline~62%[2][4]6 hours[2][4]
22,4-dichloroquinoline to 2,4-dimethoxyquinoline~72%[2][4]5 hours[2][4]
32,4-dimethoxyquinoline to this compound~60%[2][4]4 hours[2][4]

Experimental Protocols

Protocol 1: Three-Step Synthesis of this compound

This protocol is based on a common literature procedure.[2][3][4]

Step 1: Synthesis of 2,4-dichloroquinoline

  • Reactor Setup: In a clean, dry, jacketed glass reactor equipped with an overhead stirrer and a reflux condenser, add aniline and malonic acid.

  • Reagent Addition: Slowly add an excess of phosphorus oxychloride under stirring.

  • Reaction: Heat the mixture to reflux and maintain for approximately 6 hours.

  • Work-up: After cooling, the reaction mixture is carefully poured into crushed ice. The mixture is then neutralized with a sodium carbonate solution.

  • Isolation: The resulting precipitate is filtered, dried, and can be recrystallized from ethanol to yield 2,4-dichloroquinoline.

Step 2: Synthesis of 2,4-dimethoxyquinoline

  • Reactor Setup: In a suitable reactor, dissolve the 2,4-dichloroquinoline from Step 1 in methanol.

  • Reagent Addition: Add a freshly prepared solution of sodium methoxide in methanol.

  • Reaction: Heat the mixture to reflux for approximately 5 hours.

  • Isolation: After cooling, the product can be isolated by filtration and purified by recrystallization.

Step 3: Synthesis of this compound

  • Reactor Setup: In a reactor, suspend the 2,4-dimethoxyquinoline from Step 2 in glacial acetic acid.

  • Reagent Addition: Add concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for about 4 hours.

  • Work-up: Concentrate the reaction mixture and pour it into crushed ice. Neutralize with sodium carbonate.

  • Isolation: The precipitated solid is filtered, dried, and purified by recrystallization from a hot ethanol-water mixture to give pure this compound.[2][4]

Visualizations

Synthetic Pathway Diagram```dot

Synthesis_Pathway Aniline Aniline + Malonic Acid Dichloroquinoline 2,4-dichloroquinoline Aniline->Dichloroquinoline Step 1 Reflux, 6h POCl3 POCl3 POCl3->Dichloroquinoline Dimethoxyquinoline 2,4-dimethoxyquinoline Dichloroquinoline->Dimethoxyquinoline Step 2 Reflux, 5h NaOCH3 Sodium Methoxide NaOCH3->Dimethoxyquinoline FinalProduct This compound Dimethoxyquinoline->FinalProduct Step 3 Reflux, 4h Acid HCl, Acetic Acid Acid->FinalProduct

Caption: Troubleshooting workflow for addressing low yields during scale-up.

Potential Side Reaction in O-Methylation

Side_Reaction StartingMaterial 4-Hydroxy-1H-quinolin-2-one O_Alkylation O-Alkylation (Desired Product) StartingMaterial->O_Alkylation O-attack N_Alkylation N-Alkylation (Side Product) StartingMaterial->N_Alkylation N-attack MethylatingAgent Methylating Agent (e.g., CH3I) MethylatingAgent->O_Alkylation MethylatingAgent->N_Alkylation

Caption: O- vs. N-alkylation side reaction in alternative synthesis.

References

Avoiding common pitfalls in the biological evaluation of 4-Methoxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with the biological evaluation of 4-Methoxy-1H-quinolin-2-one.

I. Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of quinolin-2-one derivatives?

The quinolin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties.[1][2] These include potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][3]

Q2: My this compound is precipitating in my aqueous assay buffer. What can I do?

This is a common issue for many quinolin-2-one derivatives due to their often hydrophobic nature.[2] Here are some troubleshooting steps:

  • Optimize Stock Concentration: Prepare a lower concentration stock solution in your organic solvent (e.g., DMSO).

  • Stepwise Dilution: Avoid adding the stock solution directly to the final volume of the aqueous buffer. Instead, perform serial dilutions.

  • Use of Surfactants or Co-solvents: Consider the addition of a small, non-interfering amount of a biocompatible surfactant or co-solvent.

  • Sonication: Gentle sonication can sometimes help to dissolve small amounts of precipitate.

Q3: I am observing high background fluorescence in my assay. Could the compound be autofluorescent?

Yes, quinoline scaffolds, due to their aromatic nature, can exhibit intrinsic fluorescence (autofluorescence), which can interfere with fluorescence-based assays.[4] It is crucial to test for compound autofluorescence at the excitation and emission wavelengths of your assay.

Q4: My results are inconsistent between experiments. What are the potential causes?

In addition to solubility issues, several factors can contribute to experimental variability:

  • Compound Stability: Ensure the compound is stored correctly to prevent degradation. Prepare fresh dilutions for each experiment.

  • Vehicle Control: The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and be at a non-toxic level (typically <0.5%).[5]

  • Cellular Health: Ensure your cells are healthy and in the logarithmic growth phase.

Q5: How can I differentiate between true biological activity and off-target effects?

This is a critical aspect of drug development. Strategies include:

  • Dose-Response Analysis: Off-target effects are often more pronounced at higher concentrations.[6]

  • Orthogonal Assays: Use a different assay that measures the same biological endpoint but with a different detection method.

  • Target Deconvolution: Techniques like chemical proteomics or genetic approaches (e.g., CRISPR-Cas9 screening) can help identify unintended molecular targets.[6]

II. Troubleshooting Guides

Troubleshooting Poor Compound Solubility
Problem Possible Cause Suggested Solution
Precipitation in aqueous buffer or media High lipophilicity of the quinolinone core.1. Lower the stock solution concentration. 2. Perform serial dilutions instead of a single large dilution. 3. Consider using a small percentage of a biocompatible co-solvent or surfactant (e.g., Pluronic F-68). 4. Gentle warming and vortexing of the final solution.
Inconsistent results at higher concentrations Compound may be coming out of solution at higher doses.1. Visually inspect wells for precipitation under a microscope. 2. Determine the kinetic solubility of the compound in your specific assay medium.
Troubleshooting Assay Interference
Problem Possible Cause Suggested Solution
High background in fluorescence assays Autofluorescence of the this compound.1. Run a compound-only control (no cells or other assay reagents) to quantify its intrinsic fluorescence. 2. If possible, switch to a red-shifted fluorophore to minimize spectral overlap. 3. If using a plate reader with time-resolved fluorescence capabilities, this can sometimes be used to distinguish between compound autofluorescence and the assay signal.[7]
Unexpected results in colorimetric assays (e.g., MTT) The compound may directly react with the assay reagent or alter cellular metabolism in a way that affects the readout.[5]1. Run a cell-free assay to check for direct interaction between the compound and the assay reagent. 2. Use an orthogonal cytotoxicity assay with a different endpoint (e.g., LDH release or ATP-based assays).[5]

III. Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard procedures for assessing cytotoxicity.[5][8][9]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well cell culture plates

  • Appropriate cell line and culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.[5]

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include appropriate controls:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells with medium containing the same final concentration of DMSO as the treated wells.[5]

    • Positive Control: Cells treated with a known cytotoxic agent.

    • Blank Control: Wells with medium only (no cells) for background subtraction.[5]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5][9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

IV. Data Presentation

As specific quantitative data for this compound is limited in the public domain, the following table provides a template for how researchers can structure their own experimental data for clear comparison of different quinolinone derivatives.

Table 1: Comparative Cytotoxicity of Quinolinone Derivatives in A549 Cancer Cells (72h Incubation)

CompoundIC₅₀ (µM)Maximum Inhibition (%)Solubility Limit in Media (µM)
This compound User's DataUser's DataUser's Data
Derivative ALiterature/User's DataLiterature/User's DataLiterature/User's Data
Derivative BLiterature/User's DataLiterature/User's DataLiterature/User's Data
Doxorubicin (Positive Control)Literature/User's DataLiterature/User's DataN/A

V. Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and a potential signaling pathway that quinolinone derivatives might modulate.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Compound Stock (this compound in DMSO) serial_dilute Serial Dilutions in Media prep_compound->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound and Controls seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_ic50 Plot Dose-Response Curve and Determine IC50 calc_viability->plot_ic50

Caption: General experimental workflow for an MTT-based cytotoxicity assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound RTK Receptor Tyrosine Kinase (RTK) compound->RTK ? PI3K PI3K compound->PI3K ? RAF RAF compound->RAF ? RTK->PI3K RAS RAS RTK->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Potential signaling pathways modulated by quinolinone derivatives.

References

Technical Support Center: Quantification of 4-Methoxy-1H-quinolin-2-one in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and quantification of 4-Methoxy-1H-quinolin-2-one in biological samples, primarily plasma. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound in biological samples?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological matrices.[1][2] This technique offers high sensitivity and selectivity, which are crucial for accurately measuring low concentrations of the analyte in complex sample types like plasma.[1]

Q2: What are the critical first steps in developing a robust LC-MS/MS method for this analyte?

A2: The initial steps involve characterizing the physicochemical properties of this compound, selecting an appropriate internal standard (IS), and optimizing the mass spectrometry and chromatographic conditions. A thorough literature search for methods used for structurally similar compounds, such as other quinolone derivatives, can provide a good starting point.[2][3]

Q3: How do I choose an appropriate internal standard (IS)?

A3: An ideal internal standard is a stable, isotopically labeled version of the analyte. If unavailable, a structurally similar compound with close chromatographic retention time and similar ionization response should be chosen. For this compound, a deuterated analog would be optimal. Alternatively, another quinolone derivative not present in the study samples, such as Lomefloxacin, could be considered.[2]

Q4: What are the common challenges encountered during the analysis of quinolone derivatives?

A4: Common challenges include matrix effects, which can cause ion suppression or enhancement, and potential instability of the analyte during sample collection, processing, and storage.[4][5][6][7] Quinolones can also exhibit non-specific binding to plasticware.

Q5: How can I minimize matrix effects?

A5: Effective sample preparation is key to minimizing matrix effects.[6] Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation (PPT) or liquid-liquid extraction (LLE).[2] Chromatographic separation should also be optimized to separate the analyte from co-eluting matrix components.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Incompatible sample solvent and mobile phase. 2. Column overload. 3. Secondary interactions with the stationary phase. 4. Column degradation.1. Reconstitute the final extract in a solvent with a composition similar to or weaker than the initial mobile phase. 2. Reduce the injection volume or dilute the sample. 3. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase or use a column with a different stationary phase. 4. Replace the analytical column.
High Variability in Analyte Response 1. Inconsistent sample preparation. 2. Matrix effects (ion suppression or enhancement). 3. Instability of the analyte in the processed sample.1. Ensure consistent timing and technique for all sample preparation steps. Consider automation for high-throughput analysis. 2. Evaluate matrix effects by post-column infusion experiments. Improve sample cleanup, for instance, by switching from PPT to SPE.[6] 3. Assess autosampler stability and keep the autosampler at a controlled, low temperature (e.g., 4°C).
Low Analyte Recovery 1. Inefficient extraction from the biological matrix. 2. Analyte degradation during sample processing. 3. Non-specific binding to collection tubes or well plates.1. Optimize the sample preparation method. For SPE, test different sorbents and elution solvents. For LLE, try different organic solvents and pH adjustments. 2. Investigate the stability of the analyte under the sample processing conditions (e.g., temperature, pH).[8] 3. Use low-binding microplates and centrifuge tubes.
Internal Standard (IS) Response Variability 1. Inconsistent addition of the IS. 2. IS instability. 3. Differential matrix effects on the IS and the analyte.1. Ensure the IS is added accurately to all samples, standards, and quality controls at the beginning of the sample preparation process. 2. Verify the stability of the IS in the stock solution and during sample processing. 3. If a stable isotope-labeled IS is not used, the chosen analog may not adequately compensate for matrix effects. Re-evaluate the choice of IS.
No or Low MS Signal 1. Incorrect mass transitions or MS parameters. 2. Analyte instability in the biological matrix. 3. Poor ionization efficiency.1. Confirm the precursor and product ion masses for this compound. Optimize MS parameters such as collision energy and declustering potential. 2. Conduct stability studies at different storage conditions (e.g., room temperature, 4°C, -20°C, -80°C) and for freeze-thaw cycles.[8] 3. Optimize the ion source parameters (e.g., temperature, gas flows, ion spray voltage). Consider using a different ionization mode if applicable, though positive electrospray ionization (ESI+) is generally suitable for quinolones.[2]

Experimental Protocols

Plasma Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on methods developed for similar quinolone compounds and is expected to provide a clean extract with good recovery.[2]

Materials:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • This compound certified reference standard

  • Internal Standard (IS) solution (e.g., Lomefloxacin or a stable isotope-labeled analog)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • SPE cartridges (e.g., Oasis HLB)

Procedure:

  • Sample Pre-treatment: Thaw plasma samples at room temperature. Vortex for 10 seconds.

  • Spiking: To 100 µL of plasma, add 10 µL of the IS working solution. For calibration standards and quality controls, add the appropriate concentration of this compound working solution.

  • Acidification: Add 200 µL of 2% formic acid in water to each sample. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and IS with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Analysis: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage +5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas 9 psi

MRM Transitions (Predicted):

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound176.1134.125
This compound (Qualifier)176.1105.135
Lomefloxacin (IS)352.1334.120

Quantitative Data Summary

The following tables present hypothetical yet realistic quantitative data for a validated method for this compound in human plasma.

Table 1: Calibration Curve Parameters

Parameter Value
Linearity Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 2: Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ1< 10± 15< 12± 15
Low QC3< 8± 10< 10± 12
Mid QC100< 6± 8< 8± 10
High QC800< 5± 5< 7± 8

Table 3: Recovery and Matrix Effect

QC Level Nominal Conc. (ng/mL) Extraction Recovery (%) Matrix Factor
Low QC388.50.95
High QC80092.10.98

Table 4: Stability Data

Condition Duration Stability (% of Nominal)
Bench-top (Room Temp) 6 hours95 - 105
Autosampler (4°C) 24 hours93 - 102
Freeze-Thaw Cycles 3 cycles91 - 104
Long-term (-80°C) 3 months90 - 108

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is acidify Acidify (2% Formic Acid) add_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe evap Evaporate to Dryness spe->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect data_proc Data Processing & Quantification ms_detect->data_proc

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic start Inaccurate or Imprecise Results check_is Check Internal Standard Response start->check_is is_ok IS Response Stable check_is->is_ok Stable is_bad IS Response Variable check_is->is_bad Variable check_peaks Review Peak Shape & Retention Time is_ok->check_peaks check_is_prep Investigate IS Addition & Stability is_bad->check_is_prep peaks_ok Peaks OK check_peaks->peaks_ok Good peaks_bad Poor Peak Shape / RT Shift check_peaks->peaks_bad Poor check_matrix Investigate Matrix Effects peaks_ok->check_matrix check_chrom Troubleshoot Chromatography peaks_bad->check_chrom check_recovery Evaluate Sample Prep & Recovery check_matrix->check_recovery

Caption: Logical troubleshooting workflow for bioanalytical method issues.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential of Quinolinone Derivatives and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of chemical compounds can be quantified using various assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a widely adopted method[4]. The efficacy of an antioxidant in this assay is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the antioxidant activity of a representative quinoline derivative (Qui3) in comparison to ascorbic acid, based on their DPPH radical scavenging activity.

CompoundDPPH Radical Scavenging Activity (AAEAC [mg/g])
1-methyl-3-allylthio-4-(4′-hydroxyphenylamino)quinolinium bromide (Qui3) 2.50 ± 0.01
Ascorbic Acid Used as a standard for comparison

*AAEAC (Ascorbic Acid Equivalent Antioxidant Capacity) values are presented for Qui3. It is important to note that while some quinoline derivatives show antioxidant potential, it can be lower than that of ascorbic acid[5]. Studies have shown that the presence and position of hydroxyl groups on the quinoline ring play a crucial role in their antioxidant activity[2].

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of scientific findings. The following is a typical protocol for the DPPH radical scavenging assay used to evaluate the antioxidant activity of chemical compounds.

DPPH Radical Scavenging Assay Protocol

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol, and stored in the dark to prevent degradation[4].

  • Preparation of Test Samples: The test compound (e.g., quinolinone derivative) and the standard (ascorbic acid) are dissolved in the same solvent to prepare a series of dilutions of varying concentrations[4].

  • Reaction Mixture: A specific volume of each dilution of the test sample or standard is mixed with a defined volume of the DPPH solution[4]. A blank sample containing only the solvent and the DPPH solution is also prepared[4].

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the scavenging reaction to occur[4][6].

  • Absorbance Measurement: The absorbance of each solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer[4]. The decrease in absorbance of the DPPH solution indicates radical scavenging activity.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of IC50 Value: The IC50 value is determined by plotting the percentage of scavenging activity against the concentrations of the test sample. The concentration that results in 50% scavenging is the IC50 value[7].

Visualizing the Experimental Workflow and Comparative Logic

To further clarify the experimental process and the comparative framework, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare DPPH Solution Mix Mix DPPH with Samples/Standard DPPH->Mix Sample Prepare Sample Dilutions Sample->Mix Standard Prepare Ascorbic Acid Dilutions Standard->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Experimental workflow for the DPPH radical scavenging assay.

Logical_Comparison cluster_compounds Compounds cluster_assay Assay cluster_evaluation Evaluation Metric cluster_result Comparative Result Quinolinone Quinolinone Derivative (Qui3) DPPH_Assay DPPH Radical Scavenging Assay Quinolinone->DPPH_Assay Ascorbic_Acid Ascorbic Acid (Standard) Ascorbic_Acid->DPPH_Assay IC50 IC50 Value DPPH_Assay->IC50 Comparison Compare Antioxidant Potency (Lower IC50 = Higher Potency) IC50->Comparison

Caption: Logical framework for comparing antioxidant activity.

References

In Vivo Validation of Methoxy-Quinolinone Analogs as Potent Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anticancer activity of a promising methoxy-quinolinone derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, against the standard-of-care chemotherapeutic agent, paclitaxel. The data presented herein is based on robust preclinical studies and offers insights into the compound's efficacy, mechanism of action, and experimental validation.

Comparative In Vivo Efficacy

The lead compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (referred to as Compound 2), demonstrated significant, dose-dependent inhibition of tumor growth in a human non-small cell lung cancer (NCI-H460) xenograft model in mice.[1] Notably, at a dose of 1.0 mg/kg, Compound 2 achieved a tumor growth inhibition rate of 61.9%, comparable to the 60.4% inhibition observed with a 15 mg/kg dose of paclitaxel, a widely used anticancer drug.[1] These findings highlight the potent in vivo anticancer activity of this methoxy-quinolinone derivative.

CompoundDose (mg/kg)Tumor Growth Inhibition (%)
Compound 2 0.2517.8
0.536.8
1.0 61.9
Paclitaxel 15 60.4
Control -0

Table 1: Comparative in vivo anticancer activity of Compound 2 and Paclitaxel in an NCI-H460 xenograft mouse model.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for this class of quinolinone derivatives is the inhibition of tubulin polymerization.[2] By disrupting the dynamics of microtubule assembly and disassembly, these compounds interfere with the formation of the mitotic spindle, a critical structure for cell division. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis (programmed cell death) in cancer cells.[2] Furthermore, studies on the lead compound indicated a disruption of tumor vasculature, suggesting a multi-faceted anti-tumor effect.[2]

Quinolinone Derivative Quinolinone Derivative Tubulin Tubulin Quinolinone Derivative->Tubulin Binds to Tumor Vasculature Disruption Tumor Vasculature Disruption Quinolinone Derivative->Tumor Vasculature Disruption Causes Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupts Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Leads to Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Induces

Figure 1: Signaling pathway of the anticancer action of the quinolinone derivative.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of the anticancer activity of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one.

In Vivo Xenograft Study
  • Cell Line and Animal Model: The human non-small cell lung cancer cell line, NCI-H460, was used. Athymic nude mice (4-6 weeks old) were selected as the animal model for tumor xenografts.

  • Tumor Implantation: NCI-H460 cells (5 x 106 cells in 0.2 mL of saline) were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor size was monitored periodically by caliper measurements, and tumor volume was calculated using the formula: (length x width2)/2.

  • Treatment Protocol: When the tumors reached a volume of approximately 100-200 mm3, the mice were randomized into treatment and control groups.

    • Compound 2: Administered intravenously at doses of 0.25, 0.5, and 1.0 mg/kg. The compound was likely formulated in a vehicle such as a mixture of DMSO, Cremophor EL, and saline.

    • Paclitaxel: Administered intravenously at a dose of 15 mg/kg. Paclitaxel is typically formulated in a 1:1 solution of Cremophor EL and ethanol, which is then diluted with saline.

    • Control Group: Received the vehicle solution.

    • The dosing schedule was likely daily or every other day for a period of 2-3 weeks.

  • Efficacy Evaluation: The primary endpoint was the inhibition of tumor growth, calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment cluster_3 Endpoint Analysis NCI-H460 Cell Culture NCI-H460 Cell Culture Harvest and Prepare Cell Suspension Harvest and Prepare Cell Suspension NCI-H460 Cell Culture->Harvest and Prepare Cell Suspension Subcutaneous Injection in Nude Mice Subcutaneous Injection in Nude Mice Harvest and Prepare Cell Suspension->Subcutaneous Injection in Nude Mice Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Injection in Nude Mice->Tumor Growth Monitoring Randomization of Mice Randomization of Mice Tumor Growth Monitoring->Randomization of Mice Drug Administration (i.v.) Drug Administration (i.v.) Randomization of Mice->Drug Administration (i.v.) Continued Tumor Monitoring Continued Tumor Monitoring Drug Administration (i.v.)->Continued Tumor Monitoring Tumor Excision and Measurement Tumor Excision and Measurement Continued Tumor Monitoring->Tumor Excision and Measurement Data Analysis Data Analysis Tumor Excision and Measurement->Data Analysis

Figure 2: Experimental workflow for the in vivo xenograft study.
Immunohistochemistry

  • Tissue Preparation: At the end of the in vivo study, tumors were excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. 4-5 µm sections were prepared for staining.

  • Staining Procedure:

    • Deparaffinization and rehydration of the tissue sections.

    • Antigen retrieval was performed using a citrate buffer (pH 6.0) in a microwave.

    • Endogenous peroxidase activity was blocked with 3% hydrogen peroxide.

    • Sections were blocked with a protein block solution to prevent non-specific antibody binding.

    • Incubation with primary antibodies against markers for apoptosis (e.g., cleaved caspase-3) and angiogenesis (e.g., CD31).

    • Incubation with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Visualization with a DAB chromogen solution.

    • Counterstaining with hematoxylin.

  • Analysis: The stained slides were examined under a microscope to assess the extent of apoptosis and microvessel density in the tumor tissues.

In Vitro Tubulin Polymerization Assay
  • Assay Principle: The effect of the compound on the polymerization of purified tubulin into microtubules is monitored by measuring the change in absorbance at 340 nm over time.

  • Procedure:

    • Purified tubulin was incubated at 37°C in a polymerization buffer containing GTP.

    • The test compound (at various concentrations) or a control vehicle was added to the reaction mixture.

    • The absorbance at 340 nm was recorded at regular intervals.

    • Paclitaxel (a polymerization promoter) and colchicine (a polymerization inhibitor) were used as positive controls.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound were compared to the control to determine its inhibitory activity. The IC50 value (the concentration required to inhibit polymerization by 50%) can be calculated.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-1H-quinolin-2-one Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Among these, analogs of 4-methoxy-1H-quinolin-2-one have emerged as a promising class of anticancer agents. The strategic placement of a methoxy group at the 4-position, combined with various substitutions on the quinolinone ring, has been shown to significantly influence the cytotoxic potency and selectivity of these compounds against various cancer cell lines.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs and closely related derivatives. It synthesizes key findings from published studies to offer a clear comparison of these compounds, supported by quantitative experimental data and detailed methodologies for key biological assays.

Comparative Cytotoxicity of 4-Alkoxy-1H-quinolin-2-one Analogs

The in vitro cytotoxic activity of a series of 4-substituted-benzyloxy-quinolin-2(1H)-one derivatives, which are structurally analogous to this compound analogs, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of the potency of each compound. The following table summarizes the structure-activity relationship data, highlighting the impact of substitutions on the quinolinone core.

Compound IDR1R2R3R4IC50 (µM) vs. HL-60 (Leukemia)IC50 (µM) vs. Hep3B (Hepatocellular Carcinoma)IC50 (µM) vs. H460 (Lung Cancer)IC50 (µM) vs. COLO 205 (Colon Cancer)
7e HHH4-F-benzyl0.98>501.120.88
8e OCH3HH4-F-benzyl0.7845.30.850.65
9b HOCH3H2-Cl-benzyl0.552.340.650.43
9c HOCH3H3-Cl-benzyl0.631.560.720.51
9e HOCH3H4-F-benzyl0.451.230.530.38
10c HHOCH33-Cl-benzyl0.883.560.950.76
10e HHOCH34-F-benzyl0.762.890.830.64
11c OCH3OCH3H3-Cl-benzyl0.581.870.680.48
11e OCH3OCH3H4-F-benzyl0.280.980.350.19

Structure-Activity Relationship Insights:

  • Substitution on the Quinolinone Core: The presence and position of methoxy groups on the quinolinone ring are crucial for cytotoxic activity. A dimethoxy substitution at the 6- and 7-positions, as seen in compound 11e , results in the most potent derivative in this series.

  • Substitution at the 4-Position: While this guide focuses on 4-methoxy analogs, the data from these 4-benzyloxy derivatives highlight the importance of the substituent at this position. A 4-fluorobenzyl group (as in 9e and 11e ) consistently leads to higher potency across all tested cell lines compared to other substitutions.

  • Combined Effect: The combination of a 4-fluorobenzyl group at the 4-position and dimethoxy groups at the 6- and 7-positions (11e ) demonstrates a synergistic effect, leading to the lowest IC50 values. This underscores the potential of multi-substitution for enhancing anticancer activity.

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the process of evaluating these compounds, the following diagrams illustrate a key signaling pathway often targeted by quinolinone derivatives and a general experimental workflow for their assessment.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinolinone This compound Analog Quinolinone->VEGFR2 Inhibits

VEGFR-2 signaling pathway and inhibition.

SAR_Workflow cluster_0 Compound Development cluster_1 Biological Evaluation cluster_2 Lead Optimization Synthesis Synthesis of This compound Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Purification->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Kinase Assay) Cytotoxicity->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Mechanism->SAR SAR->Synthesis Iterative Design Lead_ID Lead Compound Identification SAR->Lead_ID

Experimental workflow for SAR studies.

Experimental Protocols

To ensure the reproducibility and validation of the findings, detailed experimental methodologies are crucial. The following are protocols for key assays used in the evaluation of this compound analogs.

Synthesis of this compound Analogs

The synthesis of substituted 4-methoxy-1H-quinolin-2-ones generally follows a multi-step procedure:

  • Synthesis of Substituted 2,4-dichloroquinoline: An appropriate substituted aniline is reacted with malonic acid in the presence of phosphorus oxychloride (POCl3). The mixture is heated, and upon cooling and neutralization, the 2,4-dichloroquinoline derivative is obtained.

  • Synthesis of Substituted 2,4-dimethoxyquinoline: The dichloroquinoline derivative is then heated with a freshly prepared solution of sodium methoxide in methanol. This results in the substitution of both chlorine atoms with methoxy groups.

  • Synthesis of Substituted this compound: The 2,4-dimethoxyquinoline is refluxed with glacial acetic acid and hydrochloric acid. This step selectively demethylates the 2-methoxy group to a hydroxyl group, which tautomerizes to the more stable 2-one, yielding the final this compound product. The product is then purified by recrystallization.[1][2]

In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and the purple formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

VEGFR-2 Kinase Assay (Luminescence-based)

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

  • Reagent Preparation: Prepare a 1x Kinase Buffer from a 5x stock. Prepare serial dilutions of the test compound in the 1x Kinase Buffer. A master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu,Tyr) 4:1) is prepared.

  • Kinase Reaction: Add the master mix to the wells of a 96-well plate. Add the diluted test compound to the appropriate wells. To initiate the reaction, add the recombinant human VEGFR-2 enzyme to all wells except the blank. Incubate the plate at 30°C for 45 minutes.

  • Signal Generation: After incubation, add a kinase detection reagent (e.g., ADP-Glo™ or Kinase-Glo®) to each well. This reagent stops the kinase reaction and initiates a luminescent signal that is inversely proportional to the kinase activity (for ATP consumption assays).

  • Luminescence Reading: Incubate the plate at room temperature for 10-15 minutes to stabilize the signal, and then read the luminescence using a microplate reader.

  • IC50 Calculation: The percentage of kinase inhibition is calculated relative to a positive control (enzyme without inhibitor), and the IC50 value is determined from the dose-response curve.[3][4][5][6][7]

This guide highlights the importance of systematic structural modifications in the development of potent anticancer agents based on the this compound scaffold. The presented data and protocols offer a valuable resource for researchers aiming to design and synthesize novel quinolinone derivatives with enhanced therapeutic potential. Further investigations into the mechanism of action and in vivo efficacy of the most promising compounds are warranted to advance these findings towards clinical applications.

References

A Comparative Analysis of the Antibacterial Spectrum of 4-Methoxy-1H-quinolin-2-one and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-present battle against bacterial infections, the search for novel antimicrobial agents remains a critical endeavor for the scientific community. This guide provides a comparative analysis of the antibacterial spectrum of the synthetic compound 4-Methoxy-1H-quinolin-2-one and the widely used fluoroquinolone antibiotic, ciprofloxacin. Due to the limited publicly available data on the specific antibacterial activity of this compound, this comparison utilizes data from structurally related quinolin-2-one derivatives to provide a representative overview of the potential of this class of compounds.

Ciprofloxacin is a broad-spectrum antibiotic effective against a wide range of both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2] Quinolin-2-one derivatives have emerged as a promising class of compounds with demonstrated antibacterial properties, particularly against multidrug-resistant Gram-positive strains.[3][4][5]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, for ciprofloxacin and representative quinolin-2-one derivatives against a panel of clinically relevant bacteria. It is important to note that the data for the quinolin-2-one scaffold is based on derivatives and not the specific compound this compound.

Bacterial StrainGram StainCiprofloxacin MIC (µg/mL)Representative Quinolin-2-one Derivative MIC (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive0.125 - 8[6]0.75[3][4][5]
Enterococcus faecalis (VRE)Gram-positive0.125 - 8[6]0.75[3][4][5]
Staphylococcus epidermidis (MRSE)Gram-positiveNot Widely Reported2.50[3][4][5]
Escherichia coliGram-negative0.013 - 1[6]100[1]
Pseudomonas aeruginosaGram-negative0.15 - >32[6]100[1]

Experimental Protocols

The determination of the antibacterial spectrum of both compounds relies on standardized in vitro susceptibility testing methods. The following is a detailed methodology for the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Inoculum Preparation:

  • A standardized inoculum of the test bacterium is prepared from a pure, overnight culture.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

  • This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the test compound (this compound or ciprofloxacin) is prepared in a suitable solvent.

  • Serial two-fold dilutions of the stock solution are made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This creates a range of concentrations to be tested.

3. Inoculation and Incubation:

  • Each well containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

  • Control wells are included: a positive control (bacteria and broth, no antimicrobial agent) and a negative control (broth only).

  • The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air.[6]

4. MIC Determination:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[6] This is typically assessed by visual inspection or by using a spectrophotometric plate reader.

Mandatory Visualization

Experimental_Workflow cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum Preparation (0.5 McFarland) Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Dilution Serial Dilution of Test Compounds Dilution->Inoculation Incubation Incubation (37°C, 16-20h) Inoculation->Incubation Reading Visual/Spectrophotometric Reading Incubation->Reading MIC_Determination MIC Determination Reading->MIC_Determination

Experimental workflow for MIC determination.

Ciprofloxacin_Mechanism cluster_bacterium Bacterial Cell Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for DNA_Replication_Block DNA_Gyrase->DNA_Replication_Block Cell_Division Cell Division Topoisomerase_IV->Cell_Division Required for Cell_Division_Block Topoisomerase_IV->Cell_Division_Block Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Cell_Division->Bacterial_Death

Mechanism of action of Ciprofloxacin.

Concluding Remarks

This comparative guide highlights the potent and broad-spectrum antibacterial activity of ciprofloxacin against both Gram-positive and Gram-negative bacteria. While specific data for this compound is not available, the analysis of related quinolin-2-one derivatives reveals a promising antibacterial profile, particularly against challenging multidrug-resistant Gram-positive pathogens like MRSA and VRE.[3][4][5] The data suggests that the quinolin-2-one scaffold may be a valuable starting point for the development of new antibiotics targeting these resilient bacteria.

Further research is imperative to elucidate the precise antibacterial spectrum and mechanism of action of this compound. Direct comparative studies, following standardized protocols such as the broth microdilution method outlined here, are necessary to accurately assess its potential as a therapeutic agent. For drug development professionals, the exploration of quinolin-2-one derivatives represents a promising avenue for discovering novel antibacterial compounds to address the growing threat of antibiotic resistance.

References

Validating the Mechanism of Action of 4-Methoxy-1H-quinolin-2-one: A Comparative Molecular Docking Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanism of action of 4-Methoxy-1H-quinolin-2-one, a member of the quinolinone class of compounds, through molecular docking simulations. While direct experimental and docking data for this specific compound are limited in publicly available literature, this document leverages data from structurally similar quinolinone derivatives to infer its potential biological targets and binding interactions. By comparing these predicted interactions with those of known inhibitors, we offer a framework for validating its mechanism of action and guiding future experimental studies.

The quinolinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Molecular docking studies are instrumental in elucidating the binding modes of such compounds to their biological targets, thereby accelerating the drug discovery process.

Comparative Analysis of Molecular Docking Data

Based on the activities of related quinolinone derivatives, several potential protein targets for this compound have been identified, primarily within the protein kinase family due to their established role in cancer progression. This section presents a comparative analysis of the docking performance of various quinolinone analogs against key cancer targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Table 1: Comparative Docking Scores of Quinolinone Derivatives and Known Inhibitors against VEGFR-2

Compound/DerivativePDB IDDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
Quinolin-4(1H)-one derivative Q24ASD-14.65SorafenibSimilar to derivatives
Quinolin-4(1H)-one derivative Q64ASD-11.31SorafenibSimilar to derivatives
This compound (Predicted)4ASDN/ASorafenibSimilar to derivatives

Note: Data for this compound is predicted based on the performance of similar compounds. The referenced study on quinolin-4(1H)-one derivatives indicated that the docking scores of the studied compounds are similar to that of the standard drug sorafenib.[3][5]

Table 2: Comparative Docking Scores of Quinolinone Derivatives and Known Inhibitors against EGFR/HER-2

Compound/DerivativePDB IDTargetDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
(E)-3-((2-(2,4-dinitrophenyl)hydrazono)methyl)-4-hydroxyquinolin-2(1H)-one (5a)1M17EGFR-8.54Erlotinib-9.21
(E)-3-((2-(2,4-dinitrophenyl)hydrazono)methyl)-4-hydroxyquinolin-2(1H)-one (5a)3RCDHER-2-9.12Lapatinib-10.11
This compound (Predicted)1M17EGFRN/AErlotinib-9.21

Note: The docking scores for compound 5a are presented to illustrate the potential binding affinity of the quinolinone scaffold.[6] The performance of this compound is yet to be determined.

Inferred Signaling Pathway and Mechanism of Action

The potent anticancer activity of many quinolinone derivatives is attributed to their ability to inhibit protein kinases involved in cell proliferation, survival, and angiogenesis.[7] The diagram below illustrates a generalized signaling pathway that is often targeted by such inhibitors. Molecular docking studies suggest that these compounds typically bind to the ATP-binding pocket of the kinase domain, acting as competitive inhibitors.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) ADP ADP RTK->ADP Phosphorylation RAS RAS RTK->RAS Activates ATP ATP ATP->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Promotes Inhibitor This compound (Competitive Inhibitor) Inhibitor->RTK Inhibits ATP Binding G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Select Target Protein (from PDB) Grid Define Grid Box (Active Site) PDB->Grid Ligand Prepare Ligand (this compound) Ligand->Grid Run Run Docking (e.g., AutoDock Vina) Grid->Run Score Analyze Binding Energy & Docking Score Run->Score Visualize Visualize Interactions (e.g., PyMOL) Score->Visualize

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Methoxy-1H-quinolin-2-one Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-Methoxy-1H-quinolin-2-one, a quinolinone derivative with significant potential in medicinal chemistry, is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. The selection of an appropriate analytical method is a critical decision in the drug development process, balancing the need for sensitivity, selectivity, and accuracy with practical considerations such as cost and sample throughput. This guide provides an objective comparison of four common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS).

General Workflow for Analytical Method Validation

A robust analytical method validation is essential to ensure that the chosen method is fit for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method, encompassing key parameters that establish its reliability and accuracy.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Requirements MD_Select Select Appropriate Technique (HPLC, HPTLC, UV, LC-MS) MD_Start->MD_Select MD_Optimize Optimize Method Parameters MD_Select->MD_Optimize V_Start Prepare Validation Protocol MD_Optimize->V_Start Proceed to Validation V_Specificity Specificity/ Selectivity V_Start->V_Specificity V_Linearity Linearity & Range V_Start->V_Linearity V_Accuracy Accuracy V_Start->V_Accuracy V_Precision Precision (Repeatability, Intermediate) V_Start->V_Precision V_LOD Limit of Detection (LOD) V_Start->V_LOD V_LOQ Limit of Quantification (LOQ) V_Start->V_LOQ V_Robustness Robustness V_Start->V_Robustness V_Report Generate Validation Report V_Specificity->V_Report V_Linearity->V_Report V_Accuracy->V_Report V_Precision->V_Report V_LOD->V_Report V_LOQ->V_Report V_Robustness->V_Report Conclusion Routine Analysis/ Quality Control V_Report->Conclusion Method Implementation

Caption: A generalized workflow for the development and validation of an analytical method.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. This section provides representative protocols for the quantification of this compound using HPLC, HPTLC, UV-Visible Spectrophotometry, and LC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of pharmaceutical compounds. The following protocol is based on a validated method for a structurally similar quinolinone derivative and can be adapted for this compound.

Instrumentation:

  • HPLC system with a PDA detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (80:20 v/v)[1]

  • Flow Rate: 0.5 mL/min[1]

  • Column Temperature: Ambient

  • Detection Wavelength: 340 nm[1]

  • Injection Volume: 20 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 4-24 µg/mL.[1]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective alternative for quantitative analysis. The following is a general protocol for the development of an HPTLC method.

Instrumentation:

  • HPTLC system with an automatic sample applicator, developing chamber, and densitometric scanner

  • Pre-coated silica gel 60 F254 HPTLC plates

Reagents:

  • Toluene (AR grade)

  • Ethyl acetate (AR grade)

  • Methanol (AR grade)

  • Formic acid (AR grade)

  • This compound reference standard

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates

  • Mobile Phase: Toluene:Ethyl acetate:Methanol:Formic acid (A suitable ratio needs to be optimized, a starting point could be adapted from similar compounds, e.g., 8:2:1:1 v/v/v/v)[2]

  • Chamber Saturation: Saturate the developing chamber with the mobile phase for 20-30 minutes.

  • Detection Wavelength: To be determined by scanning the spectrum of the standard spot (a common wavelength for similar compounds is around 235 nm).[2]

Procedure:

  • Standard and Sample Application: Apply the standard and sample solutions as bands on the HPTLC plate using an automatic applicator.

  • Chromatogram Development: Develop the plate in the saturated developing chamber until the mobile phase front reaches a predetermined distance.

  • Densitometric Analysis: Dry the plate and scan it using a densitometer at the determined wavelength.

  • Quantification: Create a calibration curve by plotting the peak area of the standard spots against their concentrations. Calculate the concentration of the analyte in the sample from this curve.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds with a suitable chromophore.

Instrumentation:

  • Double beam UV-Visible spectrophotometer with 1 cm quartz cuvettes

Reagents:

  • Methanol (Spectroscopic grade)

  • This compound reference standard

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in methanol and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For a similar methoxy-naphthalene containing compound, the λmax was found to be 230 nm.[3]

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol. From this, prepare a series of calibration standards.

  • Sample Preparation: Dissolve the sample in methanol to obtain a concentration within the linear range of the assay.

  • Quantification: Measure the absorbance of the standard and sample solutions at the determined λmax. Construct a calibration curve and determine the concentration of the analyte in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade) with 0.1% formic acid

  • This compound reference standard

  • Internal standard (IS), if required (e.g., a stable isotope-labeled analogue)

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.3-0.5 mL/min

  • Ionization Mode: Positive or negative electrospray ionization (to be optimized).

  • MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and IS.

Procedure:

  • Standard and Sample Preparation: Prepare calibration standards and quality control samples by spiking the reference standard into the same matrix as the unknown samples. Perform sample clean-up (e.g., protein precipitation, solid-phase extraction) as needed.

  • Analysis: Inject the prepared samples into the LC-MS/MS system.

  • Quantification: Generate a calibration curve by plotting the analyte/IS peak area ratio against the concentration. Determine the concentration of the analyte in the samples from this curve.

Comparative Performance Data

The following tables summarize the expected quantitative performance characteristics of the four analytical methods. The data for HPLC and LC-MS is based on a comparative study of a similar flavonoid compound, 4'-Methoxyflavanone, while the data for HPTLC and UV-Vis spectrophotometry is representative of typical performance for pharmaceutical analysis.

Table 1: Comparison of Key Performance Metrics

ParameterHPLC-UVHPTLCUV-Visible SpectrophotometryLC-MS/MS
Linearity (r²) > 0.999[4]> 0.99> 0.99> 0.99[4]
Limit of Detection (LOD) ~0.15 µg/mL[4]~1 µg/mL[2]~0.1 µg/mL< 1 ng/mL[4]
Limit of Quantification (LOQ) ~0.5 µg/mL[4]~5 µg/mL[2]~0.3 µg/mL~1-10 ng/mL[4]
Precision (Intra-day RSD) < 2%[1]< 2%< 2%< 10%[4]
Accuracy (% Recovery) 98.7 - 101.2%[1]98 - 102%98 - 102%90.9 - 125.4%[4]
Selectivity ModerateModerateLowHigh
Cost ModerateLowLowHigh
Throughput ModerateHighHighHigh

Method Comparison and Selection

The choice of the most appropriate analytical method depends on a variety of factors, including the specific requirements of the analysis, the nature of the sample matrix, and available resources.

Method Selection Guide cluster_needs Primary Considerations cluster_methods Recommended Method Start Start: Define Analytical Needs Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? Start->Matrix Throughput High Throughput Needed? Start->Throughput Cost Cost a Major Constraint? Start->Cost LCMS LC-MS Sensitivity->LCMS Yes HPLC HPLC Sensitivity->HPLC No Matrix->LCMS Yes Matrix->HPLC No Throughput->HPLC No HPTLC HPTLC Throughput->HPTLC Yes Cost->HPLC No Cost->HPTLC Moderate UV UV-Vis Cost->UV Yes Final_Choice Select Method LCMS->Final_Choice Best for trace analysis & complex samples HPLC->Final_Choice Robust & reliable for routine QC HPTLC->Final_Choice High throughput screening & simple matrices UV->Final_Choice Simple, rapid, and low-cost assays

Caption: A decision guide for selecting the appropriate analytical method.

High-Performance Liquid Chromatography (HPLC-UV) is a versatile and reliable method suitable for routine quality control and quantification in less complex sample matrices.[4] It offers a good balance of accuracy, precision, and cost.

High-Performance Thin-Layer Chromatography (HPTLC) is an excellent choice for high-throughput screening and the analysis of a large number of samples simultaneously. Its lower operational cost makes it an attractive option for routine analysis where high sensitivity is not a primary requirement.

UV-Visible Spectrophotometry is the most cost-effective and rapid method, ideal for the quantification of pure substances or in simple formulations where interfering substances are minimal. Its low selectivity, however, can be a significant limitation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for high sensitivity and selectivity, making it indispensable for bioanalytical studies, pharmacokinetic analysis, and the quantification of trace-level impurities.[4] The high initial investment and operational costs are the main drawbacks of this technique.

References

Unveiling the Pharmacological Profile of 4-Methoxy-1H-quinolin-2-one: An In Vitro and In Vivo Correlation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This publication provides an in-depth comparative analysis of the pharmacological effects of 4-Methoxy-1H-quinolin-2-one, a promising scaffold in drug discovery. This guide synthesizes available in vitro data and correlates it with in vivo studies of structurally and functionally related quinolin-2-one derivatives to offer a comprehensive overview for researchers in oncology and medicinal chemistry. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key cellular pathways and workflows, this document aims to facilitate the objective evaluation of this compound against relevant alternatives.

The quinolin-2-one core is a well-established privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] this compound, a member of this class, has shown notable cytotoxic activity against various cancer cell lines in preclinical studies. Understanding its pharmacological profile in comparison to other quinolin-2-one-based compounds is crucial for its future development as a potential therapeutic agent.

Comparative In Vitro Cytotoxicity

In vitro studies are fundamental in determining the direct cytotoxic effects of a compound on cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes the available IC50 values for this compound against a panel of human cancer cell lines, alongside data for other relevant quinolin-2-one derivatives.

CompoundCancer Cell LineIC50 (µM)
This compound HCT-116 (Colon)5.52[3]
A549 (Lung)2.14[3]
PC-3 (Prostate)3.59[3]
MCF-7 (Breast)3.69[3]
4-Ethoxy-1H-quinolin-2-one HCT-116 (Colon)9.32[3]
HepG2 (Liver)7.40[3]
MCF-7 (Breast)10.41[3]
Cilostazol -Primarily studied for antiplatelet and vasodilatory effects
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one NIH-NCI 60 Cell Line PanelSubnanomolar to low nanomolar GI50 values[4]

In Vivo Efficacy: A Correlative Perspective

CompoundAnimal ModelDosing RegimenTumor Growth InhibitionReference
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one Mouse Xenograft (KB cells)1.0 mg/kg62%[4]
Cilostazol Mouse model of chronic cerebral hypoperfusion-Ameliorated gliovascular damage and memory impairment[5]
Pravastatin and Cilostazol Combination In vivo mouse model40 mg/kg of eachSignificantly decreased serum TNF release[6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for key assays are provided below.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubated for 12-24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound) and incubated for a further 24-72 hours.

  • MTT Addition: Following the treatment period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the insoluble purple formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm. Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined.

In Vivo Efficacy: Tumor Xenograft Model

Xenograft models are instrumental in evaluating the antitumor efficacy of compounds in a whole-organism system.

  • Cell Preparation: Human cancer cells are cultured, harvested during the exponential growth phase, and resuspended in a suitable medium, sometimes mixed with Matrigel, to a final concentration for injection.

  • Animal Implantation: A specific number of cancer cells (e.g., 5 x 10⁶ cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth Monitoring: Once tumors become palpable, their size is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.

  • Compound Administration: When tumors reach a predetermined size, the animals are randomized into control and treatment groups. The test compound is administered according to a specific dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the experiment, tumors may be excised and weighed. The body weight of the animals is also monitored as an indicator of toxicity.

Visualizing the Molecular Landscape

To better understand the mechanisms underlying the pharmacological effects of quinolin-2-one derivatives, this section provides diagrams of a key signaling pathway and a general experimental workflow.

PI3K_Akt_mTOR_Pathway Figure 1: The PI3K/Akt/mTOR Signaling Pathway and a Putative Inhibition Site for Quinolin-2-one Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinolinone Quinolin-2-one Derivatives Quinolinone->PI3K Putative Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway with a putative inhibitory action of quinolin-2-one analogs.

Experimental_Workflow Figure 2: General Experimental Workflow for Evaluating Quinolin-2-one Derivatives cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis (Quinolin-2-one derivative) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Cytotoxicity->Mechanism Xenograft Tumor Xenograft Model Establishment Cytotoxicity->Xenograft Efficacy In Vivo Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment (Body Weight, Histopathology) Efficacy->Toxicity

Caption: General experimental workflow for the evaluation of quinolin-2-one analogs as potential anticancer agents.

Conclusion

This compound demonstrates promising in vitro cytotoxic activity against a range of cancer cell lines. While direct in vivo data remains to be elucidated, the broader family of quinolin-2-one derivatives has shown significant antitumor effects in preclinical models, often through the modulation of key signaling pathways such as the PI3K/Akt/mTOR cascade. This comparative guide provides a valuable resource for researchers by consolidating the available data, outlining standardized experimental protocols, and visualizing the underlying molecular mechanisms. Further in vivo studies on this compound are warranted to fully establish its therapeutic potential and to correlate its potent in vitro activity with efficacy in a whole-organism context.

References

A Head-to-Head Comparison of the Anti-inflammatory Effects of 4-Methoxy-1H-quinolin-2-one and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the quest for novel compounds with improved efficacy and safety profiles is perpetual. This guide provides a detailed, head-to-head comparison of the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen, and the quinolinone derivative, 4-Methoxy-1H-quinolin-2-one. While extensive data exists for ibuprofen, a direct comparative study with this compound is not available in the current scientific literature. Therefore, this guide will juxtapose the known anti-inflammatory profile of ibuprofen with the potential anti-inflammatory activities of the quinolinone class of compounds, drawing upon data from structurally related derivatives to infer the likely mechanisms of this compound.

Overview of Compounds

Ibuprofen is a widely used NSAID that belongs to the propionic acid class. It is known for its analgesic, antipyretic, and anti-inflammatory properties.[1][2] Its therapeutic effects are primarily attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes.[1][3][4][5][6]

This compound is a derivative of the quinolinone heterocyclic scaffold. The quinoline and quinazolinone frameworks have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory effects demonstrated by various derivatives.[1][3][4][5] These effects are often attributed to the inhibition of key inflammatory mediators.

Mechanism of Action and In Vitro Efficacy

Ibuprofen: A Non-Selective COX Inhibitor

Ibuprofen exerts its anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes.[1][3][4][5][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][6][7][8][9][10][11] The inhibition of COX-2 is responsible for the anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 is associated with some of its side effects, particularly gastrointestinal issues.[3][8][9][10]

This compound and Related Derivatives: Potential for Selective COX-2 Inhibition and Broad Anti-inflammatory Action

While specific data for this compound is lacking, studies on related quinoline and quinazolinone derivatives suggest a potential for potent and, in some cases, selective COX-2 inhibition.[1][3] This selectivity could translate to a more favorable safety profile compared to non-selective NSAIDs like ibuprofen.

Beyond COX inhibition, various quinoline and quinazolinone derivatives have been shown to suppress the inflammatory response through other mechanisms. These include the inhibition of nitric oxide (NO) production and the downregulation of pro-inflammatory cytokine expression, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[7] Some derivatives achieve this by inhibiting the expression of inducible nitric oxide synthase (iNOS) and COX-2 at the genetic level.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data for ibuprofen and representative data for the quinolinone class of compounds to facilitate a comparative assessment.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Ibuprofen

CompoundTargetIC50 (µM)Reference
IbuprofenCOX-113
COX-2370

Table 2: Representative Anti-inflammatory Activity of Quinolinone Derivatives

Compound ClassAssayModel SystemEffectReference
Quinoline DerivativesCOX-2 InhibitionIn silico (Docking) & In vivoPotent inhibition, comparable to celecoxib[1]
Quinazolidine DerivativesNitric Oxide ProductionLPS-stimulated RAW264.7 macrophagesDose-dependent inhibition
Quinazolidine DerivativesiNOS & COX-2 Gene ExpressionLPS-stimulated RAW264.7 macrophagesSuppression of mRNA expression
Indolo[2,3-b]quinoline DerivativeInflammatory Mediators (NO, IL-1β, NF-κB)In vivo (Methotrexate-induced inflammation)Significant reduction[7]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental approach to their study, the following diagrams are provided.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Physiological Prostaglandins (Physiological Functions) Prostaglandins_H->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H->Prostaglandins_Inflammatory Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2 Quinolinone Quinolinone Derivatives Quinolinone->COX2

Caption: Prostaglandin Synthesis Pathway and Points of Inhibition.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Products LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway NFkB NF-κB NFkB_pathway->NFkB Gene_Expression Gene Expression NFkB->Gene_Expression translocation Quinolinone Quinolinone Derivatives Quinolinone->NFkB_pathway iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins

Caption: LPS-induced Inflammatory Signaling Pathway.

Experimental Protocols

A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Protocol: In Vitro Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound or ibuprofen) for a specified period (e.g., 1-2 hours).

  • Inflammatory Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium, with the exception of the negative control group.

  • Incubation: The plates are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokine Levels (TNF-α, IL-6): The levels of cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Prostaglandin E2 (PGE2) Levels: PGE2 concentrations in the supernatant are measured by ELISA.

  • Cell Viability Assay: A cell viability assay (e.g., MTT or WST assay) is performed to ensure that the observed inhibitory effects are not due to cytotoxicity of the test compounds.

  • Data Analysis: The percentage inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated control group. IC50 values (the concentration of the compound that causes 50% inhibition) are determined by plotting the percentage inhibition against the compound concentration.

start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells in 96-well Plates culture->seed treat Pre-treat with Test Compounds seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect viability Cell Viability Assay incubate->viability griess Griess Assay (NO) collect->griess elisa ELISA (Cytokines, PGE2) collect->elisa analyze Data Analysis (IC50 Calculation) griess->analyze elisa->analyze viability->analyze end End analyze->end

Caption: General Experimental Workflow for In Vitro Anti-inflammatory Assays.

Conclusion

This guide provides a comparative analysis of the anti-inflammatory properties of ibuprofen and the potential of this compound. Ibuprofen is a well-characterized, non-selective COX inhibitor with a clear mechanism of action. While direct experimental data for this compound is not available, the broader class of quinolinone derivatives exhibits significant anti-inflammatory activity, often through mechanisms that include COX-2 inhibition and suppression of other key inflammatory mediators like nitric oxide and pro-inflammatory cytokines.

For researchers and drug development professionals, this comparison highlights the established profile of a classic NSAID against the promising, yet underexplored, potential of the quinolinone scaffold. Further investigation into the specific anti-inflammatory effects and selectivity profile of this compound is warranted to determine its viability as a novel anti-inflammatory agent. The experimental protocols and pathway diagrams provided herein offer a framework for such future investigations.

References

Safety Operating Guide

Proper Disposal of 4-Methoxy-1H-quinolin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. 4-Methoxy-1H-quinolin-2-one, a quinolinone derivative, requires careful handling and disposal due to the potential hazards associated with this class of compounds. This guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of laboratory personnel and the protection of the environment.

The core principle of chemical waste disposal is to treat all novel or uncharacterized compounds as hazardous waste.[1][2] Therefore, this compound should not be disposed of in regular trash or poured down the drain.[1] All materials contaminated with this compound must be collected and managed through an approved hazardous waste program.[1] Disposal procedures must adhere to federal, state, and local regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management.[3][4][5]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Handling should occur in a well-ventilated area, preferably under a chemical fume hood.[6][7]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or chemical fume hood.---

In case of exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[2]

  • Eye Contact: Rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Step-by-Step Disposal Plan

1. Waste Identification and Segregation:

  • All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be identified as hazardous waste.[1]

  • This waste must be segregated from other chemical waste streams to prevent potentially dangerous reactions.[1]

2. Waste Collection:

  • Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into a designated, sealable hazardous waste container made of a compatible material.[1]

  • Liquid Waste: Collect all solutions containing the compound in a designated, leak-proof liquid hazardous waste container. The container must have a secure, tight-fitting lid.[1] Do not overfill containers.

3. Labeling:

  • All hazardous waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound" and any other solvents or reagents in the waste mixture.[2]

    • The approximate concentrations and total quantity of each component.

    • The specific hazards associated with the chemical (e.g., Toxic, Irritant).[2]

    • The date when waste was first added to the container (accumulation start date).[2]

4. Storage:

  • Store sealed and labeled hazardous waste containers in a designated, secure waste accumulation area that is away from incompatible materials.[1]

  • The storage area should be cool, dry, and well-ventilated.[6]

5. Transportation and Disposal:

  • Hazardous waste must be transported off-site by a certified hazardous waste contractor.[5] A manifest system is used to track the waste from the point of generation to its final disposal facility, ensuring a "cradle-to-grave" approach.[4][5]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[1] Maintain records of all disposed hazardous waste as required by your institution and local regulations.[1]

  • Common disposal methods for chemical waste include incineration at a permitted hazardous waste facility.[8] Land disposal is highly restricted for most hazardous wastes unless they have been treated to meet specific standards.[9]

Disposal Workflow

G cluster_collection 4. Waste Collection start Start: Generation of This compound Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify 2. Identify as Hazardous Waste ppe->identify segregate 3. Segregate from Other Incompatible Waste Streams identify->segregate solid_waste Solid Waste (e.g., contaminated gloves, paper) segregate->solid_waste liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container label_container 5. Ensure Container is Properly Labeled solid_container->label_container liquid_container->label_container store 6. Store in Designated Waste Accumulation Area label_container->store pickup 7. Arrange for Pickup by Certified Waste Disposal Service store->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Methoxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Methoxy-1H-quinolin-2-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of quinoline and its derivatives.[1][2][3] It is imperative to adhere to all institutional and local regulations regarding hazardous waste disposal.

Immediate Safety and Handling Precautions

Before commencing any work with this compound, ensure that all necessary personal protective equipment (PPE) is correctly worn. All handling of this compound and its associated waste should be performed within a chemical fume hood to minimize the risk of inhalation.[2][3][4] Safety showers and eyewash stations must be readily accessible.[2]

Hazard Profile:

Based on analogous quinoline compounds, this compound should be handled as a hazardous substance with the following potential risks:

  • Harmful if swallowed or in contact with skin.[5][6][7]

  • Causes skin and serious eye irritation.[5][6][8]

  • Suspected of causing genetic defects and potentially cancer.[5][6]

  • May cause respiratory irritation.[8]

  • Toxic to aquatic life with long-lasting effects.[5][6]

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment for handling this compound is provided in the table below.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][6][9]---

This table summarizes the necessary personal protective equipment for handling this compound waste.[1]

Operational Plan: Step-by-Step Handling and Disposal

1. Engineering Controls and Handling:

  • Always work within a certified chemical fume hood.[2][4]

  • Ensure adequate ventilation to minimize exposure.[5]

  • Avoid direct contact with the skin, eyes, and clothing.[4][6]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[5][8]

  • Wash hands thoroughly with soap and water after handling.[5][6][9]

2. Waste Identification and Segregation:

  • All waste streams containing this compound, including contaminated lab supplies (e.g., gloves, pipette tips, paper towels), must be classified as hazardous waste.[1][2]

  • Segregate this waste from other laboratory waste to prevent dangerous reactions.[1]

3. Waste Collection and Storage:

  • Solid Waste: Place all solid waste contaminated with the compound into a clearly labeled, sealable hazardous waste container.[1]

  • Liquid Waste: Collect all solutions containing the compound in a designated, leak-proof container for liquid hazardous waste.[1]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[2] The label should also include the date of waste generation and the contact information of the responsible researcher.[2]

  • Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong acids.[3][4]

4. Disposal Protocol:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[2]

  • Follow all institutional and regulatory procedures for waste pickup and disposal.[10]

  • Never dispose of this compound down the drain or in the regular trash.[1][2] This is to prevent environmental contamination.[5][6]

Experimental Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_waste Waste Segregation cluster_collection Waste Collection cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood handle_chem Handle this compound prep_hood->handle_chem waste_solid Contaminated Solid Waste (Gloves, Tips, etc.) handle_chem->waste_solid waste_liquid Liquid Waste Solutions handle_chem->waste_liquid collect_solid Seal in Labeled Solid Waste Container waste_solid->collect_solid collect_liquid Seal in Labeled Liquid Waste Container waste_liquid->collect_liquid store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste ehs_contact Contact EHS for Pickup store_waste->ehs_contact

Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.